molecular formula C8H16N2O2 B1274659 2-(4-Ethylpiperazin-1-yl)acetic acid CAS No. 672285-91-5

2-(4-Ethylpiperazin-1-yl)acetic acid

Cat. No.: B1274659
CAS No.: 672285-91-5
M. Wt: 172.22 g/mol
InChI Key: WUEHSFSWKSCHCK-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-9-3-5-10(6-4-9)7-8(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEHSFSWKSCHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390328
Record name (4-ethylpiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672285-91-5
Record name (4-ethylpiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Ethylpiperazin-1-yl)acetic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound, a key building block in modern medicinal chemistry. The piperazine scaffold is a privileged structure, frequently found in a wide array of biologically active compounds and marketed drugs, including antidepressants, antihistamines, and anticancer agents.[1][2] The strategic introduction of an acetic acid moiety onto the N-4 position of ethylpiperazine creates a versatile bifunctional molecule, primed for further elaboration in drug discovery programs, such as in the synthesis of GlyT-1 inhibitors or other complex pharmaceutical agents.[3]

This guide is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and provide a self-validating protocol grounded in established chemical literature.

Strategic Overview of Synthesis: A Mechanistic Perspective

The most direct and industrially scalable approach to this compound is the nucleophilic substitution (SN2) reaction involving the N-alkylation of 1-ethylpiperazine. Two primary variations of this strategy are prevalent, each with distinct advantages concerning reagent handling, reaction control, and purification.

  • Route A: Direct Alkylation with a Haloacetic Acid. This involves the direct reaction of 1-ethylpiperazine with an α-haloacetic acid, such as chloroacetic acid.

  • Route B: Alkylation with a Haloacetate Ester followed by Hydrolysis. This two-step sequence first involves alkylating 1-ethylpiperazine with an ester like ethyl chloroacetate to form an intermediate ester, which is subsequently hydrolyzed to yield the target carboxylic acid.

While Route A appears more atom-economical, Route B is often preferred in practice. The intermediate ester, ethyl 2-(4-ethylpiperazin-1-yl)acetate, is typically less polar and more readily purified by standard techniques like flash chromatography compared to the final, more polar, and potentially zwitterionic, carboxylic acid product.[4] Furthermore, the reaction with the ester can be cleaner, avoiding potential side reactions associated with the free acid. This guide will focus on the detailed execution of Route B.

Core Mechanism: The SN2 N-Alkylation

The foundational reaction is a classic bimolecular nucleophilic substitution. The secondary amine nitrogen on 1-ethylpiperazine acts as the nucleophile, attacking the electron-deficient α-carbon of the ethyl chloroacetate. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group. The presence of a mild base is crucial to scavenge the HCl generated in situ (if starting from a salt) or to drive the equilibrium forward.[5]

Caption: The SN2 mechanism for N-alkylation of 1-ethylpiperazine.

Recommended Synthesis Protocol: Two-Step Alkylation and Hydrolysis

This protocol provides a robust and reproducible method for synthesizing the title compound with high purity. It is based on established N-alkylation and saponification procedures widely reported for analogous structures.[4][6][7]

Step 1: Synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)acetate

This step involves the N-alkylation of 1-ethylpiperazine with ethyl chloroacetate using potassium carbonate as a base and acetonitrile as the solvent. The addition of a catalytic amount of potassium iodide can accelerate the reaction via the in-situ formation of the more reactive ethyl iodoacetate (Finkelstein reaction).[8]

ReagentCAS No.Molar Mass ( g/mol )AmountMolesEquivalents
1-Ethylpiperazine5308-25-8114.1910.0 g0.08761.0
Ethyl Chloroacetate105-39-5122.5512.8 g (10.9 mL)0.1041.2
Potassium Carbonate584-08-7138.2124.2 g0.1752.0
Potassium Iodide7681-11-0166.001.45 g0.008760.1
Acetonitrile (ACN)75-05-8-200 mL--
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-ethylpiperazine (10.0 g, 0.0876 mol), anhydrous potassium carbonate (24.2 g, 0.175 mol), and potassium iodide (1.45 g, 0.00876 mol).

  • Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask. Stir the suspension to ensure good mixing.

  • Reagent Addition: Slowly add ethyl chloroacetate (10.9 mL, 0.104 mol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of 1-ethylpiperazine), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in 150 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine (saturated NaCl solution). This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-ethylpiperazin-1-yl)acetate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small percentage (1-2%) of triethylamine to prevent the product from streaking on the column. A similar protocol for a related compound yielded the pure product in high yield (~95%).[4]

Step 2: Hydrolysis to this compound

The purified intermediate ester is hydrolyzed to the final carboxylic acid using standard saponification conditions.

Hydrolysis_Workflow start Start: Purified Intermediate Ester dissolve Dissolve in Methanol/Water start->dissolve add_base Add NaOH Solution (2 eq) dissolve->add_base reflux Heat to Reflux (2-4 hours) add_base->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Methanol (Rotovap) cool->concentrate adjust_ph Adjust pH to ~6-7 with HCl concentrate->adjust_ph precipitate Precipitate Product adjust_ph->precipitate filter Filter Solid Product precipitate->filter wash_dry Wash with Cold Water & Dry filter->wash_dry finish End: Pure this compound wash_dry->finish

Caption: Workflow for the hydrolysis of the intermediate ester.

  • Setup: Place the purified ethyl 2-(4-ethylpiperazin-1-yl)acetate (assuming ~15.0 g, 0.075 mol from the previous step) into a 500 mL round-bottom flask with a magnetic stir bar.

  • Solvent and Base: Dissolve the ester in a mixture of 150 mL of methanol and 50 mL of water. To this solution, add a solution of sodium hydroxide (6.0 g, 0.15 mol, 2.0 eq) in 20 mL of water.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification and Isolation: Dilute the remaining aqueous solution with 100 mL of water. Cool the solution in an ice bath and carefully adjust the pH to approximately 6-7 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate as a white solid.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a cold organic solvent like acetone to facilitate drying. Dry the product under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical methods should be employed.[9][10][11]

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the piperazine ring protons, and a singlet for the methylene protons adjacent to the carboxylic acid.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all unique carbon atoms, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z = 173.13.

  • FTIR Spectroscopy: The infrared spectrum should display a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1730 cm⁻¹).

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally showing >98% purity. Melting point determination can also serve as a good indicator of purity.

Safety and Handling Precautions

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and nitrile gloves.[12][13]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of volatile and corrosive vapors.[12][14]

  • Reagent Hazards:

    • 1-Ethylpiperazine: Is a flammable and corrosive liquid. It can cause severe skin burns and eye damage.[13][14][15] Keep away from ignition sources.

    • Ethyl Chloroacetate / Chloroacetic Acid: Are highly toxic and corrosive. They can cause severe chemical burns upon contact and are harmful if swallowed or inhaled.[12] Handle with extreme care.

    • Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Handle with care, especially during the neutralization step which can be exothermic.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations. Do not pour waste down the drain.

By following this detailed guide, researchers can confidently and safely synthesize high-purity this compound for application in pharmaceutical research and development.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Tembare, A. et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. [Link]

  • Kant, R. & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50, 785-800. [Link]

  • N-ETHYL PIPERAZINE For Synthesis Safety Data Sheet. Alpha Chemika. [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012). ResearchGate. [Link]

  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester. PrepChem.com. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). Molbank. [Link]

  • Optimized synthesis and characterization of ethyl N-cycloamine acetates. (2022). 62° Congresso Brasileiro de Química. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI. [Link]

  • Heide, M. et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceuticals (Basel). [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]

Sources

physicochemical properties of 2-(4-Ethylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethylpiperazin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the causality behind its chemical behavior. We delve into its structural identity, ionization constants (pKa), lipophilicity (logP/logD), and solubility, contextualizing each property within the drug discovery and development landscape. Furthermore, this guide outlines authoritative, step-by-step protocols for experimental determination and characterization, including spectroscopic and chromatographic techniques. The synthesis, characterization, and application of any novel chemical entity are critically dependent on these fundamental parameters, which collectively govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

The Central Role of Physicochemical Properties in Drug Discovery

The journey from a hit compound to a marketed drug is fraught with challenges, with a significant rate of attrition often attributed to poor pharmacokinetic and safety profiles.[1] The physicochemical properties of a molecule are the primary determinants of its behavior within a biological system, influencing everything from oral bioavailability to target engagement.[2][3] Properties such as acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility are not merely data points but are pivotal indicators that guide compound design, formulation development, and clinical success.[4]

The piperazine scaffold, a six-membered ring containing two opposing nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[5][6] Its derivatives, including this compound, are of significant interest. Understanding the nuanced physicochemical characteristics of this specific molecule is therefore essential for any research or development program that utilizes it as a building block, fragment, or lead compound.

cluster_0 Early Drug Discovery & Physicochemical Profiling cluster_1 Core Physicochemical Properties cluster_2 Impact on Biopharmaceutical Properties Target ID Target ID Hit Generation Hit Generation Target ID->Hit Generation Lead Optimization Lead Optimization Hit Generation->Lead Optimization Candidate Selection Candidate Selection Lead Optimization->Candidate Selection ADMET Profile pKa pKa (Ionization) Lead Optimization->pKa LogP LogP / LogD (Lipophilicity) Lead Optimization->LogP Solubility Solubility (Aqueous) Lead Optimization->Solubility MW Molecular Weight & Structure Lead Optimization->MW pKa->Solubility Absorption Absorption pKa->Absorption Permeability Permeability pKa->Permeability LogP->Permeability Metabolism Metabolism LogP->Metabolism Toxicity Toxicity LogP->Toxicity Solubility->Absorption MW->Permeability

Caption: The interplay of physicochemical properties in drug discovery.

Chemical Identity and Structure

Properly identifying a chemical entity is the first step in any scientific investigation. This compound is a zwitterionic molecule featuring a basic ethylpiperazine moiety and an acidic carboxylic acid group.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1609404-01-4 (hydrate form)[7]
Molecular Formula C₈H₁₆N₂O₂[8]
Molecular Weight 172.22 g/mol [8]
Canonical SMILES CCN1CCN(CC1)CC(=O)O[8]
InChI InChI=1S/C8H16N2O2/c1-2-9-3-5-10(6-4-9)7-8(11)12/h2-7H2,1H3,(H,11,12)[8]
InChIKey WUEHSFSWKSCHCK-UHFFFAOYSA-N[8]

Core Physicochemical Properties

Ionization Constant (pKa)

3.1.1 Significance in Drug Discovery The pKa value dictates the degree of ionization of a molecule at a given pH. For this compound, which has two basic nitrogen centers and one acidic carboxylic acid group, multiple pKa values are expected. The ionization state is paramount as it directly influences aqueous solubility, membrane permeability (and thus absorption), binding to target proteins, and plasma protein binding.

3.1.2 Data and Expert Analysis Direct experimental pKa values for this specific molecule are not readily available in the literature. However, we can make authoritative estimations based on data for closely related structures. A study by Khalili et al. determined the pKa values for piperazine and several of its derivatives.[9]

  • Piperazine itself has two pKa values: pKa₁ = 9.73 and pKa₂ = 5.35 (at 298 K).[9][10]

  • 1-Ethylpiperazine , which is structurally very similar to our target molecule's basic core, was also studied. The addition of an electron-donating ethyl group slightly modifies the basicity of the nitrogens.

Based on this, we can predict three pKa values for this compound:

  • pKa₁ (Carboxylic Acid): Expected to be in the range of 2.0 - 4.0 , typical for a carboxylic acid alpha to a tertiary amine.

  • pKa₂ (Tertiary Amine N1): This nitrogen is adjacent to the acetic acid group. Its basicity will be lower than the N4 nitrogen. It is expected to be in the range of 5.0 - 6.0 .

  • pKa₃ (Tertiary Amine N4): This is the nitrogen of the ethyl group. Its basicity will be similar to that of 1-ethylpiperazine, likely in the range of 9.5 - 10.0 .

At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO⁻) and the N4-ethyl nitrogen will be protonated (NH⁺), making the molecule predominantly zwitterionic. This has profound implications for its solubility and permeability.

3.1.3 Experimental Protocol: Potentiometric Titration for pKa Determination This is the gold-standard method for experimentally determining pKa values.

  • Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Instrumentation: Use a calibrated pH meter with a high-precision electrode. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa values, and separately with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa. Add the titrant in small, precise increments.

  • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used for precise calculation, especially for overlapping pKa values.

Lipophilicity (logP and logD)

3.2.1 Significance in Drug Discovery Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that affects permeability, metabolic stability, and promiscuity (off-target effects).[4] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

3.2.2 Data and Expert Analysis

  • Predicted XlogP: -2.2[8]

The predicted XlogP value of -2.2 indicates that the neutral form of the molecule is highly hydrophilic. This is expected due to the presence of two nitrogen atoms and a carboxylic acid group, all of which are capable of hydrogen bonding. At physiological pH 7.4, the molecule will be predominantly zwitterionic, further increasing its hydrophilicity and resulting in a very low logD value (likely <-3.0). While this high hydrophilicity may limit passive diffusion across lipid membranes, it suggests excellent aqueous solubility and potentially lower clearance by metabolic enzymes.

3.2.3 Experimental Protocol: Shake-Flask Method for logP/logD Determination This classic method directly measures the partitioning of a compound between two immiscible phases.

  • System Preparation: Prepare a biphasic system of n-octanol (pre-saturated with buffer) and an aqueous buffer of a specific pH (pre-saturated with n-octanol). For logP, a pH is chosen where the molecule is fully neutral. For logD, a relevant physiological pH (e.g., 7.4) is used.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add the second phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV (after derivatization) or LC-MS.

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log([Concentration in Octanol] / [Concentration in Aqueous]).

Aqueous Solubility

3.3.1 Significance in Drug Discovery Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body.[11] Poor solubility can lead to low bioavailability and challenging formulation development.

3.3.2 Data and Expert Analysis Specific experimental solubility data is not available. However, given the molecule's structure (multiple hydrogen bond donors/acceptors) and its predicted low logP and zwitterionic nature at physiological pH, this compound is expected to have high aqueous solubility . Piperazine itself is freely soluble in water.[6]

3.3.3 Experimental Protocol: Thermodynamic Solubility Assay This method determines the equilibrium solubility of a compound.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Separation: Filter or centrifuge the samples to remove all undissolved solid.

  • Quantification: Dilute the resulting saturated supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). The measured concentration is the thermodynamic solubility at that specific pH.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity, structure, and purity of the compound.

cluster_0 Characterization Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (LC-MS) Compound->MS HPLC HPLC Analysis (Purity) Compound->HPLC Structure_Confirm Structure_Confirm NMR->Structure_Confirm Confirms Structure MW_Confirm MW_Confirm MS->MW_Confirm Confirms Mol. Weight Purity_Confirm Purity_Confirm HPLC->Purity_Confirm Determines Purity

Caption: A typical analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the precise molecular structure by observing the magnetic properties of atomic nuclei. Expected ¹H NMR Signals:

  • Ethyl Group: A triplet (~1.1-1.3 ppm) for the -CH₃ and a quartet (~2.5-2.8 ppm) for the -CH₂-.

  • Piperazine Ring Protons: Multiple complex signals (multiplets) in the region of ~2.4-3.2 ppm for the four -CH₂- groups.

  • Methylene (-CH₂-COOH): A singlet at ~3.2-3.5 ppm.

  • Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, typically downfield (>10 ppm) or not observed.

Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in an NMR tube.[12]

  • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Integrate the signals and assign peaks based on chemical shift, splitting patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental formula. Predicted m/z:

  • [M+H]⁺ (Positive Ion Mode): 173.1285

  • [M-H]⁻ (Negative Ion Mode): 171.1139

Protocol (LC-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol/water).

  • Inject the solution into an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Acquire data in both positive and negative electrospray ionization (ESI) modes.

  • Analyze the resulting mass spectrum to identify the parent ion peaks and confirm they match the calculated exact mass.

High-Performance Liquid Chromatography (HPLC) for Purity

Purpose: To separate the main compound from any impurities and quantify its purity. Expert Insight: The piperazine core lacks a strong UV chromophore, making detection at low concentrations difficult.[13] Therefore, a derivatization step is often required for sensitive UV-based quantification.[5][14][15] A common and effective agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine (if present as an impurity) or can be adapted for tertiary amines under specific conditions, forming a highly UV-active product.[13] Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.

Protocol (HPLC-UV with Derivatization):

  • Derivatization: Prepare a standard solution of the compound. Mix with a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile). Heat the mixture (e.g., at 60°C for 30 minutes) to drive the reaction to completion.

  • Instrumentation: Use an HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set based on the absorbance maximum of the NBD-derivative (e.g., ~340 nm).[13]

  • Analysis: Inject the derivatized sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Representative Synthesis

A common and efficient method for synthesizing N-substituted piperazine acetic acids is through the N-alkylation of the corresponding piperazine with a haloacetate ester, followed by saponification.[16][17]

cluster_reactants Starting Materials ethylpiperazine 1-Ethylpiperazine step1 Step 1: N-Alkylation (Base, Solvent) ethylpiperazine->step1 bromoacetate Ethyl Bromoacetate bromoacetate->step1 intermediate Intermediate Ester step1->intermediate step2 Step 2: Saponification (NaOH, H₂O/EtOH) intermediate->step2 product Final Product: 2-(4-Ethylpiperazin-1-yl) acetic acid step2->product

Caption: A representative two-step synthesis workflow.

Conclusion

This compound is a highly polar, hydrophilic molecule with three potential ionization sites, leading to complex pH-dependent behavior. Its predicted properties—high aqueous solubility and low lipophilicity—suggest it is well-suited for applications where systemic exposure via aqueous formulations is desired, though its zwitterionic nature may pose challenges for passive membrane permeability. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these predictions and fully characterize the molecule. A thorough understanding and experimental determination of these foundational physicochemical properties are not merely academic exercises; they are critical, data-driven steps that inform rational drug design and de-risk the development process.

References

  • Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • PubMed. (n.d.).
  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • BenchChem. (n.d.).
  • Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes.
  • BLDpharm. (n.d.). 1609404-01-4|2-(4-Ethylpiperazin-1-yl)
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • LookChem. (2023). What are the physicochemical properties of drug?
  • NTU Journal of Pure Sciences. (2022).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (2025).
  • Journal of Organic Chemistry. (1997).
  • Simson Pharma Limited. (n.d.). 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid.
  • PubChemLite. (n.d.). This compound hydrochloride (C8H16N2O2).
  • Aladdin Scientific. (n.d.). 2-(4-methyl-piperazin-1-yl)-2-oxo-acetic acid.
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  • PubChem. (n.d.). (4-Methylpiperazin-1-yl)acetic acid.
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  • PubMed. (n.d.). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors.
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  • Veeprho. (n.d.). 2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid.
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An In-depth Technical Guide to 2-(4-Ethylpiperazin-1-yl)acetic acid (CAS Number: 672285-91-5)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Building Block for Modern Drug Discovery

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, recognized for its versatile physicochemical properties and its presence in a multitude of approved therapeutic agents. Its ability to confer aqueous solubility, act as a constrained diamine linker, and modulate pharmacokinetic profiles has made it an indispensable tool for drug designers. Within this context, 2-(4-Ethylpiperazin-1-yl)acetic acid emerges as a key building block, offering a reactive handle for the introduction of the N-ethylpiperazine moiety into more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists.

Physicochemical and Structural Characteristics

This compound is a substituted piperazine derivative with a carboxylic acid functional group. This bifunctional nature allows for its incorporation into target molecules through various chemical transformations, most notably amide bond formation.

PropertyValueSource
CAS Number 672285-91-5[1]
Molecular Formula C8H16N2O2[1]
Molecular Weight 172.23 g/mol [2]
Appearance White to off-white solid (typical)Supplier Data
Solubility Soluble in water and polar organic solventsInferred from structure

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through the N-alkylation of N-ethylpiperazine. A common and efficient method involves the reaction of N-ethylpiperazine with a haloacetic acid derivative, followed by hydrolysis of the resulting ester.

Workflow for the Synthesis of this compound

Synthesis_Workflow reagents N-Ethylpiperazine + Ethyl Bromoacetate reaction N-Alkylation reagents->reaction intermediate Ethyl 2-(4-ethylpiperazin-1-yl)acetate reaction->intermediate Formation of C-N bond hydrolysis Base Hydrolysis (e.g., NaOH) intermediate->hydrolysis workup Acidification & Isolation hydrolysis->workup Saponification product This compound workup->product

Caption: A typical synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Alkylation of N-Ethylpiperazine

  • To a solution of N-ethylpiperazine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (2.0 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add ethyl bromoacetate (1.0 equivalent) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-ethylpiperazin-1-yl)acetate. This intermediate can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Excess N-ethylpiperazine: Using a slight excess of the amine helps to ensure complete consumption of the electrophile (ethyl bromoacetate) and minimizes the formation of di-alkylated products.

  • Aprotic Solvent: Solvents like acetonitrile or DMF are chosen because they are inert to the reaction conditions and effectively dissolve the reactants.

  • Base: Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude or purified ethyl 2-(4-ethylpiperazin-1-yl)acetate in a mixture of water and a co-solvent like ethanol or methanol.

  • Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents) in water.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

  • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 5-6 with a dilute solution of hydrochloric acid. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Base Hydrolysis (Saponification): This is a standard and robust method for converting esters to carboxylic acids.

  • Acidification: The product is a zwitterionic compound, and its solubility is pH-dependent. Adjusting the pH to its isoelectric point minimizes its solubility in water, leading to precipitation and facilitating its isolation.

Applications in Drug Discovery and Development

The N-ethylpiperazine motif is a key pharmacophore in a wide range of biologically active molecules. This compound serves as a crucial starting material or intermediate for the synthesis of these complex pharmaceutical agents. The piperazine ring can improve the pharmacokinetic properties of a drug candidate by increasing its polarity and aqueous solubility, which can lead to better oral bioavailability. Furthermore, the tertiary amine in the piperazine ring can be protonated at physiological pH, allowing for ionic interactions with biological targets.

Examples of Drug Classes Incorporating the Piperazine Moiety:

  • Antipsychotics: Many atypical antipsychotics feature a piperazine ring that is thought to contribute to their unique receptor binding profiles.

  • Antidepressants: The piperazine scaffold is present in several antidepressants, where it often forms part of the pharmacophore responsible for interacting with serotonin or norepinephrine transporters.

  • Anticancer Agents: A number of kinase inhibitors used in oncology contain a piperazine moiety, which often plays a role in binding to the ATP-binding pocket of the target kinase.

  • GlyT-1 Inhibitors: Derivatives of piperazinyl acetic acids have been investigated as potent glycine transporter-1 (GlyT-1) inhibitors, a potential therapeutic strategy for schizophrenia.[3]

While a specific marketed drug directly synthesized from this compound is not prominently featured in publicly available literature, the frequent appearance of the N-ethylpiperazine group in drug candidates highlights the importance of this building block. For instance, the synthesis of Infigratinib, a kinase inhibitor, starts from N-ethylpiperazine.[4] The acetic acid handle on the title compound provides a more direct route for its incorporation via amide coupling.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method is suitable for determining the purity of this compound and for monitoring reaction progress.

Workflow for HPLC Analysis

HPLC_Workflow sample Prepare Sample Solution (in mobile phase) hplc HPLC System sample->hplc column C18 Reversed-Phase Column hplc->column Injection detection UV Detector (e.g., 210 nm) column->detection Elution data Chromatogram & Data Analysis detection->data Signal Acquisition

Caption: A generalized workflow for the HPLC analysis of this compound.

Suggested HPLC Method Parameters (based on similar compounds):

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar and moderately polar analytes.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileA gradient elution from high aqueous to high organic content is often effective for separating polar starting materials from less polar products and impurities. The acidic modifier improves peak shape for the basic piperazine moiety.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 210 nmThe molecule lacks a strong chromophore, so detection at low UV wavelengths is necessary.
Column Temp. 30 °CProvides reproducible retention times.

Self-Validating System: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. The use of a suitable internal or external standard is crucial for accurate quantification.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), the piperazine ring protons (typically complex multiplets), and the methylene protons adjacent to the carboxylic acid.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-H and C-N stretching vibrations.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend cold-chain transportation and storage.[5][6]

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis and the desirable properties conferred by the N-ethylpiperazine moiety make it a frequently utilized reagent for the construction of complex molecular architectures with therapeutic potential. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its effective and safe application in the research and development of new medicines.

References

  • Arctom Scientific. CAS NO. 1609404-01-4 | this compound hydrate. Available from: [Link]

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  • Smith G, Ruhland T, Mikkelsen G, et al. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorg Med Chem Lett. 2004;14(15):4027-4030. Available from: [Link]

  • de Goeij J, van den Bos J, van der Meulen N. An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. J Pharm Biomed Anal. 2004;34(1):123-8. Available from: [Link]

  • Pati HN, Mishra BK, Satam VS. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. 2009;2009(3):M607. Available from: [Link]

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The Definitive Guide to the Structural Elucidation of 2-(4-Ethylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Analytical Challenge

The molecule 2-(4-Ethylpiperazin-1-yl)acetic acid presents a clear and logical puzzle for the analytical chemist. Its structure comprises several distinct spin systems and functional groups: an ethyl group, a piperazine ring, and an acetic acid moiety. The primary objective of structural elucidation is to unambiguously confirm the connectivity and chemical environment of each atom within this structure. This guide will systematically deconstruct the molecule using a suite of modern spectroscopic techniques, demonstrating how their orthogonal data streams converge to a single, validated structural assignment.

Our approach is not merely a sequence of steps but a logical workflow, where each experiment is designed to answer specific questions raised by the previous one. We begin with techniques that reveal the functional groups and molecular mass, followed by a deep dive into the molecular skeleton and connectivity using advanced NMR methods.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the intricacies of NMR, we first establish the molecular formula and identify the key functional groups. This foundational data provides the necessary context for interpreting the more complex NMR spectra.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the first-line technique to determine the molecular weight and elemental formula of an unknown compound. For this compound (C₈H₁₆N₂O₂), the exact mass is 172.1212 g/mol .

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): An Electrospray Ionization (ESI) mass spectrum, run in positive ion mode, would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 173.1285. Given the presence of two nitrogen atoms, the nominal molecular weight is an even number (172), adhering to the Nitrogen Rule.

  • Key Fragmentation Patterns: The fragmentation pattern provides a roadmap of the molecule's structure. Cleavage of bonds alpha to the nitrogen atoms is a dominant pathway for piperazine derivatives.[1][2]

    • Loss of the Ethyl Group: Cleavage of the ethyl group from the N4 nitrogen would result in a fragment at m/z 143 [M-29]⁺.

    • Piperazine Ring Fragmentation: A characteristic fragmentation of the piperazine ring involves cleavage to produce ions at m/z 56, 70, and 85, corresponding to various fragments of the ethylpiperazine core.[1]

    • Loss of Carboxylic Acid Group: Alpha cleavage can lead to the loss of the carboxymethyl group, resulting in the stable N-ethylpiperazine cation at m/z 113.

    • McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement is a possibility for carboxylic acids, though other fragmentation pathways are likely to dominate.[3][4]

Table 1: Predicted Key Mass Spectrometry Fragments

m/z (Predicted)AssignmentFragmentation Pathway
173.1[M+H]⁺Protonated Molecular Ion
143.1[M - CH₂CH₃]⁺Loss of the ethyl group
113.1[M - CH₂COOH + H]⁺Loss of the acetic acid moiety
85.1[C₅H₁₃N]⁺Piperazine ring fragment
70.1[C₄H₈N]⁺Piperazine ring fragment
56.1[C₃H₆N]⁺Piperazine ring fragment

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid ensures protonation for positive ion mode ESI.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Full scan for molecular ion identification, followed by a data-dependent MS/MS experiment to obtain fragmentation data on the most intense ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Predicted FT-IR Absorptions: The spectrum of this compound would be characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which will partially obscure the C-H stretching region. This broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[5][6]

  • C-H Stretch (Aliphatic): Sharp to medium intensity peaks between 2850 and 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl group, piperazine ring, and the methylene of the acetic acid group.[7][8]

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band typically found between 1700 and 1730 cm⁻¹.[5][9]

  • C-N Stretch (Tertiary Amine): Medium to weak absorptions in the 1000-1250 cm⁻¹ region. These are often difficult to assign definitively in a complex molecule.

  • C-O Stretch (Carboxylic Acid): A medium intensity band found in the 1210-1320 cm⁻¹ range.[5]

Table 2: Predicted Characteristic FT-IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity
3300 - 2500O-H Stretch (Carboxylic Acid)Strong, Very Broad
3000 - 2850C-H Stretch (Aliphatic)Medium to Strong
1730 - 1700C=O Stretch (Carboxylic Acid)Strong, Sharp
1320 - 1210C-O Stretch (Carboxylic Acid)Medium
1250 - 1000C-N Stretch (Amine)Weak to Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structure elucidation, revealing the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece together the molecular puzzle. All predicted chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm, in accordance with IUPAC recommendations.[10][11]

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum will show distinct signals for each unique proton environment in the molecule.

Predicted ¹H NMR Spectrum (in D₂O):

  • Ethyl Group (A₂B₃ system):

    • A quartet at approximately 2.6-2.8 ppm, integrating to 2H, corresponding to the methylene protons (-N-CH₂ -CH₃). The splitting is due to coupling with the adjacent methyl protons.

    • A triplet at approximately 1.0-1.2 ppm, integrating to 3H, for the methyl protons (-CH₂-CH₃ ).

  • Piperazine Ring (A₂B₂C₂D₂ system):

    • The eight protons on the piperazine ring are diastereotopic and will likely appear as a complex series of multiplets. We can predict two broad regions:

      • Protons on carbons adjacent to the N-ethyl group (positions 3 and 5) will be in the range of 2.5-2.7 ppm.

      • Protons on carbons adjacent to the N-acetic acid group (positions 2 and 6) will be slightly downfield, around 2.7-2.9 ppm.

  • Acetic Acid Methylene:

    • A singlet at approximately 3.2-3.4 ppm, integrating to 2H, for the methylene protons adjacent to the carboxyl group (-N-CH₂ -COOH). This is a singlet because there are no adjacent protons.

  • Carboxylic Acid Proton:

    • The acidic proton (-COOH) would appear as a very broad singlet far downfield (10-12 ppm) in an organic solvent like CDCl₃. However, in D₂O, this proton will exchange with deuterium and the signal will disappear, which is a key diagnostic test for acidic protons.[4]

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
-CH₂-CH₃ 1.0 - 1.2Triplet (t)3H
-N-CH₂ -CH₃2.6 - 2.8Quartet (q)2H
Piperazine Protons (x8)2.5 - 2.9Multiplet (m)8H
-N-CH₂ -COOH3.2 - 3.4Singlet (s)2H
-COOH (in CDCl₃)10.0 - 12.0Broad (br s)1H
¹³C NMR Spectroscopy: Identifying the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum:

  • Ethyl Group:

    • CH₃: ~12 ppm

    • CH₂: ~52 ppm

  • Piperazine Ring:

    • The four chemically non-equivalent carbons of the piperazine ring will appear in the range of 50-60 ppm. Carbons adjacent to the more electron-withdrawing acetic acid group may be slightly downfield compared to those adjacent to the ethyl group.

  • Acetic Acid Moiety:

    • CH₂: ~58-60 ppm

    • C=O: ~175-180 ppm. The carbonyl carbon of a carboxylic acid is significantly deshielded but appears upfield relative to ketones or aldehydes due to resonance effects from the adjacent oxygen.[12][13]

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)
-CH₂-C H₃~12
-N-C H₂-CH₃~52
Piperazine Carbons50 - 60
-N-C H₂-COOH58 - 60
-C OOH175 - 180

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). D₂O is often a good choice for zwitterionic compounds.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Parameters: Standard proton acquisition parameters with a 90° pulse, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Water suppression may be necessary if using D₂O.

  • ¹³C NMR Acquisition:

    • Instrument: Same as for ¹H NMR.

    • Parameters: Standard proton-decoupled carbon acquisition (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the molecular fragments.

Workflow for Structure Elucidation

Caption: Workflow for Spectroscopic Structure Elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Expected Correlations: A cross-peak will be observed between the quartet of the ethyl methylene group and the triplet of the ethyl methyl group, confirming the ethyl fragment. Complex cross-peaks within the 2.5-2.9 ppm region will confirm the connectivity within the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.

    • Expected Correlations: The HSQC spectrum will definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4. For example, the proton quartet at ~2.7 ppm will show a cross-peak to the carbon signal at ~52 ppm. This is essential for assigning the crowded piperazine region.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the overall molecular structure. It shows correlations between protons and carbons that are separated by 2 or 3 bonds.

    • Expected Key Correlations:

      • The protons of the ethyl methylene group (~2.7 ppm) will show a correlation to the carbons of the piperazine ring, confirming the attachment of the ethyl group to the nitrogen.

      • The protons of the acetic acid methylene group (~3.3 ppm) will show a correlation to the piperazine ring carbons on one side and to the carbonyl carbon (~177 ppm) on the other. This is the critical correlation that connects the acetic acid moiety to the piperazine ring.

      • Protons on the piperazine ring will show correlations to other carbons within the ring and to the carbons of the ethyl and acetic acid methylene groups, confirming the N-substitution pattern.

Key HMBC Correlations

Caption: Key expected HMBC correlations for structure confirmation.

Conclusion: A Unified Structural Assignment

By systematically applying Mass Spectrometry, FT-IR Spectroscopy, and a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of this compound. The MS data establishes the molecular formula, and the FT-IR confirms the presence of the carboxylic acid and aliphatic moieties. The ¹H and ¹³C NMR spectra provide the inventory of all proton and carbon environments. Finally, the COSY, HSQC, and HMBC experiments act as the definitive proof, connecting all the individual fragments and confirming the precise atomic connectivity. This integrated analytical approach exemplifies a robust and self-validating methodology for the structural determination of novel small molecules in a research and drug development setting.

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An In-depth Technical Guide to 2-(4-Ethylpiperazin-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Ethylpiperazin-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical properties, explore plausible synthetic routes based on established methodologies for analogous structures, discuss analytical techniques for its characterization, and examine its potential therapeutic applications, drawing insights from related piperazine derivatives.

Core Molecular Attributes

This compound belongs to the piperazine class of compounds, which are well-represented in numerous approved drugs due to their favorable pharmacokinetic properties. The presence of a tertiary amine, a carboxylic acid, and an ethyl group on the piperazine ring bestows upon it specific physicochemical characteristics that are crucial for its biological activity and formulation development.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis and for analytical characterization, particularly mass spectrometry.

PropertyValue
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.22 g/mol
Hydrated Form Formula C₈H₁₈N₂O₃[1]
Hydrated Form Molecular Weight 190.24 g/mol [1]

Note: The molecular weight and formula for the anhydrous form have been calculated based on the hydrated form's formula.

Synthesis and Purification

Proposed Synthetic Pathway: N-Alkylation

A robust and widely employed method for the synthesis of such compounds is the N-alkylation of the corresponding piperazine derivative. In this case, 1-ethylpiperazine would serve as the starting material, reacting with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 1-Ethylpiperazine D N-Alkylation A->D B Chloroacetic Acid B->D C Base (e.g., K2CO3, Na2CO3) Solvent (e.g., DMF, Acetonitrile) C->D Catalyzes reaction E This compound D->E

Caption: Proposed N-alkylation synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 1-ethylpiperazine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium carbonate (2-3 equivalents).

  • Addition of Alkylating Agent: Slowly add a solution of chloroacetic acid (1-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To ensure the identity, purity, and stability of the synthesized this compound, a suite of analytical techniques should be employed.

Analytical MethodPurposeExpected Observations
¹H NMR & ¹³C NMR Structural elucidation and confirmation.Characteristic peaks corresponding to the ethyl group, piperazine ring protons, and the methylene protons of the acetic acid moiety.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.[2]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and C-N bonds.

Potential Applications in Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3] The incorporation of an ethyl group and an acetic acid moiety onto this scaffold suggests several potential areas of application.

Central Nervous System (CNS) Disorders

Derivatives of piperazinyl acetic acids have been investigated as inhibitors of the glycine transporter 1 (GlyT-1).[4] Inhibition of GlyT-1 can elevate glycine levels in the brain, which may be a therapeutic strategy for conditions like schizophrenia.[4] The structural similarity of this compound to known GlyT-1 inhibitors makes this a promising area for investigation.

Oncology

Numerous piperazine-containing compounds have been developed as anticancer agents.[5] These compounds often target specific kinases or other signaling pathways involved in cancer cell proliferation.[5] The potential of this compound as a scaffold for the development of novel kinase inhibitors or as a cytotoxic agent warrants further exploration.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_drug Potential Drug Action cluster_pathway Intracellular Signaling cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling Cascade (e.g., PI3K/AKT/mTOR) RTK->Pathway Activates Drug 2-(4-Ethylpiperazin-1-yl) -acetic acid derivative Drug->RTK Inhibits Response Inhibition of Cell Proliferation and Survival Pathway->Response Leads to

Caption: Potential mechanism of action in oncology via RTK inhibition.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the proven track record of the piperazine scaffold in drug discovery make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and biological evaluation of derivatives of this compound, particularly in the areas of CNS disorders and oncology. A thorough investigation of its pharmacokinetic and pharmacodynamic properties will be crucial in advancing any potential lead compounds toward clinical development.

References

  • Di S, G. P., & Scafato, P. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5897. [Link]

  • Jain, A., et al. (2022). Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. ACS Omega, 7(38), 33994–34005. [Link]

  • Pinard, E., et al. (2008). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5134–5138. [Link]

  • Reddy, T. S., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 114. [Link]

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Introduction: The Critical Role of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Ethylpiperazin-1-yl)acetic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet to offer insights into the underlying physicochemical principles and provides robust, field-proven methodologies for empirical solubility determination.

The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties, with solubility being a cornerstone. The solubility of an active pharmaceutical ingredient (API) in different solvents governs critical processes such as synthesis, purification, crystallization, and the formulation of the final dosage form.[1] For this compound, a molecule of interest in medicinal chemistry, a thorough understanding of its solubility profile is paramount for efficient and successful development.

This guide will delve into the structural attributes of this compound, predict its solubility trends in a range of organic solvents, and provide a detailed, validated protocol for its experimental determination.

Physicochemical Profile and Predicted Solubility Trends of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a substituted piperazine derivative with distinct structural features that dictate its interaction with various solvents:

  • The Piperazine Ring: A six-membered heterocyclic amine, piperazine itself is highly soluble in polar solvents like water and alcohols due to the two nitrogen atoms that can participate in hydrogen bonding.[2][3]

  • The Ethyl Group: The N-ethyl substitution on the piperazine ring introduces a degree of lipophilicity, which may enhance solubility in less polar organic solvents compared to the parent piperazine.

  • The Acetic Acid Moiety: The carboxylic acid group is a key determinant of solubility. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. Furthermore, its acidic nature means that the overall charge of the molecule, and thus its solubility, can be significantly influenced by the pH of the medium.

Based on these structural components, we can predict the following solubility trends:

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExamplePolarity IndexPredicted Solubility TrendRationale
Polar Protic Methanol5.1HighThe hydroxyl group can hydrogen bond with the piperazine nitrogens and the carboxylic acid group.
Ethanol4.3HighSimilar to methanol, ethanol is a good hydrogen bonding solvent.
Acetic Acid6.2Very HighThe acidic nature of the solvent can protonate the basic piperazine nitrogens, forming a soluble salt.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2HighA strong polar solvent capable of dissolving a wide range of compounds.
Acetone5.1ModerateThe carbonyl group can act as a hydrogen bond acceptor.
Ethyl Acetate4.4Low to ModerateLess polar than acetone, solubility is expected to be lower.
Non-Polar Dichloromethane3.1LowLimited ability to form strong interactions with the polar functional groups of the molecule.
Toluene2.4Very LowAromatic, non-polar solvent with weak interactions.
Hexane0.1InsolubleAliphatic, non-polar solvent, unlikely to dissolve the polar compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

While theoretical predictions are useful, empirical determination is essential for accurate data. The shake-flask method, developed by Higuchi and Connors, remains the gold standard for measuring thermodynamic solubility due to its reliability.[5][6][7]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the supernatant is quantified.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringes and filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add a known volume of organic solvent prep1->prep2 prep3 Seal the vial/flask tightly prep2->prep3 equil1 Place on shaker at a constant temperature prep3->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Withdraw supernatant using a syringe sep1->sep2 sep3 Filter the supernatant (0.22 µm) sep2->sep3 ana1 Dilute the filtrate with an appropriate solvent sep3->ana1 ana2 Quantify concentration using HPLC or UV-Vis ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL) ana2->ana3

Caption: Experimental workflow for the shake-flask solubility determination method.

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution at equilibrium.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any undissolved particles. Filtration is a critical step, and potential adsorption of the solute onto the filter should be considered, especially for poorly soluble compounds.[5][6]

  • Quantification:

    • HPLC: This is the preferred method as it can separate the compound of interest from any potential impurities or degradation products.[6] A calibration curve of known concentrations of this compound should be prepared to accurately determine the concentration of the filtered sample.

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore and there are no interfering substances, UV-Vis spectrophotometry can be a simpler and faster method for quantification.[8] A calibration curve is also required.

  • Calculation: The solubility is calculated from the determined concentration of the saturated solution and is typically expressed in mg/mL or mol/L.

Data Interpretation and Application in Drug Development

The obtained solubility data is invaluable for various stages of pharmaceutical development:

  • Process Chemistry: Guides the selection of appropriate solvents for synthesis, purification, and crystallization, optimizing yield and purity.

  • Formulation Science: Informs the choice of excipients and the development of suitable dosage forms. For instance, for a topical formulation, the API should be soluble in the vehicle to ensure effective delivery.[1]

  • Preclinical Studies: Aids in the preparation of solutions for in vitro and in vivo testing, ensuring accurate dosing.

Conclusion

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Solubility of Things. Piperazine. Retrieved from [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Wikipedia. Piperazine. Retrieved from [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Solubility of Things. Piperazine dihydrochloride. Retrieved from [Link]

  • PubChem. Piperazine. Retrieved from [Link]

  • MDPI. (2018, November 28). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

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Spectroscopic Characterization of 2-(4-Ethylpiperazin-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of 2-(4-Ethylpiperazin-1-yl)acetic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established principles with field-proven insights, this guide offers detailed experimental protocols and an in-depth analysis of expected spectral data, ensuring scientific integrity and fostering a deeper understanding of molecular characterization.

Introduction: The Imperative of Structural Verification

In the realm of pharmaceutical sciences and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of research and development. This compound, a molecule of interest with potential applications in medicinal chemistry, necessitates rigorous analytical characterization to ensure its identity, purity, and stability. Spectroscopic techniques are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide will explore the expected spectral signatures of this compound using ¹H NMR, ¹³C NMR, IR, and MS, thereby providing a robust framework for its analysis.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₆N₂O₂[1]

  • Molecular Weight: 172.22 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift of a proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

2.1.1. Causality in Experimental Design

The choice of solvent is critical in ¹H NMR. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. For this compound, which possesses both a carboxylic acid and a tertiary amine, a solvent like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) is suitable. The acidic proton of the carboxylic acid and any protons on the nitrogen atoms are exchangeable with deuterium, which can lead to the disappearance or broadening of their signals. Using a solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) would allow for the observation of the carboxylic acid proton.

2.1.2. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, or tetramethylsilane (TMS) for other solvents, to calibrate the chemical shift scale to 0.00 ppm.

  • Instrumentation: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

    • Relaxation delay: 1-5 seconds (to allow for full relaxation of protons between pulses).

    • Pulse angle: 30-45 degrees.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The spectrum is then integrated to determine the relative ratios of the different types of protons.

2.1.3. Predicted ¹H NMR Spectrum and Interpretation

Based on the structure, the following proton signals are expected:

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
-COOH10-12 (in DMSO-d₆)Singlet (broad)1HCarboxylic acid protons are highly deshielded and often appear as broad singlets. This signal will exchange in D₂O.
-CH₂- (acetic acid)~3.2Singlet2HProtons on the carbon adjacent to the carbonyl group and the piperazine nitrogen. The singlet multiplicity arises from the absence of adjacent protons.
Piperazine ring -CH₂- (adjacent to N-acetic acid)~2.7-2.9Triplet4HThese protons are adjacent to another CH₂ group in the piperazine ring.
Piperazine ring -CH₂- (adjacent to N-ethyl)~2.5-2.7Triplet4HThese protons are adjacent to another CH₂ group in the piperazine ring.
-CH₂- (ethyl)~2.4Quartet2HThese protons are adjacent to the methyl group (3 protons), resulting in a quartet (n+1 rule).
-CH₃ (ethyl)~1.1Triplet3HThese protons are adjacent to the methylene group (2 protons), resulting in a triplet.

Note: Chemical shifts are estimates and can vary depending on the solvent and concentration. General chemical shift ranges for similar functional groups can be found in established databases.[2]

2.1.4. Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Add Internal Standard (e.g., TMS) prep1->prep2 acq1 Insert Sample into NMR Spectrometer prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR provides information on the different carbon environments in a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

2.2.1. Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and natural abundance of the ¹³C nucleus.

  • Instrumentation: A 400 MHz (or higher) spectrometer equipped for ¹³C detection.

  • Acquisition Parameters:

    • Number of scans: 512-2048 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Technique: Proton-decoupled (to simplify the spectrum to single lines for each carbon).

  • Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

2.2.2. Predicted ¹³C NMR Spectrum and Interpretation

Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
-COOH~170-175Carboxylic acid carbons are significantly deshielded and appear downfield. The chemical shift of the carboxylic acid in acetic acid is around 177 ppm in D₂O.[3]
-CH₂- (acetic acid)~55-60This carbon is attached to a nitrogen and is adjacent to a carbonyl group, placing it in this region.
Piperazine ring -CH₂- (adjacent to N-acetic acid)~50-55These carbons are part of a saturated heterocyclic system, bonded to nitrogen.
Piperazine ring -CH₂- (adjacent to N-ethyl)~50-55Similar to the other piperazine carbons, but in a slightly different chemical environment.
-CH₂- (ethyl)~50-55This carbon is also bonded to a nitrogen atom.
-CH₃ (ethyl)~10-15Alkyl group carbons are shielded and appear upfield.

Note: The piperazine ring carbons may have very similar chemical shifts and could potentially overlap. Standard ¹³C NMR chemical shift tables provide reference ranges for different carbon types.[4][5]

2.2.3. Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare Concentrated Sample in Deuterated Solvent acq1 Insert Sample prep1->acq1 acq2 Set Parameters (Proton Decoupled) acq1->acq2 acq3 Acquire FID (Long Acquisition) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Picking & Assignment proc2->proc3

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

3.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

3.2. Predicted IR Spectrum and Interpretation

Frequency Range (cm⁻¹) Vibration Functional Group Rationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe O-H stretch in carboxylic acids is very broad due to hydrogen bonding.
~2940, ~2880C-H stretchAliphaticC-H stretching vibrations from the ethyl and piperazine groups.
~1700-1730C=O stretchCarboxylic AcidThe carbonyl stretch is a strong, sharp absorption. For acetic acid, this appears around 1715 cm⁻¹.[6]
~1100-1300C-N stretchTertiary AmineC-N stretching vibrations are typically in this region.
~1400-1470C-H bendAliphaticBending vibrations for the CH₂ and CH₃ groups.

3.3. Workflow for IR Spectroscopy

G cluster_acq Data Acquisition cluster_proc Data Analysis acq1 Clean ATR Crystal acq2 Acquire Background Spectrum acq1->acq2 acq3 Place Sample on Crystal acq2->acq3 acq4 Acquire Sample Spectrum acq3->acq4 proc1 Identify Key Absorption Bands acq4->proc1 proc2 Correlate Bands to Functional Groups proc1->proc2

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

4.1. Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that separates components of a mixture before they enter the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an LC system coupled to a mass spectrometer with an ESI source.

  • LC Method:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to promote ionization.[7]

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Method:

    • Ionization Mode: Positive ion mode is preferred due to the presence of basic nitrogen atoms, which are readily protonated.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Analysis: High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) can provide an accurate mass measurement, which helps in confirming the molecular formula.

4.2. Predicted Mass Spectrum and Interpretation

  • Molecular Ion: In positive ion ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.

    • Calculated Monoisotopic Mass: 172.1212 g/mol

    • Expected m/z for [M+H]⁺: 173.1285

  • Other Adducts: Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 195.1104) or the potassium adduct [M+K]⁺ (m/z 211.0844), may also be observed.[1]

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation. Key fragment ions would likely arise from the loss of the carboxylic acid group or cleavage of the piperazine ring.

4.3. Workflow for LC-MS Analysis

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_proc Data Analysis prep1 Prepare Dilute Solution of Sample lc1 Inject Sample prep1->lc1 lc2 Separation on C18 Column lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Mass Analysis (e.g., TOF) ms1->ms2 ms3 Detection ms2->ms3 proc1 Identify [M+H]⁺ and Adducts ms3->proc1 proc2 Confirm Molecular Weight proc1->proc2

Caption: Workflow for LC-MS Analysis.

Summary of Predicted Spectral Data

Technique Key Predicted Observations
¹H NMR Signals for ethyl, piperazine, and acetic acid protons with characteristic chemical shifts, multiplicities, and integrations.
¹³C NMR 6 distinct carbon signals, including a downfield carbonyl carbon (~170-175 ppm) and upfield alkyl carbons (~10-60 ppm).
IR Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700-1730 cm⁻¹), and aliphatic C-H stretches.
MS (ESI+) Protonated molecular ion [M+H]⁺ at m/z 173.1285.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental formula. The protocols and predicted data outlined in this guide provide a robust framework for researchers to confidently verify the structure and purity of this compound, ensuring the integrity and reproducibility of their scientific work.

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  • CSIR-NIScPR. (n.d.). 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Soni, K. et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. PubMed. Retrieved from [Link]

  • Chen, X. Y. et al. (2004). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. Retrieved from [Link]

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A Comprehensive Technical Guide to 2-(4-Ethylpiperazin-1-yl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(4-Ethylpiperazin-1-yl)acetic acid, a key building block for pharmaceutical research and development. Intended for researchers, medicinal chemists, and professionals in drug discovery, this document synthesizes critical information regarding its commercial availability, chemical properties, quality control, handling, and potential applications.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ability to serve as a versatile linker. Its derivatives are integral components of numerous approved drugs, spanning a wide range of therapeutic areas including antipsychotics, antihistamines, and antianginals.[1][2] this compound belongs to this important class of molecules, offering a reactive carboxylic acid handle for further chemical modifications, making it a valuable starting material for the synthesis of novel drug candidates.

This guide will delve into the technical specifics of this compound, providing a solid foundation for its effective utilization in a research and development setting.

Physicochemical Properties and Commercial Availability

This compound is a substituted piperazine derivative with the following key identifiers:

PropertyValueSource
CAS Number 672285-91-5[3][4][5][6]
Molecular Formula C₈H₁₆N₂O₂[3][5]
Molecular Weight 172.22 g/mol [5][6]
Synonyms (4-Ethyl-piperazin-1-yl)-acetic acid[6]
Commercial Suppliers

This compound is available from several chemical suppliers catering to the research and pharmaceutical industries. Notable suppliers include:

  • BLDpharm [5]

  • Matrix Scientific [6]

  • CymitQuimica

It is crucial for researchers to source this material from reputable suppliers who can provide comprehensive analytical data to ensure the quality and reproducibility of their experiments.

Quality Control and Analytical Specifications

Ensuring the purity and identity of starting materials is a cornerstone of robust scientific research. While a specific Certificate of Analysis (CoA) for this compound was not publicly available at the time of this writing, a typical CoA for a research-grade chemical would include the following analyses.

Typical Analytical Parameters
AnalysisMethodTypical SpecificationRationale
Appearance Visual InspectionWhite to off-white solidBasic quality check.
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to structureConfirms the chemical structure of the compound.
Purity HPLC or GC≥95% (Research Grade)Quantifies the amount of the desired compound.
Water Content Karl Fischer TitrationReport valueWater can affect reactivity and stoichiometry.
Residual Solvents GC-HSAs per ICH guidelinesEnsures no harmful solvents from synthesis remain.
Key Analytical Methodologies: A Deeper Look

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The spectra should be consistent with the expected chemical shifts and coupling patterns for this compound.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method for this molecule.

Synthesis and Characterization

A plausible synthetic workflow is illustrated below:

G cluster_synthesis Plausible Synthesis Workflow 1-Ethylpiperazine 1-Ethylpiperazine Reaction N-Alkylation 1-Ethylpiperazine->Reaction Chloroacetic_acid Chloroacetic acid or other haloacetic acid derivative Chloroacetic_acid->Reaction Product This compound Reaction->Product Crude Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Plausible synthetic route for this compound.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. Purification of the final product can be achieved through crystallization or column chromatography.

Characterization of the synthesized compound would involve the analytical techniques mentioned in the previous section (NMR, MS, and HPLC) to confirm its identity and purity.[7][8]

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of this compound makes it a valuable building block for creating libraries of compounds for screening in various drug discovery programs. The carboxylic acid functionality allows for straightforward amide bond formation with a wide array of amines, enabling the exploration of diverse chemical space.

While specific patents citing the direct use of this compound are not prominent, numerous patents describe the therapeutic applications of structurally related piperazine derivatives. These include agents with antiallergic, spasmolytic, and antihistaminic activities.[9] The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, and modifications at the N-position are a common strategy to modulate biological activity and pharmacokinetic properties.[1][2]

The workflow for utilizing this building block in a drug discovery context is depicted below:

G cluster_drug_discovery Drug Discovery Workflow Building_Block This compound Coupling Amide Coupling Building_Block->Coupling Amine_Library Diverse Amine Library Amine_Library->Coupling Compound_Library Novel Compound Library Coupling->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Utilization of this compound in drug discovery.

Handling, Storage, and Safety

Based on the Safety Data Sheet (SDS) for this compound, the following handling and storage procedures are recommended.

Hazard Identification:

  • The compound may be harmful if swallowed, in contact with skin, or if inhaled.

  • It can cause skin and eye irritation.

Handling:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a dry, cool, and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet provided by the supplier.

Conclusion

This compound is a commercially available and versatile building block with significant potential in pharmaceutical research and drug development. Its utility stems from the presence of the piperazine moiety, which often imparts favorable pharmacological properties, and the reactive carboxylic acid group that allows for diverse chemical modifications. A thorough understanding of its properties, quality control, and safe handling is paramount for its successful application in the laboratory. As with any chemical reagent, researchers should prioritize sourcing high-purity material from reputable suppliers and consult the relevant safety documentation before use.

References

  • ChemSrc. This compound. [Link]

  • Google Patents. 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides.
  • MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]

  • Molbank. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • ResearchGate. Piperazine derivatives for therapeutic use: A patent review (2010-present). [Link]

  • PubMed. Piperazine derivatives for therapeutic use: a patent review (2010-present). [Link]

  • Google Patents. Novel-1(2'-benzoyl eth-1'yl)-2-(4"-cinnamyl piperazin-1"-yl methyl)
  • PubMed. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

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Foreword: The Imperative of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 2-(4-Ethylpiperazin-1-yl)acetic acid

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is not an inherent property but is meticulously built and controlled from the earliest stages of synthesis. The purity of key intermediates, such as this compound, is a critical quality attribute (CQA) that directly influences the impurity profile, safety, and efficacy of the final drug product. This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations. Our approach is not merely procedural; it is a causal exploration of why specific methods are chosen and how they form a self-validating analytical system to ensure the highest scientific integrity.

The control of impurities is a central tenet of modern pharmaceutical manufacturing, as outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances.[1] An impurity profile is a detailed account of the identity and quantity of all impurities in an API, and establishing this profile begins with intermediates like the one in focus.[2] This document serves as a technical resource for researchers, analytical scientists, and drug development professionals tasked with this critical responsibility.

Understanding the Analyte and its Potential Impurity Profile

This compound is a bifunctional molecule, possessing a tertiary amine within the piperazine ring and a carboxylic acid moiety. This structure dictates its physicochemical properties—high polarity, basic and acidic centers, and the absence of a strong UV chromophore—which in turn governs the selection of appropriate analytical techniques.

A robust purity analysis begins with a theoretical understanding of potential impurities derived from the synthetic pathway. A common route to such compounds involves the N-alkylation of 1-ethylpiperazine with a haloacetic acid derivative (e.g., sodium 2-chloroacetate).

Logical Relationship: Synthesis and Potential Impurities

G cluster_start Starting Materials cluster_synthesis Synthesis Process cluster_products Reaction Mixture cluster_downstream Downstream Processing cluster_final Final Intermediate SM1 1-Ethylpiperazine Reaction N-Alkylation SM1->Reaction SM2 Sodium 2-chloroacetate SM2->Reaction API This compound (Target Product) Reaction->API Imp1 Unreacted SMs Reaction->Imp1 Imp2 By-product: 1,4-bis(carboxymethyl)-1,4-diethylpiperazinediium Reaction->Imp2 Imp4 Degradation Products Reaction->Imp4 Side Reactions/ Degradation Purification Purification / Isolation (e.g., Crystallization) API->Purification Imp1->Purification Imp2->Purification FinalAPI Final Product Purification->FinalAPI Imp3 Process-Related Impurities Purification->Imp3 Trapped Impurities Imp5 Residual Solvents Purification->Imp5 From Solvents Used

Caption: Relationship between synthesis inputs and potential product impurities.

Based on this, the primary classes of impurities to be investigated are:

  • Starting Materials: Unreacted 1-ethylpiperazine and haloacetic acid.

  • By-products: Products of side reactions, such as the dialkylation of the piperazine ring.

  • Intermediates: Any unisolated intermediates from the synthetic route.

  • Degradation Products: Impurities formed by the degradation of the final product under specific storage or process conditions.

  • Residual Solvents: Organic volatile impurities used during synthesis and purification, which are governed by ICH Q3C guidelines.[1]

The Analytical Control Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete purity profile. A comprehensive strategy relies on an orthogonal set of methods, where each technique provides unique and complementary information.

Overall Analytical Workflow

Caption: Orthogonal workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Primary Workhorse

For a polar, non-volatile compound, Reversed-Phase HPLC (RP-HPLC) is the cornerstone of purity and impurity analysis. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.

Causality Behind Method Design
  • The Challenge: The analyte is highly polar and lacks a significant UV chromophore, making detection and retention on a standard C18 column challenging. Furthermore, the basic nitrogen of the piperazine ring can cause severe peak tailing due to interaction with acidic silanol groups on the column's stationary phase.

  • The Solution: Ion-Pair or pH-Adjusted RP-HPLC:

    • pH Adjustment (Preferred): The most robust approach is to control the mobile phase pH. By using an acidic mobile phase (e.g., pH 2.5-3.5), the carboxylic acid group is protonated (neutral), and the tertiary amine is fully protonated (cationic). This consistent ionization state prevents peak tailing and ensures reproducible retention.

    • Detection: The absence of a strong chromophore necessitates detection at a low UV wavelength (e.g., 200-215 nm), where the carboxyl and amide functionalities absorb.[3][4] Alternatively, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed, which do not rely on a chromophore and provide a more uniform response for the main component and its impurities.

Experimental Protocol: HPLC-UV for Assay and Impurity Profiling

This protocol provides a validated starting point for method development.

  • Preparation of Solutions:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Add phosphoric acid to adjust the pH to 3.0. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

    • Standard Solution (for Assay): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~0.5 mg/mL.

    • Sample Solution (for Assay): Prepare in the same manner as the Standard Solution using the sample batch.

    • Sample Solution (for Impurities): Prepare a more concentrated solution, typically 2-5 mg/mL, to ensure detection of impurities at the 0.05% level or lower.

  • Chromatographic Conditions:

    • Run a gradient elution to separate early-eluting polar impurities from the main peak and any later-eluting non-polar impurities.

ParameterValueJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column offering good retention and resolution.
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: AcetonitrileAcidic pH ensures consistent protonation of the analyte.
Gradient 0-5 min: 5% B5-25 min: 5% to 40% B25-30 min: 40% B30-32 min: 40% to 5% B32-40 min: 5% BSeparates a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmLow wavelength detection for a compound with a weak chromophore.[3]
Injection Vol. 10 µLBalances sensitivity with the risk of peak distortion.
  • Data Analysis:

    • Assay (% Purity): Calculate using the external standard method, comparing the peak area of the analyte in the sample solution to that in the standard solution.

    • Impurities (%): Use area normalization, assuming a relative response factor (RRF) of 1.0 for all impurities in the absence of identified standards. Any impurity exceeding the identification threshold (e.g., 0.10% as per ICH Q3A) must be structurally characterized.[1]

Method Validation Summary

The developed method must be validated according to ICH Q2(R2) guidelines to prove its suitability.[5][6][7]

Validation ParameterTypical Acceptance Criteria
Specificity Peak is free from interference from blank, placebo, and known impurities.
Linearity (R²) > 0.999 over the specified range (e.g., 50% to 150% of assay conc.).
Range Confirmed for assay and impurities.
Accuracy (% Recovery) 98.0 - 102.0% for the API.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Typically ≤ 0.05% of the nominal assay concentration.
Robustness No significant changes in results with small, deliberate variations in method parameters.

Orthogonal and Complementary Techniques

Relying solely on HPLC is insufficient. Orthogonal methods, which rely on different chemical or physical principles, are essential for a trustworthy analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles
  • Expertise & Causality: HPLC is unsuitable for volatile compounds like residual solvents. Headspace GC is the industry-standard technique for this analysis as mandated by pharmacopeias and ICH Q3C.[1] The mass spectrometer provides definitive identification of the detected solvents. Piperazine derivatives themselves can also be analyzed by GC-MS, often after derivatization, which is useful for identifying volatile starting materials or by-products.[8][9]

  • Protocol Outline (Residual Solvents):

    • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.

    • Instrumentation: Use a GC system equipped with a headspace autosampler and a mass selective detector.

    • GC Conditions: Employ a column suitable for solvent analysis (e.g., G43). Use a temperature program that separates common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.).

    • Quantitation: Use an external standard calibration curve for each potential solvent.

Potentiometric Titration for Orthogonal Assay
  • Expertise & Causality: Titrimetry is an absolute, first-principles technique that does not rely on comparison to a reference standard in the same way chromatography does. It provides a truly orthogonal assay value to confirm the HPLC result. Given the presence of a basic nitrogen and an acidic carboxyl group, a non-aqueous acid-base titration is the method of choice to achieve sharp endpoints.[10]

  • Protocol Outline (Titration with Perchloric Acid):

    • Titrant: Standardized 0.1 M Perchloric Acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Procedure: a. Accurately weigh the sample and dissolve it in glacial acetic acid. b. Use a potentiometric titrator with a suitable electrode system. c. Titrate the solution with 0.1 M perchloric acid. The perchloric acid will first neutralize the more basic piperazine nitrogen. d. The endpoint is determined from the inflection point of the titration curve. The amount of titrant consumed is directly proportional to the amount of the analyte.[11]

Spectroscopic Analysis (NMR & MS) for Structural Integrity
  • Nuclear Magnetic Resonance (¹H, ¹³C NMR): NMR is the definitive tool for structural confirmation. It provides an atomic-level map of the molecule. The ¹H NMR spectrum should show characteristic signals for the ethyl group, the piperazine ring protons, and the methylene protons adjacent to the carboxyl group.[12][13] Furthermore, Quantitative NMR (qNMR) can be used as another primary method for assay determination.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the main peak and, crucially, aid in the structural elucidation of unknown impurities detected during HPLC analysis.

Conclusion

The purity analysis of this compound is a multi-faceted task that demands a scientifically sound, risk-based strategy. This guide outlines a robust framework that combines the high-resolving power of HPLC, the specificity of GC-MS for volatiles, the absolute accuracy of titrimetry, and the definitive structural information from NMR and HRMS. By understanding the causal principles behind method selection and implementing rigorous, validated protocols as outlined by ICH guidelines, scientists can ensure the quality and safety of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • SyncSci Publishing (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients.
  • Scholars.Direct (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
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  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
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  • MDPI (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • European Medicines Agency (EMA) (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • European Medicines Agency (EMA) (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Available at: [Link]

  • TSI Journals (2011). Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate an antipsychotic drug. Available at: [Link]

  • YouTube (2018). Titration Experiment & Calculate the Molarity of Acetic Acid in Vinegar. Available at: [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate (2017). HPLC based procedure development for monitoring acetic acid in daclatasvir drug. Available at: [Link]

  • W.R. Grace (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Available at: [Link]

  • PubMed. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Available at: [Link]

  • MDPI (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]

  • IntuitionLabs (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • LibreTexts Chemistry. Chapter 9: Titrimetric Methods. Available at: [Link]

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  • National Pharmaceutical Regulatory Agency (NPRA) Malaysia. APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). Available at: [Link]

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The Pharmacological Versatility of Piperazine Acetic Acid Derivatives: A Technical Guide to Exploring Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Nexus of Biological Activity

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its ability to form salts and interact with diverse biological targets, make it a privileged scaffold in drug discovery.[1] When functionalized, particularly with acetic acid moieties and other substituents, piperazine derivatives unlock a vast landscape of pharmacological potential. These modifications can dramatically alter their biological effects, leading to a wide array of therapeutic applications.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key biological activities of piperazine acetic acid derivatives, complete with field-proven experimental protocols and insights into their molecular mechanisms. We will delve into their potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents, offering a comprehensive framework for their evaluation.

I. Antimicrobial Activity: Combating Microbial Resistance with Novel Piperazine Derivatives

The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[4] Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens, including bacteria and fungi.[2][5] The introduction of a piperazine nucleus can enhance the pharmacokinetic properties and biological potency of antimicrobial agents.[6]

A. Causality Behind Experimental Choice: The Kirby-Bauer Disk Diffusion Assay

To obtain a preliminary, yet robust, assessment of the antimicrobial efficacy of novel piperazine acetic acid derivatives, the Kirby-Bauer disk diffusion susceptibility test is the method of choice.[1][7] This assay is widely adopted due to its simplicity, cost-effectiveness, and the ability to screen multiple compounds against various microbial strains simultaneously. The principle lies in the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a specific microorganism. The resulting zone of inhibition, a clear area where microbial growth is prevented, provides a qualitative and semi-quantitative measure of the compound's antimicrobial potency.[2] This initial screen is crucial for identifying promising candidates for further quantitative analysis, such as determining the Minimum Inhibitory Concentration (MIC).

B. Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is a self-validating system when performed with appropriate controls.

1. Preparation of Microbial Inoculum:

  • Select three to five isolated colonies of the desired bacterial or fungal strain from an overnight culture plate.

  • Suspend the colonies in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard.[1] This ensures a standardized microbial population for consistent results.

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized microbial suspension.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[3]

3. Application of Piperazine Derivative Disks:

  • Sterilize blank paper disks and impregnate them with a known concentration of the piperazine acetic acid derivative solution.

  • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[3]

  • Include a positive control (a known antibiotic) and a negative control (a disk with solvent only) on each plate for validation.

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.

5. Data Analysis and Interpretation:

  • Measure the diameter of the zone of inhibition in millimeters.

  • The size of the zone correlates with the sensitivity of the microorganism to the compound. A larger zone indicates greater potency.

C. Summarized Data Presentation
Compound IDTest MicroorganismConcentration (µ g/disk )Zone of Inhibition (mm)
Piperazine Derivative AStaphylococcus aureus5018
Piperazine Derivative BEscherichia coli5022
Positive Control (Gentamicin)E. coli1025
Negative Control (DMSO)S. aureusN/A0
D. Molecular Mechanism of Antimicrobial Action

The antimicrobial action of many piperazine derivatives is attributed to their ability to disrupt the integrity of the microbial cell membrane.[8] The positively charged quaternary ammonium groups that can be present in these derivatives can interact electrostatically with the negatively charged components of the microbial cell wall, leading to cell lysis.[8]

Piperazine Positively Charged Piperazine Derivative Membrane Negatively Charged Microbial Cell Membrane Piperazine->Membrane Electrostatic Interaction Disruption Membrane Disruption & Cell Lysis Membrane->Disruption Leads to

Caption: Mechanism of antimicrobial action of piperazine derivatives.

II. Anti-Inflammatory Potential: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[9] Piperazine derivatives have demonstrated significant anti-inflammatory properties, potentially by modulating the production of pro-inflammatory mediators.[9][10]

A. Causality Behind Experimental Choice: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[11][12] The subcutaneous injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[12] This model is particularly useful because it involves the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins, allowing for the assessment of compounds that act on different stages of the inflammatory cascade.[6] Measuring the reduction in paw volume after treatment with a piperazine derivative provides a direct and quantifiable measure of its anti-inflammatory activity.[11]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Preparation:

  • Use male Wistar rats (150-200g).

  • Fast the animals overnight before the experiment with free access to water.

2. Compound Administration:

  • Administer the piperazine acetic acid derivative or a reference drug (e.g., Indomethacin) orally or intraperitoneally at a predetermined dose.[6]

  • The control group receives the vehicle only.

3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[6][13]

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[6]

5. Data Analysis:

  • Calculate the percentage inhibition of edema for each group compared to the control group.

  • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

C. Summarized Data Presentation
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Piperazine Derivative C500.42 ± 0.0350.6
Indomethacin100.30 ± 0.0264.7
D. Molecular Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of certain piperazine derivatives are linked to their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][14] By downregulating these key mediators, they can effectively suppress the inflammatory cascade.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Macrophages Macrophages Inflammatory_Stimulus->Macrophages Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophages->Cytokines Releases Piperazine Piperazine Acetic Acid Derivative Piperazine->Cytokines Inhibits Production Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation Mediates

Caption: Anti-inflammatory mechanism of piperazine derivatives.

III. Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy and other seizure disorders represent a significant global health burden. Piperazine derivatives have a long history of investigation for their effects on the central nervous system (CNS), with many exhibiting anticonvulsant properties.[15][16] Their mechanism often involves interaction with key neurotransmitter systems.

A. Causality Behind Experimental Choice: The Maximal Electroshock (MES) Seizure Test

The Maximal Electroshock (MES) test is a gold-standard preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][17] The test involves inducing a seizure through electrical stimulation, and the endpoint is the abolition of the tonic hindlimb extension phase.[18] This model is highly predictive of clinical efficacy for this seizure type and is crucial for the initial screening and characterization of novel anticonvulsant compounds.[5]

B. Experimental Protocol: Maximal Electroshock (MES) Test in Mice

1. Animal Preparation:

  • Use male albino mice (20-25g).

2. Compound Administration:

  • Administer the piperazine acetic acid derivative, a standard anticonvulsant drug (e.g., Phenytoin), or vehicle via the desired route (e.g., intraperitoneal).[19]

3. Induction of Seizure:

  • At the time of peak effect of the test compound, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear electrodes using an electroconvulsometer.[18][19]

4. Observation and Endpoint:

  • Immediately observe the animal for the presence or absence of tonic hindlimb extension.[18] Protection is defined as the absence of this phase.

5. Data Analysis:

  • Calculate the percentage of animals protected in each group.

  • Determine the median effective dose (ED50) using probit analysis.

C. Summarized Data Presentation
Treatment GroupDose (mg/kg)Number of Animals Protected / Total% Protection
Control (Vehicle)-0 / 80
Piperazine Derivative D1006 / 875
Phenytoin258 / 8100
D. Molecular Mechanism of Anticonvulsant Action

The anticonvulsant activity of piperazine derivatives can be multifaceted. One proposed mechanism is the modulation of voltage-gated sodium and calcium channels, which are crucial for neuronal excitability.[20] By blocking these channels, the derivatives can reduce the propagation of abnormal electrical discharges in the brain. Another potential mechanism is the enhancement of GABAergic inhibition, as GABA is the primary inhibitory neurotransmitter in the CNS.[21]

Piperazine Piperazine Acetic Acid Derivative Na_Ca_Channels Voltage-Gated Na+/Ca2+ Channels Piperazine->Na_Ca_Channels Blocks GABA_Receptor GABA-A Receptor Piperazine->GABA_Receptor Potentiates Neuronal_Excitability Neuronal Hyperexcitability Na_Ca_Channels->Neuronal_Excitability Contributes to GABA_Receptor->Neuronal_Excitability Inhibits Seizure Seizure Activity Neuronal_Excitability->Seizure Leads to

Caption: Potential anticonvulsant mechanisms of piperazine derivatives.

IV. Anticancer Activity: Targeting Cell Viability and Proliferation

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in oncology research. Piperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them an interesting scaffold for anticancer drug development.[18][22]

A. Causality Behind Experimental Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[23] The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[24] The amount of formazan produced is directly proportional to the number of viable cells. This assay is highly suitable for high-throughput screening of potential anticancer compounds and for determining their IC50 values (the concentration of a drug that inhibits cell growth by 50%).[23]

B. Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[23]

2. Compound Treatment:

  • Treat the cells with various concentrations of the piperazine acetic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (cells treated with solvent only) and a blank control (medium only).

3. MTT Incubation:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25]

4. Solubilization of Formazan:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[22]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value.

C. Summarized Data Presentation
CompoundCancer Cell LineIncubation Time (h)IC50 (µM)
Piperazine Derivative EMCF-7 (Breast Cancer)4815.2
Piperazine Derivative FHCT116 (Colon Cancer)489.8
Doxorubicin (Positive Control)MCF-7480.5
D. Molecular Mechanism of Anticancer Action

Some piperazine derivatives exert their anticancer effects through the inhibition of histone deacetylases (HDACs).[26][27] HDACs are enzymes that play a crucial role in the regulation of gene expression.[28] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[29] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[27]

Piperazine Piperazine-based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) Piperazine->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Promotes Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Allows Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Apoptosis Induces

Caption: Anticancer mechanism via HDAC inhibition.

V. Conclusion and Future Perspectives

This technical guide has illuminated the significant and diverse biological potential of piperazine acetic acid derivatives. The versatility of the piperazine scaffold allows for the development of compounds with potent antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The provided experimental protocols offer a robust framework for the initial screening and characterization of these derivatives, while the elucidated mechanisms of action provide a foundation for rational drug design and optimization.

Future research should focus on exploring the structure-activity relationships of these derivatives in greater detail to enhance their potency and selectivity for specific biological targets. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be crucial for their advancement as potential therapeutic agents. The continued exploration of piperazine acetic acid derivatives holds immense promise for the discovery of novel drugs to address a wide range of unmet medical needs.

VI. References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Der Pharma Chemica. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]

  • Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

  • National Center for Biotechnology Information. (2021, April 23). Piperazine based antimicrobial polymers: a review. PMC. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Bentham Science Publishers. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. [Link]

  • ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Request PDF. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • YouTube. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]

  • National Center for Biotechnology Information. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • National Center for Biotechnology Information. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • PubMed. Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity. [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Asian Pacific Journal of Health Sciences. Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

  • PubMed. A review of pharmacology and clinical use of piperine and its derivatives. [Link]

  • PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]

  • University of East Anglia. Discovery of 1-benzhydryl-piperazine-based HDAC inhibitors with anti-breast cancer activity: Synthesis, molecular modeling, in vitro and in vivo biological evaluation. [Link]

  • ResearchGate. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. [Link]

  • Charles River Laboratories. Carrageenan-Induced Paw Edema Model. [Link]

  • National Center for Biotechnology Information. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. [Link]

  • National Center for Biotechnology Information. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

  • PubMed. Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. [Link]

  • ResearchGate. Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity | Request PDF. [Link]

  • Wikipedia. Piperazine. [Link]

  • National Center for Biotechnology Information. Anticonvulsant mechanisms of piperine, a piperidine alkaloid. [Link]

  • Bentham Science Publishers. (2024, August 1). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. [Link]

  • ResearchGate. Synthesis and anticonvulsant activity of some piperazine derivatives. [Link]

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Methodological & Application

The Strategic Integration of 2-(4-Ethylpiperazin-1-yl)acetic Acid in Modern Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The piperazine scaffold has long been recognized as a privileged structure in medicinal chemistry, prized for its ability to impart aqueous solubility, modulate lipophilicity, and serve as a versatile linker.[1][2] Among the vast array of piperazine-based building blocks, 2-(4-Ethylpiperazin-1-yl)acetic acid emerges as a particularly strategic component for the construction of novel therapeutics, especially those targeting the central nervous system (CNS).

This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound in drug design. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their quest for innovative medicines. We will delve into the causality behind its utility, provide detailed experimental protocols, and illustrate its application through relevant examples and mechanistic insights.

I. Physicochemical Properties and Strategic Value in Drug Design

The unique structural features of this compound confer several advantageous properties for drug design.

PropertyValueSignificance in Drug Design
Molecular Formula C8H16N2O2Provides a balance of hydrophilicity and lipophilicity.
Molecular Weight 172.23 g/mol [3]Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 41.5 ŲContributes to improved cell permeability and blood-brain barrier penetration.[4]
pKa (Predicted) ~4.0 (acid), ~8.5 (amine)The presence of both an acidic and a basic center allows for modulation of solubility and salt formation.

The ethyl group on the piperazine nitrogen provides a moderate increase in lipophilicity compared to its methyl analog, which can enhance membrane permeability and influence receptor binding. The acetic acid moiety offers a convenient handle for covalent modification, allowing for its incorporation into larger molecules as a linker or as a pharmacophoric element.

II. Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the N-alkylation of 1-ethylpiperazine with a haloacetic acid derivative. The following protocol provides a reliable method for its preparation.

Protocol 1: Synthesis via Alkylation of 1-Ethylpiperazine

This protocol is adapted from established methods for the synthesis of similar piperazinyl acetic acid derivatives.[5][6]

Materials:

  • 1-Ethylpiperazine

  • tert-Butyl bromoacetate

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography system)

Procedure:

Step 1: N-Alkylation

  • To a stirred solution of 1-ethylpiperazine (1.0 eq) in anhydrous THF at room temperature, add triethylamine (2.0 eq).

  • Slowly add a solution of tert-butyl bromoacetate (1.05 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the triethylamine hydrobromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 2-(4-ethylpiperazin-1-yl)acetate.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Step 2: Deprotection

  • Dissolve the purified tert-butyl 2-(4-ethylpiperazin-1-yl)acetate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the deprotection is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting product, this compound, can be used directly as its salt or neutralized with a suitable base if the free acid is required.

III. Applications in Drug Design: A Versatile Building Block and Linker

The primary utility of this compound in drug design lies in its role as a versatile building block for constructing more complex molecules, often serving as a linker to connect a pharmacophore to another molecular entity.

A. Amide Bond Formation: Coupling to Amine-Containing Scaffolds

The carboxylic acid functionality of this compound is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for its conjugation to a wide variety of primary and secondary amines present in other pharmacophores or molecular scaffolds.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol provides a general procedure for the coupling of this compound with a generic amine using the widely employed EDC/HOBt coupling reagents.[1][7][8]

Materials:

  • This compound (as the free acid or a salt)

  • Target amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1-1.5 eq)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) and the target amine (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

B. Application in CNS Drug Discovery: Targeting Serotonin Receptors

Arylpiperazine derivatives are well-established ligands for various G-protein coupled receptors (GPCRs) in the central nervous system, with a particular prominence in targeting serotonin (5-HT) receptors.[9][10] The this compound moiety can be strategically employed to synthesize novel 5-HT receptor modulators.

While direct examples of drugs containing the this compound moiety are not prevalent in publicly available literature, its structural similarity to components of known CNS-active agents suggests its potential in this area. For instance, many atypical antipsychotics and antidepressants feature an arylpiperazine core connected to another moiety via a linker.[11][12] The ethylpiperazinyl acetic acid fragment can serve as a bioisosteric replacement for other linkers, potentially fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting compound.

The following diagram illustrates a hypothetical drug design workflow incorporating this compound for the development of a novel 5-HT receptor ligand.

Caption: Drug design workflow using this compound.

IV. Conclusion

This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its favorable physicochemical properties and the synthetic tractability of its carboxylic acid handle make it an attractive component for the design and synthesis of novel drug candidates. While its direct incorporation into marketed drugs is not yet widely documented, its structural motifs are present in numerous CNS-active compounds. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their drug discovery programs, with the ultimate goal of developing innovative therapies for a range of diseases.

V. References

  • ChemWhat. (n.d.). What is the background and overview of 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O? Retrieved from [Link]

  • Reddy, K. L., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(40), 5155-5158.

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • de Oliveira, V. V., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532.

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Sbardella, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.

  • PubChem. (n.d.). (4-Methylpiperazin-1-yl)acetic acid. Retrieved from [Link]

  • Kanamarlapudi, B. V., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077-1082.

  • Google Patents. (n.d.). US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof. Retrieved from

  • Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2021(47), 6478-6510.

  • Singh, P., et al. (2014). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. Chemical Biology & Drug Design, 84(6), 721-731.

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nakajima, T., et al. (2005). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Psychopharmacology, 182(3), 335-346.

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5836-5839.

  • Meltzer, H. Y. (1994). Pharmacological actions of the atypical antipsychotic drug clozapine: a review. Journal of Clinical Psychiatry, 55 Suppl B, 47-52.

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.

  • Gribble, A. D., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 12(11), 1836-1842.

Sources

Application Note: Strategic Derivatization of 2-(4-Ethylpiperazin-1-yl)acetic Acid for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. 2-(4-Ethylpiperazin-1-yl)acetic acid is a particularly versatile building block for drug discovery programs. Its bifunctional nature, featuring a nucleophilic tertiary amine within the piperazine ring and a reactive carboxylic acid, allows for the systematic and divergent synthesis of large chemical libraries.[3]

This application note provides a comprehensive guide to the derivatization of this compound, with a focus on robust protocols for amide bond formation. We will explore both solution-phase and solid-phase strategies, explain the chemical principles behind reagent selection, and provide detailed methodologies for synthesis, reaction monitoring, and final product characterization.

Core Principles of Derivatization: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is energetically unfavorable under standard laboratory conditions, requiring high temperatures that are incompatible with complex molecular structures. Therefore, the central principle of derivatizing this compound at its carboxyl group is to first convert the hydroxyl group into a better leaving group. This "activation" step transforms the acid into a more electrophilic species that readily reacts with a nucleophilic amine.

Mechanism of Amide Bond Formation via Carbodiimide Activation The most common approach involves the use of coupling reagents.[4] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. The reaction proceeds via a highly reactive O-acylisourea intermediate.[5]

  • Step 1 (Activation): The carboxylic acid attacks the carbodiimide (EDC) to form the O-acylisourea intermediate. This intermediate is highly electrophilic but can be prone to side reactions.

  • Step 2 (Nucleophilic Attack): The primary or secondary amine attacks the carbonyl carbon of the O-acylisourea intermediate, forming a tetrahedral intermediate.

  • Step 3 (Amide Formation): The tetrahedral intermediate collapses, forming the stable amide bond and releasing a soluble urea byproduct.

To improve efficiency and minimize side reactions, such as the formation of N-acylurea or racemization of adjacent chiral centers, an additive like 1-Hydroxybenzotriazole (HOBt) is frequently included. HOBt traps the O-acylisourea intermediate to form a more stable, yet still highly reactive, OBt-active ester, which then cleanly reacts with the amine.

Experimental Protocols and Workflows

Protocol 1: Solution-Phase Parallel Amide Synthesis

This protocol is designed for the efficient synthesis of a diverse library of amides in a parallel format, leveraging the ease of purification afforded by the basic piperazine nitrogen.

Objective: To synthesize a library of N-substituted-2-(4-ethylpiperazin-1-yl)acetamides from a diverse set of primary and secondary amines.

Workflow Diagram: Solution-Phase Synthesis

G cluster_prep Reaction Setup cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A Dissolve Acid (1.0 eq) & Amine (1.1 eq) in DCM B Add DIPEA (2.5 eq) A->B C Cool to 0 °C B->C D Add HATU (1.2 eq) C->D E Stir at RT for 2-4h D->E F Monitor by LC-MS E->F G Quench with sat. NaHCO₃ F->G H Extract with DCM G->H I Dry (Na₂SO₄), Filter, Evaporate H->I J Purify via Column Chromatography I->J K K J->K Final Product

Caption: General workflow for solution-phase amide coupling.

Materials and Reagents:

  • This compound dihydrochloride

  • Diverse primary and secondary amines (e.g., anilines, benzylamines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: To a solution of this compound dihydrochloride (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq) and DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as the reaction base.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise.

    • Causality Note: HATU is a highly efficient, modern coupling reagent that generates a reactive OAt-ester, leading to fast reaction times and high yields with minimal side products compared to some older reagents. DIPEA is a bulky, non-nucleophilic base that will not compete with the substrate amine during the coupling reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[6]

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Solid-Phase Synthesis Strategy

Solid-phase synthesis is the cornerstone of modern combinatorial chemistry, allowing for the rapid generation of large libraries by simplifying the purification process to simple resin washing steps.[7][8]

Objective: To demonstrate the application of this compound as a scaffold in a solid-phase synthesis workflow.

Workflow Diagram: Solid-Phase Synthesis

G cluster_cycle Coupling Cycle Resin Rink Amide Resin (Fmoc-Protected) Deprotect 1. Deprotection: 20% Piperidine in DMF Resin->Deprotect Wash1 2. Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Coupling: Acid (5 eq), HBTU/DIPEA Wash1->Couple Wash2 4. Wash (DMF, DCM) Couple->Wash2 Cleave Cleavage: 95% TFA / H₂O / TIPS Wash2->Cleave Purify Precipitate, Lyophilize, Purify via Prep-HPLC Cleave->Purify

Caption: Conceptual workflow for solid-phase synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, which will yield a primary amide upon cleavage.

  • Initial Amino Acid Coupling: Swell the resin in DMF. Perform standard Fmoc-based solid-phase peptide synthesis to couple the first amino acid.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid, exposing a free amine.

  • Scaffold Coupling: In a separate vessel, pre-activate this compound (5 eq) with a coupling agent like HBTU (5 eq) and DIPEA (10 eq) in DMF for 5 minutes. Add this activation mixture to the washed, deprotected resin and agitate for 2 hours.

    • Causality Note: Using a large excess of reagents in solid-phase synthesis drives the reaction to completion, which is critical as there is no opportunity to purify intermediates.[9]

  • Washing: After coupling, thoroughly wash the resin with DMF, DCM, and methanol to remove all excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This simultaneously cleaves the product from the resin and removes any acid-labile side-chain protecting groups.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.

  • Final Purification: Purify the final compound using preparative High-Performance Liquid Chromatography (HPLC).

Product Characterization and Data Analysis

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of each library member.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for reaction monitoring and initial purity assessment. It provides both retention time and a mass-to-charge ratio, confirming the molecular weight of the desired product.[12]

  • High-Performance Liquid Chromatography (HPLC): Used for final purity analysis, typically with UV detection at multiple wavelengths (e.g., 214 nm and 254 nm) to ensure no impurities are hidden under the main product peak.[13]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to unambiguously determine the chemical structure of the final compounds.

Representative Library Data

The following table illustrates hypothetical results from a parallel synthesis using Protocol 1.

Amine SubstrateProduct StructureFormulaMW ( g/mol )Yield (%)Purity (HPLC %)
AnilineN-phenyl-2-(4-ethylpiperazin-1-yl)acetamideC₁₄H₂₁N₃O247.3485>98
4-FluoroanilineN-(4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamideC₁₄H₂₀FN₃O265.3381>99
BenzylamineN-benzyl-2-(4-ethylpiperazin-1-yl)acetamideC₁₅H₂₃N₃O261.3691>99
Morpholine1-(4-ethylpiperazin-1-yl)-2-morpholinoethan-1-oneC₁₂H₂₃N₃O₂241.3378>97

Conclusion

This compound is a high-value, versatile scaffold for the construction of diverse chemical libraries. The robust amide coupling protocols detailed in this note, applicable to both solution- and solid-phase synthesis, provide a reliable foundation for generating novel compounds for screening in drug discovery and chemical biology. The strategic choice of coupling reagents and reaction conditions, combined with rigorous in-process monitoring and final characterization, ensures the synthesis of high-quality compound libraries for downstream applications.

References

  • BenchChem (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • U.S. Department of Justice (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Royal Society of Chemistry (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods.
  • I-Jen, C. et al. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
  • Florek, M. et al. (2021). Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
  • Török, B. et al. (2016). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate.
  • Celińska, N. et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Hudson, J. et al. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. JoVE.
  • Bonnet, D. et al. (2003). Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. ResearchGate.
  • Shreder, K. et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Publications.
  • Wang, H. et al. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI.
  • Martin, S. et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed.
  • Martin, S. et al. (2019). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate.
  • Fisher Scientific (n.d.). Amide Synthesis.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • BenchChem (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis.
  • Scribd (n.d.). Coupling Reagents in Amide Synthesis.

Sources

Application Notes & Protocols: 2-(4-Ethylpiperazin-1-yl)acetic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-(4-Ethylpiperazin-1-yl)acetic acid, a bifunctional building block of significant interest in medicinal chemistry and drug discovery. The document elucidates the strategic importance of the N-ethylpiperazine acetic acid moiety, detailing its contribution to the physicochemical and pharmacokinetic properties of bioactive molecules. We present detailed, field-proven protocols for the synthesis of the building block itself and its subsequent application in the construction of N-substituted acetamides via robust amide coupling methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Ethylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs targeting diverse biological pathways.[1] Its prevalence stems from its ability to impart favorable properties upon a parent molecule. The two nitrogen atoms within the six-membered ring offer distinct handles for chemical modification, allowing for fine-tuning of a compound's characteristics.

The incorporation of an ethyl group at the N-4 position, as seen in this compound, offers several strategic advantages:

  • Modulation of Basicity: The tertiary amine introduced by the ethyl group possesses a pKa that often leads to protonation at physiological pH. This positive charge can enhance aqueous solubility and facilitate interactions with biological targets.

  • Improved Pharmacokinetic Profile: The piperazine nucleus can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is frequently employed to enhance metabolic stability and reduce off-target toxicities.[2]

  • Vector for Target Engagement: The bifunctional nature of this compound, with its nucleophilic tertiary amine and its carboxylic acid, allows it to act as a versatile linker, connecting a pharmacophore to another part of a molecule or directly to a biological target.[2]

This building block is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) for medications targeting central nervous system (CNS) disorders and as anti-inflammatory agents.[3] Furthermore, its utility extends to veterinary medicine, where it serves as a key intermediate in the synthesis of antibacterial drugs like ethyl ciprofloxacin.[4][5]

Physicochemical Properties

A comprehensive understanding of the building block's properties is essential for its effective application in synthesis and drug design.

PropertyValueSource/Justification
Molecular Formula C₈H₁₆N₂O₂Calculated
Molecular Weight 172.22 g/mol Calculated
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in water and polar organic solventsThe presence of the carboxylic acid and the basic nitrogen atoms enhances polarity and water solubility.[6][7]
CAS Number 672285-91-5[8]

Synthesis Protocol: this compound

The synthesis of the title compound is a two-step process, beginning with the readily available 1-ethylpiperazine. The workflow is depicted below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Carboxymethylation Piperazine Piperazine Ethylpiperazine 1-Ethylpiperazine Piperazine->Ethylpiperazine Reaction EthylHalide Ethyl Halide (e.g., Ethyl Bromide) EthylHalide->Ethylpiperazine Base1 Base (e.g., K₂CO₃) Base1->Ethylpiperazine Solvent1 Solvent (e.g., Ethanol) Solvent1->Ethylpiperazine Ethylpiperazine_ref 1-Ethylpiperazine IntermediateEster Ethyl 2-(4-ethylpiperazin-1-yl)acetate Ethylpiperazine_ref->IntermediateEster N-Alkylation HaloaceticAcid 2-Haloacetic Acid Derivative (e.g., Ethyl Bromoacetate) HaloaceticAcid->IntermediateEster Base2 Base (e.g., NaHCO₃) Base2->IntermediateEster Solvent2 Solvent (e.g., Acetonitrile) Solvent2->IntermediateEster FinalProduct This compound IntermediateEster->FinalProduct Saponification Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Hydrolysis->FinalProduct

Caption: Synthesis workflow for this compound.

Protocol 3.1: Synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)acetate

This procedure details the N-alkylation of 1-ethylpiperazine with an ethyl haloacetate.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
1-Ethylpiperazine114.1910.0 g87.571.0
Ethyl bromoacetate167.0016.1 g96.331.1
Sodium bicarbonate (NaHCO₃)84.0114.7 g175.142.0
Acetonitrile (anhydrous)-200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-ethylpiperazine (1.0 eq) and anhydrous acetonitrile.

  • Add sodium bicarbonate (2.0 eq) to the stirring solution.

  • Slowly add ethyl bromoacetate (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-ethylpiperazin-1-yl)acetate. This intermediate is often of sufficient purity for the subsequent hydrolysis step.

Protocol 3.2: Hydrolysis to this compound

This protocol describes the saponification of the ester to the final carboxylic acid.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Crude Ethyl 2-(4-ethylpiperazin-1-yl)acetate200.28~17.5 g87.571.0
Sodium hydroxide (NaOH)40.007.0 g175.142.0
Water-100 mL--
2M Hydrochloric Acid (HCl)-As needed--

Procedure:

  • Dissolve the crude ester from Protocol 3.1 in 100 mL of water in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the ester by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully adjust the pH of the solution to ~6-7 using 2M HCl. The product may begin to precipitate.

  • Concentrate the solution under reduced pressure to remove the water. The resulting solid will be a mixture of the product and sodium chloride.

  • Triturate the solid with isopropanol or ethanol to dissolve the organic product, leaving the inorganic salts behind.

  • Filter the solution and concentrate the filtrate to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Application in Bioactive Molecule Synthesis: Amide Coupling

The primary application of this compound is its use as a carboxylic acid partner in amide bond formation.[2] This reaction is one of the most frequently used in medicinal chemistry, allowing for the covalent linkage of the ethylpiperazine acetic acid moiety to a primary or secondary amine of a target pharmacophore.[9]

G BuildingBlock This compound ActiveEster Activated Intermediate (Active Ester) BuildingBlock->ActiveEster Activation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) FinalAmide N-Substituted 2-(4-Ethylpiperazin-1-yl)acetamide Amine->FinalAmide CouplingAgent Coupling Reagent (e.g., EDC, HATU) CouplingAgent->ActiveEster Additive Additive (e.g., HOBt) Additive->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Solvent Solvent (e.g., DMF, DCM) Solvent->ActiveEster ActiveEster->FinalAmide Nucleophilic Attack

Caption: General workflow for amide coupling.

Protocol 4.1: Synthesis of a Representative N-Aryl-2-(4-ethylpiperazin-1-yl)acetamide

This protocol provides a robust and widely applicable method for coupling the title building block with an aromatic amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[2]

Objective: To synthesize N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide.

Materials:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Eq.
This compound172.221721.01.0
4-Chloroaniline127.571281.01.0
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.702301.21.2
HOBt (Hydroxybenzotriazole)135.121621.21.2
DIPEA (N,N-Diisopropylethylamine)129.24340 µL2.02.0
Dichloromethane (DCM), anhydrous-10 mL--

Procedure:

  • In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add 4-chloroaniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to stir at room temperature for 12-18 hours. The progress should be monitored by TLC, staining for both starting materials.

  • Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) to prevent streaking of the basic product on the silica gel.

Conclusion

This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its inherent properties, including the potential for enhanced solubility and favorable pharmacokinetic characteristics, make it a strategic choice for medicinal chemists. The protocols detailed herein provide reliable and scalable methods for both the synthesis of the building block and its subsequent incorporation into target molecules via standard amide coupling reactions. By leveraging this versatile scaffold, researchers can efficiently generate libraries of novel compounds for screening and lead optimization in drug discovery programs.

References

  • Multichem. 1-Ethylpiperazine Dealer and Distributor. [Link]

  • Specialty Chemicals. The Role of 1-Ethylpiperazine in Advancing Veterinary Medicine. [Link]

  • LookChem. The Role of N-Ethylpiperazine in Veterinary Drug Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

Sources

Application Note: High-Throughput Quantification of 2-(4-Ethylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of 2-(4-Ethylpiperazin-1-yl)acetic acid. Designed for researchers, analytical chemists, and drug development professionals, this document outlines three robust methodologies: a direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, an HPLC-UV method with pre-column derivatization for enhanced sensitivity, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method ideal for complex biological matrices and trace-level analysis. Each protocol is presented with an in-depth explanation of the underlying principles, step-by-step instructions, and rigorous validation parameters to ensure data integrity and reproducibility in accordance with international guidelines.[1][2][3]

Introduction and Analyte Overview

This compound is a piperazine derivative of significant interest in pharmaceutical development. It may function as a key synthetic intermediate, a metabolite of an active pharmaceutical ingredient (API), or a process-related impurity. Given its potential impact on the safety and efficacy of a final drug product, the development of reliable and validated analytical methods for its precise quantification is paramount.

The chemical structure of this compound presents a unique analytical challenge: it lacks a strong native chromophore, making high-sensitivity analysis by conventional UV detection difficult.[4][5] This guide addresses this challenge by providing protocols for both direct low-wavelength UV analysis and strategies to enhance detection.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 672285-91-5[6]
Molecular Formula C₈H₁₆N₂O₂Calculated
Molecular Weight 172.22 g/mol Calculated
Structure Chemical structure of this compoundN/A

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is dictated by the specific requirements of the analysis, primarily the nature of the sample matrix and the required level of sensitivity. This guide presents three distinct, validated approaches to provide flexibility for various applications, from in-process control to clinical pharmacokinetics.

G start Define Analytical Goal matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple (e.g., Bulk Drug) lcms Method 3: LC-MS/MS (Bioanalysis, Trace Impurity) matrix->lcms Complex (e.g., Plasma, Tissue) hplcuv Method 1: Direct HPLC-UV (QC, Purity) sensitivity->hplcuv Moderate (>5 µg/mL) hplcderiv Method 2: HPLC-UV with Derivatization (Enhanced Sensitivity) sensitivity->hplcderiv Low (>0.1 µg/mL) sensitivity->lcms Very Low (<0.1 µg/mL)

Caption: Decision tree for selecting the appropriate analytical method.

Method 1: Direct Reversed-Phase HPLC-UV Analysis

This method is designed for routine quality control (QC) applications, such as the analysis of bulk substances or simple formulations where the analyte concentration is relatively high. The protocol leverages the polarity of the acetic acid moiety for retention on a C18 column and uses low-wavelength UV detection.

3.1. Principle of Causality Although lacking a strong chromophore, the carboxyl group and amide bonds within the molecule exhibit some absorbance at low UV wavelengths (around 210 nm). This method exploits this property for direct quantification.[7] An acidic mobile phase (e.g., containing orthophosphoric acid) is used to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape on the reversed-phase column.

3.2. Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Photodiode Array (PDA) detector

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm packing
Mobile Phase 0.1% Orthophosphoric Acid in Water : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30 °C

| Run Time | 15 minutes |

Step-by-Step Procedure:

  • Mobile Phase Preparation: Carefully add 1.0 mL of concentrated orthophosphoric acid to 950 mL of HPLC-grade water. Add 50 mL of HPLC-grade acetonitrile. Mix thoroughly and degas using sonication or vacuum filtration.[7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis Sequence: Equilibrate the column for at least 30 minutes. Inject a blank (mobile phase), followed by the calibration standards, and then the prepared samples.

3.3. Method Validation Summary This method must be validated to demonstrate its suitability.[8] The following parameters and typical acceptance criteria according to ICH guidelines should be assessed.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.999
Range 10 - 200 µg/mL
Limit of Detection (LOD) ~2 µg/mL
Limit of Quantitation (LOQ) ~7 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Method 2: HPLC-UV with Pre-Column Derivatization

For applications requiring higher sensitivity than direct UV detection can offer, pre-column derivatization is an effective strategy. This protocol uses 4-chloro-7-nitrobenzofuran (NBD-Cl) to label the secondary amine of the piperazine ring, creating a derivative with strong UV absorbance at a higher wavelength.[4][5]

4.1. Principle of Causality NBD-Cl reacts with the secondary amine group on the piperazine ring to form a highly conjugated, stable product that absorbs strongly in the visible range (~470 nm). This chemical modification significantly enhances the molar absorptivity, thereby lowering the limit of detection compared to the direct method. The reaction is specific to primary and secondary amines, providing selectivity.

4.2. Experimental Protocol

Instrumentation & Reagents:

  • HPLC system as described in Method 1.

  • Heating block or water bath.

  • NBD-Cl (4-chloro-7-nitrobenzofuran).

  • Sodium Borate Buffer (0.1 M, pH 9.5).

Step-by-Step Derivatization Procedure:

  • Prepare standard and sample solutions in a suitable solvent like acetonitrile.

  • In a reaction vial, mix 100 µL of the sample/standard solution with 100 µL of 0.1 M Sodium Borate Buffer (pH 9.5).

  • Add 200 µL of NBD-Cl solution (e.g., 1 mg/mL in acetonitrile).

  • Vortex the mixture and heat at 60°C for 30 minutes in a heating block.[4]

  • Cool the reaction mixture to room temperature.

  • Add 100 µL of 0.1 M HCl to stop the reaction.

  • Dilute with the mobile phase as needed and inject into the HPLC system.

Chromatographic Conditions:

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm packing
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 470 nm
Injection Volume 10 µL

| Column Temperature | 35 °C |

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for quantifying low concentrations of this compound in complex biological matrices like plasma, urine, or tissue homogenates.[9][10] Its superior sensitivity and selectivity are achieved by combining the separation power of LC with the specific mass-to-charge ratio detection of tandem mass spectrometry.

5.1. Principle of Causality The analyte is first separated from matrix components by reversed-phase chromatography. It then enters the mass spectrometer source, where it is ionized, typically via Electrospray Ionization (ESI) in positive mode, to form a protonated precursor ion [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This specific transition (precursor → product) is known as Multiple Reaction Monitoring (MRM) and provides exceptional selectivity, virtually eliminating interference from co-eluting matrix components.[11]

G cluster_0 LC System cluster_1 Mass Spectrometer sample Sample Injection column Reversed-Phase C18 Column sample->column Separation esi ESI Source Ionization [M+H]+ column->esi q1 Q1 Precursor Ion Selection esi->q1 q2 Q2 Collision Cell (Fragmentation) q1->q2 q3 Q3 Product Ion Selection q2->q3 detector Detector q3->detector

Caption: Workflow for the LC-MS/MS bioanalytical method.

5.2. Experimental Protocol

Instrumentation:

  • HPLC or UPLC system.

  • Triple quadrupole mass spectrometer with an ESI source.

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 2-(4-Ethylpiperazin-1-yl-d4)acetic acid, is highly recommended for optimal precision.[12]

LC Conditions:

Parameter Value
Column C18, 50 mm x 2.1 mm, 1.8 µm packing
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Injection Volume 5 µL

| Column Temperature | 40 °C |

MS/MS Conditions (MRM):

Parameter Analyte Internal Standard (SIL-IS)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) m/z 173.1 m/z 177.1
Product Ion (Q3) m/z 101.1 m/z 105.1

| Collision Energy | Optimized (e.g., 15 eV) | Optimized (e.g., 15 eV) |

Step-by-Step Sample Preparation (Plasma):

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

5.3. Managing Matrix Effects Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds, are a critical consideration in LC-MS/MS bioanalysis.[13][14] They must be assessed during method validation by comparing the analyte response in post-extraction spiked blank matrix to the response in a neat solution.[15] The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for these effects.[12]

Comparative Summary of Methods

FeatureDirect HPLC-UVHPLC-UV with DerivatizationLC-MS/MS
Primary Application QC, PurityTrace Analysis (non-bio)Bioanalysis, Impurity ID
Typical LOQ ~7 µg/mL~0.1 µg/mL< 1 ng/mL
Selectivity ModerateGoodExcellent
Sample Prep Simple DissolutionMulti-step ReactionProtein Precipitation/SPE
Throughput HighModerateHigh
Instrumentation Cost LowLowHigh
Key Advantage Simplicity, RobustnessEnhanced Sensitivity (UV)Ultimate Sensitivity & Selectivity
Key Limitation Poor SensitivityAdded ComplexityMatrix Effects, Cost

References

  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. BenchChem.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • PubChem. (n.d.). 2-[4-(Diethylcarbamoyl)piperazin-1-yl]acetic acid. National Center for Biotechnology Information.
  • Jara, M., et al. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science.
  • PubChem. (n.d.). Piperazin-1-yl-acetic acid. National Center for Biotechnology Information.
  • BLDpharm. (n.d.). This compound. BLDpharm.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. WJARR.
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  • Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. AJRC.
  • PubChem. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). (4-Methylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information.
  • International Journal of Pharmaceutical Research and Applications. (2024). A Review on Analytical Method Development and Validation (With Case Study). IJPRA.
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  • Pharmaceuticals. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI.
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  • BenchChem. (2025). High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid. BenchChem.
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  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate.
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  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. IJRPS.
  • Journal of Advanced Scientific Research. (2022). HPLC based procedure development for monitoring acetic acid in daclatasvir drug.

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Quantitative Analysis of 2-(4-Ethylpiperazin-1-yl)acetic acid in Process Samples using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and specific method for the quantitative analysis of 2-(4-Ethylpiperazin-1-yl)acetic acid using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). As a key intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), accurate quantification of this compound is critical for process optimization and quality control. The inherent polarity and zwitterionic nature of the analyte present unique chromatographic challenges. This guide details a method employing a polar-endcapped reversed-phase column that achieves excellent retention and peak shape. The protocol outlines all steps from sample preparation to data analysis and includes a comprehensive method validation strategy to ensure trustworthiness and scientific integrity.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.[1][2] Piperazine derivatives are scaffolds for numerous pharmaceuticals, including antipsychotics and antihistamines.[1] The accurate measurement of synthetic intermediates like this compound is paramount for ensuring the purity, safety, and efficacy of the final drug product.

The primary analytical challenge for this molecule is its high polarity, conferred by the carboxylic acid and two tertiary amine functional groups. Such compounds are often poorly retained on traditional C18 reversed-phase columns, eluting at or near the void volume, which compromises quantification.[3][4] This method overcomes this issue by pairing a polar-modified stationary phase with an optimized mobile phase, ensuring reliable retention and separation from other process-related components. The use of tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity, allowing for precise quantification even at low concentrations.

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is crucial for rational method development.

PropertyValueSource
Chemical Formula C₁₀H₂₀N₂O₂-
Molecular Weight 200.28 g/mol PubChem
Monoisotopic Mass 200.1525 DaPubChem
Structure Chemical structure of this compound-
Predicted XLogP3 -0.9PubChem
Predicted pKa Acidic: 3.2, Basic: 8.8ChemAxon

The low XLogP3 value confirms the high polarity of the molecule. The pKa values indicate its zwitterionic nature, guiding the selection of mobile phase pH to ensure a consistent ionization state for reproducible chromatography.

Overall Experimental and Analytical Workflow

The analytical process follows a systematic path from sample receipt to final data reporting. This workflow is designed to ensure consistency, minimize error, and facilitate high-throughput analysis.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_standards Prepare Calibration Standards & Quality Controls (QCs) prep_sample Weigh & Dissolve Process Sample filter_sample Filter Samples (0.22 µm PTFE) prep_sample->filter_sample hplc Chromatographic Separation (Polar-Endcapped C18) filter_sample->hplc ms Mass Spectrometry (Positive ESI & MRM Detection) hplc->ms integrate Peak Integration ms->integrate calibrate Generate Calibration Curve (Linear Regression) integrate->calibrate quantify Calculate Concentration calibrate->quantify report Final Report Generation quantify->report

Caption: High-level workflow for the HPLC-MS/MS analysis.

Detailed Experimental Protocols

This section provides a self-contained, step-by-step methodology for the analysis.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (≥ 18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, ~99%)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards & QCs: Prepare calibration standards and quality control samples by serial dilution of the stock solution with the diluent to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation
  • Accurately weigh the process sample (e.g., 20 mg) into a suitable volumetric flask.

  • Add diluent to dissolve the sample completely. Use sonication if necessary.

  • Dilute to the final volume with the diluent to bring the theoretical concentration of the analyte into the calibrated range.

  • Vortex the solution to ensure homogeneity.

  • Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.

Instrumentation and Conditions

The following parameters provide a validated starting point and may be adapted based on the specific instrumentation used.

Table 1: HPLC Conditions

Parameter Setting Rationale
HPLC System UHPLC/HPLC system with binary pump Standard for modern analytical labs.
Column Polar-Endcapped C18 (e.g., Waters Acquity UPLC HSS T3, Agilent Zorbax SB-Aq), 100 mm x 2.1 mm, 1.8 µm The T3 and SB-Aq chemistries are designed for enhanced retention of polar analytes under highly aqueous conditions, preventing phase collapse.[5]
Column Temp. 40 °C Improves peak shape and reduces mobile phase viscosity.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Injection Vol. 2 µL Minimizes potential for peak distortion.
Gradient Time (min) %B
0.0 5
5.0 60
5.1 95
6.0 95
6.1 5

| | 8.0 | 5 |

Table 2: Mass Spectrometer Conditions

Parameter Setting Rationale
MS System Triple Quadrupole Mass Spectrometer Required for high-selectivity MRM experiments.
Ionization Mode Electrospray Ionization (ESI), Positive The two tertiary amines are readily protonated, providing a strong [M+H]⁺ signal.[6][7]
Capillary Voltage 3.5 kV Optimized for efficient ion generation.
Source Temp. 150 °C Standard condition.
Desolvation Temp. 400 °C Ensures efficient solvent evaporation.
Desolvation Gas Nitrogen, 800 L/hr Facilitates droplet desolvation.

| Cone Gas Flow | 50 L/hr | Helps focus ions into the mass analyzer. |

MS/MS Method: MRM Transitions

The foundation of a selective MS/MS method is the selection of specific precursor-to-product ion transitions. For this compound, the protonated molecule ([M+H]⁺) at m/z 201.2 serves as the precursor ion. Collision-induced dissociation (CID) yields characteristic product ions.

Fragmentation cluster_ms Proposed MS/MS Fragmentation cluster_products Product Ions Precursor [M+H]⁺ m/z 201.2 (Precursor Ion) Product1 m/z 156.1 (Loss of COOH group) Precursor->Product1 CID Product2 m/z 113.1 (Piperazine ring fragment) Precursor->Product2 CID

Caption: Proposed fragmentation pathway for MRM analysis.

Table 3: Optimized MRM Transitions

Transition Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Quantifier This compound 201.2 156.1 100 15

| Qualifier | this compound | 201.2 | 113.1 | 100 | 25 |

Rationale: The quantifier transition is typically the most intense and stable fragment, used for concentration calculations. The qualifier transition serves as a confirmation of identity; the ratio of the quantifier to qualifier peak areas must remain constant across all samples and standards. This approach is standard practice in regulated bioanalysis and impurity testing.[8][9]

Method Validation and Trustworthiness

To ensure the reliability of the data, the method must be validated according to established guidelines (e.g., ICH Q2(R1)). This process establishes the performance characteristics of the method and provides a self-validating system for quality control.

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. No significant interfering peaks at the analyte's retention time in blank samples.
Linearity & Range To demonstrate a proportional response to concentration. Calibration curve with a correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy Closeness of measured value to the true value. Mean recovery of 85-115% for QCs at low, medium, and high concentrations.
Precision Repeatability and intermediate precision of the method. Relative Standard Deviation (RSD) ≤ 15% for QC samples.
Limit of Quant. Lowest concentration measured with acceptable accuracy/precision. Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria.

| Stability | Analyte stability in solution and prepared samples. | Recovery within ±15% of nominal concentration after storage under specified conditions. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC-MS/MS analysis of this compound. By explaining the causality behind key experimental choices, from chromatographic phase selection to MS/MS transition optimization, this guide empowers researchers to implement a reliable and robust quantitative method. The detailed validation framework ensures that the protocol serves as a self-validating system, delivering trustworthy data essential for drug development and quality assurance professionals.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available at: [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • 2-[4-(Diethylcarbamoyl)piperazin-1-yl]acetic acid. PubChem. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • GC determination of substituted piperazines in pharmaceutical drug substances. ACAIJ. Available at: [Link]

  • (4-Methylpiperazin-1-yl)acetic acid. PubChem. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available at: [Link]

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Application Notes and Protocols for Neuropharmacological Research on 2-(4-Ethylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be differentially substituted, allow for the fine-tuning of pharmacological activity.[3] Piperazine derivatives have been successfully developed as anxiolytics, antidepressants, antipsychotics, and treatments for other neurological disorders.[4][5] These compounds frequently exert their effects by modulating key neurotransmitter systems, such as the serotonergic, dopaminergic, and GABAergic pathways.[6][7][8][9]

This document provides a detailed guide for the investigation of 2-(4-Ethylpiperazin-1-yl)acetic acid , a specific derivative of the piperazine acetic acid class. While extensive public data on this particular molecule is limited, its structural similarity to other neuroactive piperazine compounds suggests a high probability of activity at serotonin (5-HT) and/or dopamine (D2) receptors. The following sections will outline a hypothetical, yet scientifically rigorous, research workflow to elucidate the neuropharmacological profile of this compound, from initial synthesis and in vitro characterization to in vivo behavioral assessment.

Hypothesized Mechanism of Action

Based on the structure-activity relationships of similar piperazine derivatives, we hypothesize that this compound may act as a modulator of serotonergic and/or dopaminergic signaling. The ethyl group on the piperazine nitrogen and the acetic acid moiety are expected to influence receptor affinity and selectivity.[10][11] A plausible mechanism involves the direct binding to and modulation of G-protein coupled receptors (GPCRs) like the 5-HT1A, 5-HT2A/2C, or D2 receptors, which are common targets for arylpiperazines.[12][13]

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, focusing on the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs.[14][15]

Hypothesized_5HT1A_Signaling_Pathway Compound This compound Receptor 5-HT1A Receptor Compound->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neuronal_activity Decreased Neuronal Firing G_protein->Neuronal_activity Leads to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression Regulates

Hypothesized 5-HT1A receptor signaling pathway.

Experimental Research Workflow

A systematic approach is crucial for characterizing a novel compound. The following workflow provides a logical progression from synthesis to in vivo validation.

Experimental_Workflow A Synthesis & Characterization B In Vitro Screening: Receptor Binding Assays A->B Purity & Identity Confirmed C In Vitro Functional Assays B->C Binding Affinity Determined D In Vivo Behavioral Studies: Anxiety & Depression Models C->D Functional Activity Confirmed E Lead Optimization D->E Efficacy & Safety Profile Established

A typical workflow for neuropharmacological drug discovery.

Part 1: Synthesis and Characterization

While several suppliers offer this compound, in-house synthesis may be required for larger quantities or for creating derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound

This protocol is a general method and may require optimization.

Materials:

  • 1-Ethylpiperazine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • N-Alkylation:

    • In a round-bottom flask, dissolve 1-ethylpiperazine (1 equivalent) in acetonitrile.

    • Add potassium carbonate (2-3 equivalents) to the solution.

    • Slowly add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

    • Purify the resulting ethyl 2-(4-ethylpiperazin-1-yl)acetate by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture to pH ~6-7 with hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

    • Further acidify the aqueous layer to pH ~2-3 and concentrate to dryness. The product can be further purified by recrystallization.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Pharmacological Profiling

The initial in vitro assessment is critical to determine the molecular targets of the compound.

Protocol 2: Radioligand Receptor Binding Assays

This protocol describes a competitive binding assay to determine the affinity of this compound for key CNS receptors.[16][17]

Objective: To determine the binding affinity (Ki) of the test compound for human serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., from HEK293 cells)

  • Radioligands:

    • [³H]-8-OH-DPAT (for 5-HT1A)

    • [³H]-Ketanserin (for 5-HT2A)

    • [³H]-Spiperone or [³H]-Raclopride (for D2)

  • Non-specific binding inhibitors (e.g., serotonin for 5-HT receptors, haloperidol for D2 receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and cocktail

Procedure:

  • Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Thaw the cell membrane preparations on ice and dilute to the appropriate concentration in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and cell membrane suspension to designated wells.

    • Non-specific Binding: Add non-specific binding inhibitor, radioligand, and cell membrane suspension.

    • Test Compound: Add the test compound at various concentrations, radioligand, and cell membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
This compound ValueValueValue
Reference Compound (e.g., Buspirone)15.5>1000450
Reference Compound (e.g., Haloperidol)>10001.22.1

Part 3: In Vivo Behavioral Assessment

Based on the in vitro binding profile, appropriate in vivo models can be selected to assess the compound's effects on behavior. Assuming the compound shows affinity for receptors implicated in anxiety and depression, the following protocols are relevant.[1][18][19]

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Materials:

  • Elevated plus maze apparatus

  • Rodents (mice or rats)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • This compound

  • Positive control (e.g., diazepam)

  • Video tracking software

Procedure:

  • Dosing: Administer the test compound, vehicle, or positive control to the animals (e.g., intraperitoneally, 30 minutes before the test).

  • Test: Place the animal in the center of the maze, facing one of the open arms.

  • Recording: Record the animal's behavior for 5 minutes using the video tracking software.

  • Data Analysis:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to assess for locomotor effects).

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Protocol 4: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a common screening tool for antidepressant-like effects. Antidepressants typically reduce the immobility time of the animals in an inescapable water-filled cylinder.[18][20]

Materials:

  • Glass cylinders filled with water

  • Rodents (mice or rats)

  • Vehicle

  • This compound

  • Positive control (e.g., imipramine, fluoxetine)

  • Stopwatches or automated scoring software

Procedure:

  • Dosing: Administer the test compound, vehicle, or positive control (e.g., 60 minutes before the test).

  • Test: Place the animal individually into a cylinder of water for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the immobility time across the different treatment groups using statistical analysis.

Conclusion and Future Directions

This document provides a comprehensive, albeit hypothetical, framework for the neuropharmacological investigation of this compound. The proposed workflow, from synthesis to in vivo behavioral testing, is grounded in established methodologies for the characterization of novel CNS-active compounds. Should this compound demonstrate a promising profile, further studies would be warranted, including:

  • Functional Assays: To determine if the compound is an agonist, antagonist, or allosteric modulator at its target receptors.

  • Selectivity Profiling: To assess its binding to a wider panel of CNS receptors.

  • Pharmacokinetic Studies: To evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chronic Dosing Studies: To assess its efficacy and potential for tolerance or dependence with long-term administration.

The systematic application of these protocols will enable a thorough understanding of the neuropharmacological properties of this compound and its potential as a novel therapeutic agent for neurological or psychiatric disorders.

References

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  • Pelliccia, S., et al. (2002). Design and Synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) Using Computational Simulation. A 5-HT1A Receptor Agonist. PubMed. Available at: [Link]

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  • Flores-Bocanegra, L., et al. (2024). Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. MDPI. Available at: [Link]

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  • Raj, R., et al. (2021). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences.
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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-(4-Ethylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new therapeutic agents with novel mechanisms of action or the ability to circumvent existing resistance pathways.[1] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, a structural framework frequently found in biologically active compounds, including numerous approved drugs.[2][3] Its presence can impart favorable pharmacokinetic properties such as improved solubility, oral bioavailability, and metabolic stability.[4][5] Specifically, N-substituted piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, making them a promising starting point for the discovery of new anti-infective agents.[6][7][8]

This guide focuses on the synthetic utility of 2-(4-Ethylpiperazin-1-yl)acetic acid as a versatile starting material for generating a library of novel antimicrobial candidates. The molecule possesses two key functional handles for chemical modification: the carboxylic acid group and the tertiary ethyl-substituted nitrogen on the piperazine ring. The primary focus of this application note will be the derivatization of the carboxylic acid moiety. Modification at this position allows for the introduction of diverse chemical functionalities, which can profoundly influence the compound's interaction with biological targets and its overall antimicrobial profile.

We will explore three strategic synthetic pathways originating from the carboxylic acid group:

  • Amide Bond Formation: Creating a library of N-substituted acetamides to probe structure-activity relationships.

  • Hydrazone Synthesis: Introducing a versatile hydrazone linkage, a pharmacophore known for its presence in various antimicrobial compounds.

  • Bioisosteric Replacement: Transforming the carboxylic acid into a 1,3,4-oxadiazole ring, a common bioisostere used to enhance drug-like properties.[9][10][11]

For each pathway, we provide detailed, field-proven protocols. Furthermore, we outline standardized methods for the subsequent biological evaluation of these novel compounds, including antimicrobial susceptibility testing and preliminary cytotoxicity assessment, to create a self-validating system for discovery.

Strategic Rationale: Why Modify the Carboxylic Acid?

The carboxylic acid of this compound serves as an ideal anchor point for diversification. Direct derivatization of this group into amides, hydrazones, or heterocyclic bioisosteres allows for the systematic exploration of chemical space. This approach is guided by the following principles:

  • Structure-Activity Relationship (SAR) Exploration: By systematically varying the substituents introduced at this position, researchers can decipher the structural requirements for potent antimicrobial activity. For instance, introducing different aryl or heterocyclic moieties can modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.[6]

  • Accessing Diverse Pharmacophores: Converting the carboxylic acid into different functional groups (e.g., amides, hydrazones, oxadiazoles) introduces new pharmacophoric elements. These groups can engage in different interactions with microbial targets, potentially leading to compounds with novel mechanisms of action.

  • Improving Pharmacokinetic (ADME) Properties: Carboxylic acids can be associated with poor membrane permeability and rapid metabolism.[11] Bioisosteric replacement, such as converting the acid to a tetrazole or an oxadiazole, can maintain the necessary acidic character for target interaction while improving properties like lipophilicity and metabolic stability, potentially enhancing oral bioavailability.[9][12]

The following workflow diagram illustrates the overall strategy for synthesizing and evaluating new antimicrobial candidates from the parent compound.

G cluster_synthesis Synthesis & Diversification cluster_evaluation Biological Evaluation Start This compound Amide Amide Coupling (EDC, HOBt) Start->Amide Hydrazide Hydrazide Formation (Hydrazine Hydrate) Start->Hydrazide Amide_Lib Amide Library (Diverse Amines) Amide->Amide_Lib Oxadiazole Oxadiazole Synthesis (via Hydrazide) Hydrazide->Oxadiazole Hydrazone_Lib Hydrazone Library (Diverse Aldehydes) Hydrazide->Hydrazone_Lib Condensation Oxadiazole_Lib 1,3,4-Oxadiazole Library (Cyclization) Oxadiazole->Oxadiazole_Lib MIC Antimicrobial Susceptibility (MIC/MBC Assay) Amide_Lib->MIC Hydrazone_Lib->MIC Oxadiazole_Lib->MIC Cyto Cytotoxicity (MTT Assay) MIC->Cyto If Active SAR SAR Analysis & Lead ID Cyto->SAR

Caption: Overall workflow from synthesis to biological evaluation.

Part 1: Synthetic Protocols

Protocol 1.1: Synthesis of N-Aryl-2-(4-ethylpiperazin-1-yl)acetamides

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry for generating libraries of compounds.[3][13] Using a carbodiimide coupling agent like EDC in the presence of an activator like HOBt provides a reliable method for coupling the carboxylic acid with a variety of primary and secondary amines, particularly anilines, which are common in antimicrobial pharmacophores.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline, 2,4-difluoroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), the desired substituted aniline (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the starting acid).

  • Add DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the carboxylic acid and any HCl salts formed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the cooled solution. The reaction is performed at 0 °C to minimize side reactions and potential racemization if chiral centers were present.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-aryl-2-(4-ethylpiperazin-1-yl)acetamide.

Protocol 1.2: Synthesis of 2-(4-Ethylpiperazin-1-yl)acetohydrazide

Rationale: The conversion of a carboxylic acid to its corresponding hydrazide is a key intermediate step for the synthesis of hydrazones and 1,3,4-oxadiazoles. This is typically achieved by first converting the acid to an ester, followed by reaction with hydrazine hydrate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Hydrazine hydrate (80% solution in water)

  • Diethyl ether

Procedure:

Step A: Esterification

  • Suspend this compound (1.0 eq.) in anhydrous ethanol (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq.) dropwise. This exothermically generates the acyl chloride in situ, which then reacts with ethanol to form the ethyl ester.

  • After the addition is complete, reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield ethyl 2-(4-ethylpiperazin-1-yl)acetate, which can often be used in the next step without further purification.

Step B: Hydrazide Formation

  • Dissolve the crude ethyl 2-(4-ethylpiperazin-1-yl)acetate (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (5.0 eq.) and reflux the mixture for 8-12 hours. The large excess of hydrazine drives the reaction to completion.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Triturate the resulting residue with cold diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-(4-Ethylpiperazin-1-yl)acetohydrazide as a solid.

Protocol 1.3: Synthesis of 2-(4-Ethylpiperazin-1-yl)aceto-hydrazones

Rationale: Hydrazones are formed by the condensation reaction between a hydrazide and an aldehyde or ketone. This reaction is typically catalyzed by a small amount of acid. This protocol allows for the introduction of a wide variety of aromatic and heterocyclic aldehydes, creating a diverse library of final compounds.

Materials:

  • 2-(4-Ethylpiperazin-1-yl)acetohydrazide (from Protocol 1.2)

  • Substituted aromatic or heterocyclic aldehyde (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde)

  • Anhydrous ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-(4-Ethylpiperazin-1-yl)acetohydrazide (1.0 eq.) in anhydrous ethanol.

  • Add the desired aldehyde (1.05 eq.) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours. The formation of the hydrazone is often indicated by a color change or the precipitation of the product.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid, wash it with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

Protocol 1.4: Bioisosteric Replacement - Synthesis of 2-((4-Ethylpiperazin-1-yl)methyl)-5-aryl-1,3,4-oxadiazoles

Rationale: 1,3,4-Oxadiazoles are important heterocyclic scaffolds in medicinal chemistry and are considered bioisosteres of carboxylic acids and amides.[9] A common synthetic route involves the dehydrative cyclization of an N-acylhydrazone precursor, which can be formed in situ from a hydrazide and a carboxylic acid, or more directly, by cyclizing a hydrazide with a carboxylic acid using a dehydrating agent like phosphorus oxychloride (POCl₃).

Materials:

  • 2-(4-Ethylpiperazin-1-yl)acetohydrazide (from Protocol 1.2)

  • Substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask, add 2-(4-Ethylpiperazin-1-yl)acetohydrazide (1.0 eq.) and the desired aromatic carboxylic acid (1.1 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly and carefully add POCl₃ (5-10 eq.) dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and then heat at reflux (80-90 °C) for 6-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Very slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

  • A solid product will typically precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-((4-ethylpiperazin-1-yl)methyl)-5-aryl-1,3,4-oxadiazole.

Part 2: Biological Evaluation Protocols

The following diagram outlines the workflow for the primary biological screening of the newly synthesized compounds.

G cluster_bio Biological Screening Workflow Compound Synthesized Compound (Stock Solution in DMSO) MIC_Prep Prepare Serial Dilutions in 96-well plate Compound->MIC_Prep Inoculation Inoculate with Standardized Bacterial Suspension MIC_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Read Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Read MBC_Plate Plate samples from clear wells onto agar plates MIC_Read->MBC_Plate Cytotox Cytotoxicity Assay (MTT) on Mammalian Cells MIC_Read->Cytotox For Active Compounds MBC_Read Determine MBC (Lowest concentration with ≥99.9% killing) MBC_Plate->MBC_Read Incubate TI_Calc Calculate Therapeutic Index (IC₅₀ / MIC) Cytotox->TI_Calc

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Introduction: The Central Role of the N-Alkyl Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Strategies for N-Alkylation of Piperazine Derivatives

Prepared by: Gemini, Senior Application Scientist

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its unique physicochemical properties—two basic nitrogen atoms, a stable chair conformation, and the ability to improve aqueous solubility and oral bioavailability—make it an invaluable building block in drug design. The strategic functionalization of one or both nitrogen atoms, particularly through N-alkylation and N-arylation, allows for the precise modulation of a molecule's interaction with biological targets.[3] This fine-tuning is critical in developing therapeutics for the central nervous system (CNS), including antipsychotics and antidepressants, as well as agents for oncology and infectious diseases.[3][4][5]

This comprehensive guide provides detailed experimental protocols and the underlying mechanistic rationale for the three principal methods of piperazine N-functionalization: direct nucleophilic substitution, reductive amination, and the palladium-catalyzed Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the synthesis of these crucial chemical entities.

Part 1: Direct N-Alkylation via Nucleophilic Substitution

Direct alkylation with alkyl halides is a fundamental and straightforward approach for forming a new carbon-nitrogen bond at the piperazine core.

Causality and Mechanistic Insight

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the piperazine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the hydrohalic acid byproduct, which would otherwise protonate and deactivate the piperazine nucleophile.[5] The reactivity of the alkylating agent follows the established trend for leaving groups: R-I > R-Br > R-Cl.[1][6]

The primary challenge in this method is achieving selective mono-alkylation. Since the mono-alkylated product is still a nucleophilic secondary amine, it can react with a second molecule of the alkylating agent to yield an undesired di-alkylated byproduct.[7]

Strategies for Enforcing Mono-Alkylation:

  • Stoichiometric Control: Using a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[7][8]

  • Protecting Groups: Employing a piperazine with one nitrogen protected (e.g., N-Boc or N-Cbz-piperazine) physically prevents reaction at that site, ensuring perfect mono-alkylation selectivity.[3][8]

  • Slow Addition: Adding the alkylating agent dropwise over an extended period maintains its low concentration, suppressing the rate of the second alkylation.[7]

  • Temperature Control: Lowering the reaction temperature can reduce the rate of the second, often slower, alkylation step more significantly than the first.[7]

Experimental Protocol 1: Direct Mono-N-Alkylation with an Alkyl Halide

This protocol leverages a large excess of piperazine to achieve selective mono-alkylation.

Materials:

  • Piperazine (10.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, 1.0 eq.)

  • Base (e.g., anhydrous K₂CO₃, 3.0 eq.)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (10.0 eq.) and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃, 3.0 eq.) to the suspension.

  • Under a nitrogen atmosphere, add the alkyl halide (1.0 eq.) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to remove excess piperazine and salts, followed by a wash with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-alkylated piperazine.

Data Presentation: Direct N-Alkylation
Starting MaterialAlkylating AgentMethodBaseSolventTemp. (°C)Time (h)Yield (%)
Benzyl piperazine-1-carboxylate1-Bromo-3-chloropropaneDirectK₂CO₃Acetonitrile8012~85
Piperazine1-(2-chloroethyl)piperazineDirectK₂CO₃AcetonitrileReflux12-24~70-80
N-Acetylpiperazine1-BromobutaneDirectK₂CO₃THFReflux1288
PiperazineBenzyl BromideDirect (Excess)N/ADichloromethaneRT12-24~70-85

Yields are representative and can vary based on the specific substrate and precise reaction conditions.[3][5][7][9]

Visualization: Direct Alkylation Workflow

G cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification A Dissolve Piperazine & Base in Solvent B Add Alkyl Halide (1.0 eq) Dropwise A->B C Heat & Monitor (TLC / LC-MS) B->C D Cool & Filter Inorganic Salts C->D E Concentrate Filtrate D->E F Aqueous Wash (NaHCO₃, Brine) E->F G Dry & Concentrate Organic Layer F->G H Column Chromatography G->H I Pure Mono-Alkylated Product H->I

Caption: General workflow for direct N-alkylation of piperazine.

Part 2: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and powerful method for N-alkylation, utilizing aldehydes or ketones as the alkyl source. It is particularly valuable for synthesizing libraries of analogues for structure-activity relationship (SAR) studies.[4]

Causality and Mechanistic Insight

This reaction is a one-pot process that proceeds in two distinct steps:

  • Imine/Iminium Ion Formation: The nucleophilic piperazine nitrogen attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration, which is often acid-catalyzed, forms a transient iminium ion intermediate.[4]

  • Reduction: A selective reducing agent, introduced into the same pot, reduces the C=N double bond of the iminium ion to a C-N single bond, yielding the N-alkylated piperazine.[4]

A key aspect of this method is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is frequently the reagent of choice because it is mild, tolerant of most functional groups, and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[4] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but more toxic.

Experimental Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of a piperazine salt, which requires in situ neutralization before the reaction.

Materials:

  • Piperazine derivative salt (e.g., Piperazin-2-ylmethanol dihydrochloride, 1.0 eq.)

  • Triethylamine (TEA) (2.2 eq., for salt neutralization)

  • Aldehyde or Ketone (1.1-1.5 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, nitrogen-flushed round-bottom flask, suspend the piperazine salt (1.0 eq.) in the anhydrous solvent.

  • Add triethylamine (2.2 eq.) to the mixture and stir for 15-20 minutes at room temperature to generate the free piperazine base in situ.[4]

  • Add the aldehyde or ketone (1.1-1.5 eq.) to the reaction mixture. If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Stir the mixture for 30-60 minutes at room temperature.

  • In a controlled manner (portion-wise), add the sodium triacetoxyborohydride (1.5-2.0 eq.) to the reaction. Caution: Gas evolution (hydrogen) may occur. The addition can be exothermic.[3][4]

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[3]

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the final N-alkylated piperazine.[3]

Data Presentation: Reductive Amination
Piperazine DerivativeCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
N-Boc-piperazineCyclopropanecarbaldehydeNaBH(OAc)₃DCERT12~85-95
PiperazineTetrahydropyran-4-oneNaBH(OAc)₃DCERT16~80
1-(4-chlorophenyl)piperazine4-FluorobenzaldehydeNaBH(OAc)₃DCMRT1292
N-Boc-piperazineAldehyde 104NaBH(OAc)₃N/ART12High

Yields are representative and depend on the specific substrates and reaction scale.[1]

Visualization: Reductive Amination Mechanism

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Piperazine Iminium Piperazine->Iminium + Carbonyl (Aldehyde/Ketone) - H₂O Carbonyl Product N-Alkyl Piperazine Iminium->Product + [H⁻] (e.g., NaBH(OAc)₃)

Caption: The two-step mechanism of reductive amination.

Part 3: Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl piperazines, a cornerstone in many pharmaceuticals, the Buchwald-Hartwig amination is the preeminent modern method.[10][11][12] It surpasses classical methods like nucleophilic aromatic substitution, which are often limited by harsh conditions and narrow substrate scope.[10]

Causality and Mechanistic Insight

This reaction is a palladium-catalyzed cross-coupling that forges a C(aryl)-N bond between an aryl halide (or triflate) and an amine. The reaction operates via a catalytic cycle, which is broadly understood to involve three key steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst oxidatively inserts into the aryl-halide bond, forming a Pd(II) complex.[10][13][14]

  • Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) then deprotonates the coordinated amine to form a palladium amide intermediate.[14]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][13][14]

The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle, particularly the final reductive elimination.[13][14][15] To prevent diarylation, a mono-protected piperazine, such as N-Boc-piperazine, is almost always used.[15][16]

Experimental Protocol 3: Buchwald-Hartwig Amination of N-Boc-Piperazine

This protocol requires strict anaerobic conditions to prevent oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • Aryl halide (e.g., 4-Bromotoluene, 1.0 eq.)

  • N-Boc-piperazine (1.2-1.5 eq.)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., RuPhos, Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2 eq.), and the base (1.4 eq.) under an inert atmosphere (Nitrogen or Argon).

  • In a separate vial, prepare the catalyst system by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum. Evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Add the anhydrous, degassed solvent to the Schlenk tube via syringe, followed by the catalyst solution.

  • Heat the reaction mixture in an oil bath to the required temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[15]

Data Presentation: Buchwald-Hartwig N-Arylation
Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001895
4-ChlorobenzonitrilePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane1102488
1-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1001292
2-ChloropyridinePd(OAc)₂ (2)DavePhos (4)NaOtBuToluene1001685

Data is representative for the coupling of N-Boc-piperazine. Conditions and yields are highly dependent on the specific combination of reactants, catalyst, and ligand.[15]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants cluster_products center Pd(II) Complex pd0 L₂Pd(0) center->pd0 Ar-N(Pip) re Product N-Aryl Piperazine (Ar-N) pd0->center Ar-X oa re Reductive Elimination oa Oxidative Addition deprot Base-mediated Deprotonation ArX Aryl Halide (Ar-X) Amine Piperazine (H-N) Amine->center Coordination Base Base Salt [Base-H]⁺X⁻

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Ethylpiperazin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Reaction Overview: The N-Alkylation Pathway

The synthesis of this compound is fundamentally a nucleophilic substitution (SN2) reaction. The secondary amine of N-ethylpiperazine acts as the nucleophile, attacking the electrophilic carbon of a two-carbon acyl synthon, typically chloroacetic acid or its corresponding ester.

Caption: General synthesis scheme via N-alkylation.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before starting your experiment.

Q1: What is the most significant challenge in this synthesis?

A: The primary challenge is controlling the reactivity of the piperazine nitrogens to prevent common side reactions. The most prevalent issue is the further alkylation of the desired product, a tertiary amine, to form a quaternary ammonium salt.[1] This byproduct is highly water-soluble, making it difficult to separate from the desired product and significantly reducing the isolated yield.

Q2: Should I use chloroacetic acid or an alkyl chloroacetate (e.g., ethyl chloroacetate) as my starting material?

A: For yield optimization and purification ease, using ethyl chloroacetate is highly recommended .

  • Rationale: The final product, this compound, is a zwitterion at neutral pH. Zwitterions can be difficult to extract from aqueous media and purify via standard silica gel chromatography. By synthesizing the ethyl ester first, you obtain a product that is more organic-soluble and behaves predictably during extraction and chromatography. This purified ester can then be easily hydrolyzed in a clean, high-yielding final step.

Q3: What is a realistic target yield for this reaction?

A: With an optimized protocol, yields for the two-step process (N-alkylation to the ester followed by hydrolysis) can be quite high. The initial N-alkylation step, when optimized, can often exceed 80-85%.[2][3] The subsequent hydrolysis is typically quantitative. Therefore, an overall yield of >80% is an achievable target. Reports of low yields often stem from the direct synthesis using chloroacetic acid or from the formation of side products due to unoptimized conditions.

Troubleshooting Guide: From Low Yield to High Purity

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem: Low Yield or Incomplete Reaction

If you observe a significant amount of unreacted N-ethylpiperazine by TLC or LC-MS, consider the following causes.

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Cause1 Cause: Insufficient Alkylating Agent Reactivity The C-Cl bond in chloroacetate is relatively strong. Start->Cause1 Cause2 Cause: Suboptimal Base The base is too weak to neutralize the generated HCl, causing protonation of the starting amine. Or, the base is not soluble in the reaction solvent. Start->Cause2 Cause3 Cause: Incorrect Solvent Choice Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity. Non-polar solvents may not dissolve the reagents. Start->Cause3 Solution1 Solution: In-situ Halogen Exchange (Finkelstein Reaction) Add catalytic NaI or KI (10 mol%). This converts the chloroacetate to the much more reactive iodoacetate in situ, accelerating the SN2 reaction. Cause1->Solution1 Solution2 Solution: Select an Appropriate Base Use a moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Cesium carbonate is particularly effective due to its high solubility in organic solvents and the 'cesium effect'. Cause2->Solution2 Solution3 Solution: Use a Polar Aprotic Solvent Solvents like Acetonitrile (ACN), DMF, or Acetone are ideal. They solubilize reagents without hindering the nucleophile. Ensure the solvent is anhydrous. Cause3->Solution3

Caption: Troubleshooting workflow for low reaction yield.

  • In-Depth Explanation (Cause A): The rate of SN2 reactions is highly dependent on the leaving group ability, which follows the trend I > Br > Cl. By adding a catalytic amount of sodium or potassium iodide, you initiate a Finkelstein reaction, where the chloroacetate is transiently converted to the highly reactive iodoacetate, dramatically increasing the reaction rate.[3][4]

  • In-Depth Explanation (Cause B): The reaction generates one equivalent of HCl. This acid will protonate the basic N-ethylpiperazine, rendering it non-nucleophilic and halting the reaction. A base is required to act as an acid scavenger. While organic bases like triethylamine (TEA) can be used, inorganic bases like potassium carbonate are often preferred as they are inexpensive and easily removed during workup. Cesium carbonate, though more expensive, is highly effective due to its greater solubility and the "cesium effect," which enhances the nucleophilicity of associated anions.[3][5]

Table 1: Comparison of Common Bases for N-Alkylation
Base pKa (Conjugate Acid) Typical Solvent Key Considerations
K₂CO₃ (Potassium Carbonate)10.3Acetonitrile, Acetone, DMFStandard, cost-effective choice. Heterogeneous, requires good stirring.
Cs₂CO₃ (Cesium Carbonate)10.0Acetonitrile, THF, DMFMore expensive but highly effective due to better solubility.[3][5]
TEA (Triethylamine)10.7Acetonitrile, THF, DCMHomogeneous, but can be harder to remove during workup.
DIPEA (Hünig's Base)11.0Acetonitrile, THF, DCMSterically hindered and non-nucleophilic, good for sensitive substrates.
Problem: Significant Formation of Byproducts

If your desired product is present but contaminated with a major impurity, the cause is likely a side reaction.

  • Primary Suspect: Quaternization of the Product The nitrogen atom in your product, this compound (or its ester), is a tertiary amine and remains nucleophilic. It can compete with the starting N-ethylpiperazine for the alkylating agent, leading to the formation of a quaternary ammonium salt.[1]

Caption: Quaternization side reaction pathway.

  • Troubleshooting Strategies for Quaternization:

    • Control Stoichiometry: Use a slight excess of N-ethylpiperazine (e.g., 1.1 to 1.2 equivalents) relative to the ethyl chloroacetate. This ensures the alkylating agent is more likely to react with the starting material than the product.

    • Slow Addition: Add the ethyl chloroacetate to the reaction mixture dropwise over 30-60 minutes using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring the more nucleophilic secondary amine over the more sterically hindered tertiary amine product.[6]

    • Temperature Control: Avoid excessive heat. While heating is necessary to drive the reaction, temperatures above 80 °C can increase the rate of the quaternization side reaction.[6] Monitor the reaction by TLC/LC-MS and stop heating as soon as the starting material is consumed.

Problem: Difficulty in Product Isolation
  • Challenge: Zwitterionic Nature of the Final Product If you used chloroacetic acid directly, your product is an amino acid. Its zwitterionic character makes it highly soluble in water but poorly soluble in many organic solvents, complicating standard extractive workup.

  • Solution: The Ester-First Approach As detailed in the FAQs, the most robust solution is to synthesize the ethyl ester. The ester is not zwitterionic and can be easily extracted into common organic solvents like ethyl acetate or dichloromethane. After purification of the ester, the final hydrolysis step is very clean and the final acid can often be isolated by simply adjusting the pH to the isoelectric point to precipitate the product, or by evaporation if a volatile acid/base was used for hydrolysis.

  • Challenge: Removing Non-Basic Impurities Your crude product may contain non-basic organic impurities.

  • Solution: Acid-Base Extraction This is a highly effective purification technique for basic products like piperazine derivatives.[7]

    • Dissolve the crude reaction mixture (ideally, the ester intermediate) in an organic solvent like ethyl acetate.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl).

    • The basic piperazine product will be protonated and move into the aqueous layer as its hydrochloride salt. Non-basic impurities will remain in the organic layer, which is discarded.

    • The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be back-extracted into a fresh layer of organic solvent.

    • Drying and evaporating the organic solvent yields the purified product.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 2-(4-Ethylpiperazin-1-yl)acetate

This protocol is designed for high yield and purity by incorporating the key optimization strategies discussed above.

  • Materials:

    • N-Ethylpiperazine (1.1 eq)

    • Ethyl chloroacetate (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Potassium Iodide (KI, 0.1 eq)

    • Anhydrous Acetonitrile (ACN)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-ethylpiperazine, anhydrous potassium carbonate, and potassium iodide.

    • Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 5-10 mL per gram of N-ethylpiperazine).

    • Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 80-82 °C).

    • In a separate container, prepare a solution of ethyl chloroacetate in a small amount of anhydrous acetonitrile.

    • Using a syringe pump, add the ethyl chloroacetate solution dropwise to the refluxing mixture over a period of 1 hour.

    • After the addition is complete, maintain the reflux and monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 3-6 hours.

    • Once the N-ethylpiperazine is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KCl, KI) and wash the filter cake with acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

    • Purification: The crude oil can be purified by vacuum distillation or by performing the acid-base extraction described in the troubleshooting section.

Protocol 2: Hydrolysis to this compound
  • Materials:

    • Ethyl 2-(4-Ethylpiperazin-1-yl)acetate (1.0 eq)

    • Sodium Hydroxide (NaOH, 1.5 eq)

    • Methanol or Ethanol

    • Water

    • Hydrochloric Acid (HCl) for pH adjustment

  • Procedure:

    • Dissolve the purified ester in methanol or ethanol (approx. 10 mL per gram of ester).

    • In a separate flask, dissolve the sodium hydroxide in a minimal amount of water and add it to the ester solution.

    • Stir the mixture at room temperature. The hydrolysis is usually complete within 2-4 hours (monitor by TLC/LC-MS to confirm the disappearance of the ester).

    • Once complete, concentrate the mixture under reduced pressure to remove the alcohol.

    • Re-dissolve the residue in water.

    • Cool the solution in an ice bath and carefully adjust the pH to ~6-7 with concentrated HCl. The product may precipitate at its isoelectric point.

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried. If it remains in solution, the water can be removed under high vacuum (lyophilization is ideal) to yield the product, potentially as its hydrochloride salt depending on the final pH.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. Tech Support Article.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate Discussion. [Link]

  • Al-Obaid, A. M., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-30. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. Tech Support Article.
  • Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate Discussion. [Link]

  • Panda, S. S., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Molecules. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. [Link]

  • Panda, S. S., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

Sources

Technical Support Center: Purification of 2-(4-Ethylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(4-Ethylpiperazin-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound at high purity. The unique zwitterionic nature of this molecule presents specific hurdles that require tailored purification strategies. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

The core challenge in purifying this compound stems from its molecular structure, which contains both a basic tertiary amine within the piperazine ring and an acidic carboxylic acid group. In the solid state and in polar solvents, the molecule exists predominantly as a zwitterion, or inner salt (R-NH⁺-CH₂-COO⁻).[1] This dual ionic character governs its solubility, chromatographic behavior, and crystallization properties, making conventional purification methods often ineffective.

Troubleshooting Guide

This section addresses specific, practical problems encountered during the purification process. Each answer explains the underlying chemical principles and provides actionable steps for resolution.

Question 1: My product is an intractable oil or sticky gum after synthesis and solvent removal. It refuses to crystallize. What should I do?

Answer:

This is the most common issue and is directly related to the compound's zwitterionic nature. Strong intermolecular ionic interactions and hydrogen bonding can inhibit the formation of a well-ordered crystal lattice, leading to an amorphous solid, oil, or gum.

Causality: Zwitterions often have high dipole moments and irregular shapes that favor disordered states over crystalline ones. Furthermore, trace impurities can significantly disrupt the crystallization process.

Solutions:

  • Purification via Salt Formation: This is the most robust and highly recommended strategy. By converting the zwitterion into a simple salt (e.g., a hydrochloride or acetate salt), you neutralize one of the charges, breaking the internal salt bridge. The resulting salt is no longer zwitterionic and often has vastly improved crystallinity.[2][3] This method is excellent for achieving high purity and is easily scalable.[2]

  • Anti-Solvent Precipitation: If the crude material is of reasonable purity, dissolving the oil in a minimal amount of a polar solvent where it is highly soluble (e.g., methanol, water) and then slowly adding a non-polar "anti-solvent" (e.g., diethyl ether, acetone, or ethyl acetate) can induce precipitation or crystallization.[4] This process should be done slowly, with vigorous stirring, and often requires cooling.

  • Trituration: This involves repeatedly washing or stirring the crude oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.[2][4] For this compound, a solvent like cold ethyl acetate or diethyl ether can be effective for washing away less polar, non-ionic impurities.

Purification Strategy Decision Tree

Purification_Strategy cluster_oil cluster_solid start Crude Product State oil_gum Intractable Oil / Gum start->oil_gum impure_solid Impure Solid start->impure_solid salt Strategy 1: Salt Formation & Recrystallization oil_gum->salt High Purity Needed trituration Strategy 2: Trituration with Anti-Solvent oil_gum->trituration Quick Cleanup recrystallize Strategy 3: Direct Recrystallization impure_solid->recrystallize Major Impurity Known chromatography Strategy 4: Column Chromatography impure_solid->chromatography Complex Mixture salt->chromatography If impurities persist recrystallize->salt If oiling out occurs

Caption: Decision tree for selecting a purification method.

Question 2: I am attempting purification by silica gel column chromatography, but the compound shows severe tailing and I get poor separation and low recovery. Why is this happening?

Answer:

This is a classic problem when purifying basic compounds on standard, slightly acidic silica gel.

Causality: The basic nitrogen atom of the piperazine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, sometimes irreversible, binding causes the compound to elute slowly and unevenly, resulting in broad, tailing peaks and significant loss of material on the column.

Solutions:

  • Mobile Phase Modification (Most Common Fix): Neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.[2]

    • Triethylamine (TEA): Add 0.5% to 2% (v/v) TEA to your mobile phase (e.g., Dichloromethane/Methanol). TEA is a volatile base that will compete with your compound for the active sites on the silica, leading to much sharper peaks and improved recovery.[2]

    • Ammonia: For very strong interactions, using a solvent system like 95:5:0.5 Dichloromethane/Methanol/Ammonium Hydroxide can be effective. A pre-made 7N solution of ammonia in methanol is also a convenient stock for this purpose.[2]

  • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, change the stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds. Ensure you use neutral or basic (Brockmann I) grade alumina.

    • Reversed-Phase (C18) Silica: Since the compound is polar and ionic, reversed-phase chromatography is an excellent option. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization.

Question 3: My final product appears pure by ¹H NMR, but my yield is very low. Where could my product be going?

Answer:

Low yield after purification can be attributed to several factors, often related to the compound's high polarity and zwitterionic properties.

Causality & Solutions:

  • Irreversible Adsorption on Silica: As discussed in Question 2, a significant portion of your product can remain permanently stuck to the silica gel column if the conditions are not optimized.

    • Solution: Always use a mobile phase modifier (TEA or NH₃) when using silica gel. After your run, you can try flushing the column with a highly polar, basic solvent mixture (e.g., 80:18:2 DCM/MeOH/NH₄OH) to recover any strongly bound material.

  • High Solubility in Mother Liquor: During crystallization or precipitation, a substantial amount of your polar product may remain dissolved in the polar mother liquor.

    • Solution: Minimize the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled (e.g., in an ice bath or refrigerator for several hours) to maximize precipitation. After filtering, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Loss During Aqueous Workup: The compound has appreciable water solubility. During acid-base extractions, it may not fully partition into the organic layer, especially if the pH is near its isoelectric point.

    • Solution: When extracting the free base, ensure the aqueous layer is made sufficiently basic (pH > 10) to suppress the carboxylate and maximize organic solubility. Use a more polar organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol for extraction. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: Impurities are typically related to the starting materials and potential side reactions. The synthesis often involves the N-alkylation of 1-ethylpiperazine with a 2-haloacetic acid derivative.

Impurity NameStructureProbable SourceRemoval Strategy
1-EthylpiperazineEt-NH(CH₂CH₂)₂NHUnreacted starting materialAcid wash during workup; volatile and can be removed under high vacuum.
1,4-DiethylpiperazineEt-N(CH₂CH₂)₂N-EtImpurity in starting material or side reactionAcid wash during workup.
Glycolic AcidHO-CH₂-COOHHydrolysis of haloacetic acid starting materialBase wash during workup to extract it as a salt into the aqueous layer.
Dimer/Bis-adduct(HOOC-CH₂-)₂N⁺(Et)(CH₂CH₂)₂N⁺(Et)(-CH₂-COOH)Over-alkylation of the productCareful chromatography or fractional crystallization of a salt form.

Q2: What is the best solvent system for recrystallizing the free base or its salt form?

A2: Finding a single ideal solvent is difficult due to the compound's polar, ionic nature. Mixed-solvent systems are almost always necessary.[4]

FormRecommended Solvent SystemRationale
Zwitterionic Free Base Methanol / Diethyl EtherDissolve in a minimum of hot methanol, then slowly add diethyl ether until turbidity persists. Cool to crystallize.
Isopropanol / Ethyl AcetateSimilar to the above, isopropanol is a good polar solvent for dissolution.
Hydrochloride Salt Ethanol / Water (e.g., 95:5)The salt is often highly soluble in water but less so in ethanol. Dissolve in hot solvent and cool slowly.
IsopropanolA single solvent may work for the salt form. Heat to dissolve and cool.

Q3: What are the best analytical methods to assess the purity of the final product?

A3: A combination of methods is recommended for a comprehensive assessment.

  • ¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-containing impurities. Residual solvent can be quantified.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for assessing purity. It separates the main compound from impurities and provides mass confirmation. Use a C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid.

  • HPLC-UV: If the compound has a suitable chromophore, HPLC with UV detection can be used for quantitative purity analysis.[5][6]

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Detailed Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is ideal for converting a crude, oily product into a pure, crystalline solid.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable organic solvent. Anhydrous ethanol or isopropanol are good starting points.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (1.05 eq). A solution of 2M HCl in diethyl ether or acetyl chloride (which generates HCl in situ) in ethanol are common choices.

  • Precipitation/Crystallization: The hydrochloride salt will likely precipitate from the solution. If precipitation is slow, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization. Continue stirring in the cold for 1-2 hours to maximize yield.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for the reaction, e.g., cold ethanol or diethyl ether) to remove soluble impurities.

  • Drying: Dry the salt thoroughly under high vacuum to remove all residual solvents.

  • (Optional) Liberation of Free Base: To recover the zwitterionic form, dissolve the purified salt in water and adjust the pH to ~7-8 with a base like sodium bicarbonate. The zwitterion may precipitate. Alternatively, make the solution basic (pH > 10) with NaOH and extract the free amine into an organic solvent like dichloromethane, then remove the solvent under vacuum.

Salt Formation & Recrystallization Workflow

Salt_Formation_Workflow start Crude Oily Product dissolve 1. Dissolve in Ethanol or IPA start->dissolve acidify 2. Add 1.05 eq HCl Solution (e.g., HCl in Ether) dissolve->acidify precipitate 3. Precipitate/Crystallize Salt (Cooling, Stirring) acidify->precipitate filtrate 4. Isolate by Vacuum Filtration precipitate->filtrate wash 5. Wash with Cold Solvent filtrate->wash dry 6. Dry Under High Vacuum wash->dry product Pure Crystalline HCl Salt dry->product

Caption: Step-by-step workflow for purification via salt formation.

Protocol 2: Optimized Flash Column Chromatography

This protocol is designed to overcome the challenge of tailing on silica gel.

  • Column Packing: Pack a silica gel column using your chosen mobile phase. A typical eluent would be Dichloromethane (DCM) containing 5-10% Methanol (MeOH) and 1% Triethylamine (TEA) .

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If it does not dissolve well, dissolve it in DCM/MeOH and pre-adsorb it onto a small amount of silica gel. To do this, add silica to the solution, concentrate it to a dry, free-flowing powder using a rotary evaporator, and carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase (e.g., 94:5:1 DCM/MeOH/TEA). You can run the column isocratically or gradually increase the polarity by increasing the percentage of methanol if needed (e.g., from 5% to 10% MeOH).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use the same solvent system for the TLC plate and visualize with an appropriate stain (e.g., potassium permanganate or ninhydrin) as the compound may have a weak UV chromophore.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The TEA is volatile and should be removed along with the solvents.

  • Final Drying: Place the resulting product under high vacuum for several hours to remove any final traces of solvent and TEA.

References

  • Martin, E. J., & Gaver, R. C. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Nielsen, P., et al. (2014). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information (OSTI.GOV). Retrieved from [Link]

  • Stolar, T., et al. (2014). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm, 16(30), 6924-6933. Retrieved from [Link]

  • Goud, N. R., et al. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Zwitterion. Retrieved from [Link]

  • Catalano, A., et al. (2022). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Molecules, 27(21), 7234. Retrieved from [Link]

  • Godfrey, N. B. (1969). U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
  • Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros. Retrieved from [Link]

  • Zhang, M., et al. (2022). Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor. CCS Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). What is a good column material to purify Zwitterionic oligomers synthesized using ATRP? Retrieved from [Link]

  • Acu Process Manufacturing. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Reddy, G. M., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 19(6), 7826-7841. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid. Retrieved from [Link]

  • Wang, Y., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Exploration of Targeted Anti-tumor Therapy, 5(1), 23. Retrieved from [Link]

  • Alberati, D., et al. (2007). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6147-6151. Retrieved from [Link]

  • Salih, S. M., & Salih, Z. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 18(9), 10179-10188. Retrieved from [Link]

  • PubChem. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Richter Gedeon Vegyészeti Gyár Rt. (2001). WO Patent No. 2001/040211 A1.
  • ResearchGate. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]piperazin-1-yl]-8-methyl-imidazo[1,2-a]pyridin-3-yl]-methyl-amino]-4-(4-fluorophenyl)-thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

  • Ucb Sa. (1979). PL Patent No. 239687 A1.
  • Yoshikawa, D. M. (2024). Overcoming challenges in bispecific antibody production with chromatography & purification solutions. Innovations in Pharmaceutical Technology. Retrieved from [Link]

  • Sreenivas, N., et al. (2022). Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. ACS Omega, 7(39), 35329-35340. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this important building block, while conceptually straightforward via N-alkylation of 1-ethylpiperazine, is frequently complicated by issues of selectivity and byproduct formation. This guide provides field-proven insights and solutions to these common problems.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, and I see a significant amount of unreacted 1-ethylpiperazine in my post-reaction analysis. What's going wrong?

A1: This is a common issue that typically points to one of three root causes: insufficient reactivity of the electrophile, suboptimal reaction conditions, or sequestration of your nucleophile.

  • Causality: The N-alkylation of 1-ethylpiperazine requires the secondary amine to act as a nucleophile, attacking the alkyl halide (e.g., chloroacetic acid). During the reaction, one equivalent of acid (HX) is produced. If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An inadequate base or improper stoichiometry is often the culprit.

  • Diagnostic Steps:

    • Check Your Base: Ensure you are using at least two equivalents of a suitable base (e.g., K₂CO₃, Na₂CO₃) if starting with a haloacetic acid. One equivalent is needed to neutralize the haloacetic acid itself, and a second is required to scavenge the HX produced during the alkylation.

    • Verify Reagent Quality: The haloacetic acid reagent can degrade over time. Use a freshly opened bottle or verify its purity.

    • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are often effective. If using an alcohol or water, ensure the temperature is sufficient to drive the reaction forward, as these protic solvents can solvate the amine and slightly reduce its nucleophilicity.

  • Corrective Protocol:

    • In a round-bottom flask, suspend 1-ethylpiperazine (1.0 eq.) and potassium carbonate (2.2 eq.) in acetonitrile.

    • Dissolve sodium chloroacetate (1.1 eq.) in a minimal amount of water and add it dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the 1-ethylpiperazine is consumed.

Q2: My LC-MS analysis shows a major byproduct with a molecular weight corresponding to the addition of two acetic acid groups. What is this, and how can I prevent it?

A2: You are likely observing the formation of a quaternary ammonium salt or a di-substituted piperazine impurity.

  • Causality & Identification:

    • Quaternization: The most probable byproduct is the quaternization of the tertiary nitrogen on your desired product, this compound, by another molecule of the alkylating agent. This creates a highly polar, permanently charged species.

    • Di-alkylation of Piperazine Impurity: If your 1-ethylpiperazine starting material is contaminated with unreacted piperazine, the piperazine can be alkylated on both nitrogen atoms to form 1,4-bis(carboxymethyl)piperazine. This is a common issue if the 1-ethylpiperazine was prepared in-house and not rigorously purified.[1]

  • Prevention Strategies:

    • Control Stoichiometry: Avoid a large excess of the alkylating agent. Adding the haloacetic acid solution slowly and portion-wise can help maintain a low instantaneous concentration, favoring mono-alkylation.

    • Purify Starting Material: Verify the purity of your 1-ethylpiperazine by GC-MS or ¹H NMR before starting the reaction. If piperazine is present, purify your starting material by distillation.

    • Temperature Control: Running the reaction at a moderate temperature (e.g., 50-60 °C) can often provide enough energy for the desired reaction without excessively promoting the higher activation energy quaternization side reaction.

Q3: My final product is difficult to purify. Standard acid-base extraction isn't working, and it streaks badly on silica gel. What are my options?

A3: The target molecule is an amino acid, meaning it is zwitterionic at its isoelectric point. This unique property makes it poorly soluble in many organic solvents and causes problematic interactions with silica gel. The key is to leverage its pH-dependent solubility.

  • Causality: As a zwitterion, your product has both a positive (protonated tertiary amine) and a negative (deprotonated carboxylic acid) charge. This makes it highly polar and salt-like, leading to low solubility in solvents like ethyl acetate or dichloromethane and strong, often irreversible, binding to silica.

  • Purification Protocol (Crystallization):

    • After the reaction is complete, filter off the inorganic salts (e.g., K₂CO₃, KCl).

    • Evaporate the solvent to obtain the crude product mixture.

    • Dissolve the crude solid in a minimal amount of hot water.

    • Slowly add a water-miscible solvent in which the product is insoluble, such as isopropanol or acetone, until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified product by filtration. This method is highly effective at excluding the highly soluble quaternary salt byproduct, which will remain in the mother liquor.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent method is the direct N-alkylation of 1-ethylpiperazine with a 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding sodium salts.[2][3] The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct. Using an ester like ethyl chloroacetate followed by a subsequent hydrolysis step is also a viable and sometimes cleaner alternative.[4]

Q2: Which is a better alkylating agent: chloroacetic acid or bromoacetic acid?

A2: The choice involves a trade-off between reactivity and control. Bromoacetic acid is significantly more reactive than chloroacetic acid because bromide is a better leaving group than chloride. This leads to faster reaction times and may allow for lower reaction temperatures. However, this heightened reactivity can also increase the rate of side reactions like quaternization.[5] Chloroacetic acid is less expensive and its lower reactivity can provide a wider window for process control, often resulting in a cleaner reaction profile, albeit with longer reaction times or higher temperatures.

Q3: Can I run this reaction without a solvent?

A3: While neat reactions are sometimes possible, they are not recommended for this synthesis. The reaction is often exothermic, and the absence of a solvent makes temperature control difficult, which can lead to runaway side reactions. Furthermore, the reactants and products have different polarities, and a solvent ensures a homogenous reaction mixture, which is crucial for achieving good conversion and selectivity.

Q4: I've seen procedures using N-Boc-piperazine. Is that a better starting point?

A4: Using a protecting group strategy, such as starting with N-Boc-piperazine, is an excellent way to achieve high selectivity, but it adds steps to the synthesis.[3] The sequence would be: 1) Alkylate the free NH of N-Boc-piperazine with ethyl chloroacetate. 2) Reduce the ester and perform reductive amination to add the ethyl group (or ethylate first). 3) Remove the Boc group and hydrolyze the ester. This multi-step approach provides exquisite control but is less atom-economical than direct alkylation. It is generally reserved for situations where extremely high purity is required and direct alkylation proves too problematic.

Section 3: Recommended Protocol & Side Product Analysis

This section provides a validated starting protocol and summarizes the key impurities for easy reference.

Experimental Protocol: Synthesis via Sodium Chloroacetate
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 1-ethylpiperazine (11.4 g, 0.1 mol, 1.0 eq.) and deionized water (100 mL).

  • Reagent Addition: In a separate beaker, dissolve sodium chloroacetate (12.8 g, 0.11 mol, 1.1 eq.) and sodium carbonate (11.7 g, 0.11 mol, 1.1 eq.) in deionized water (50 mL).

  • Reaction: Slowly add the sodium chloroacetate solution to the stirring 1-ethylpiperazine solution over 30 minutes. The initial reaction is mildly exothermic.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 6-8 hours. Monitor the reaction progress by taking aliquots and analyzing via LC-MS or ¹H NMR (disappearance of starting material).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to ~5.5 using 6M HCl. The product has low solubility at its isoelectric point and will begin to precipitate.

  • Purification: Cool the slurry in an ice bath for 1 hour. Collect the white solid by vacuum filtration, wash with cold isopropanol (2 x 20 mL), and dry in a vacuum oven at 50 °C to a constant weight.

Table of Common Side Products
Impurity NameStructure DescriptionTypical Analytical Signature (ESI-MS)Formation CausePrevention & Removal Strategy
Quaternary Ammonium Salt Product quaternized at the N4-ethyl nitrogen by another molecule of chloroacetic acid.[M+H]+ = 231.1 (Product is 173.1)Excess alkylating agent; high reaction temperature.Use ≤1.1 eq. of alkylating agent; slow addition; moderate temperature. Remove by crystallization; it remains in the mother liquor.
1,4-Bis(carboxymethyl)piperazine Piperazine molecule with a carboxymethyl group on both nitrogens.[M+H]+ = 203.1Piperazine impurity in the 1-ethylpiperazine starting material.Use high-purity (>99%) 1-ethylpiperazine. Can be removed by careful pH-controlled precipitation of the desired product.
N-Oxide of Product Oxygen atom coordinated to the tertiary nitrogen of the ethyl group.[M+H]+ = 189.1Oxidation of the tertiary amine by air, especially at elevated temperatures over long periods.Maintain an inert (N₂ or Ar) atmosphere during the reaction.
Visualization of Reaction Pathways

The following diagram illustrates the primary synthetic route to the desired product and the major side reaction pathway leading to the quaternary ammonium salt.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_impurity Impurity-Driven Pathway A 1-Ethylpiperazine (Nucleophile) B This compound (Desired Product) A->B + ClCH₂COOH (Electrophile) - HCl C Quaternary Ammonium Salt (Over-alkylation Byproduct) B->C + ClCH₂COOH D Piperazine (Starting Material Impurity) E 1,4-Bis(carboxymethyl)piperazine (Di-substituted Byproduct) D->E + 2 x ClCH₂COOH

Caption: Reaction scheme showing the desired N-alkylation and key side reactions.

References

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • ResearchGate. (2024).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
  • Soh, C., & Giera, M. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(9), 2313. Available at: [Link]

  • ACS Publications. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Google Patents. (1962). DE1092019B - Process for the N-monoalkylation of piperazine.
  • Mishra, B. K., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molecular Diversity Preservation International (MDPI). Available at: [Link]

  • Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • MDPI. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Haloacetic Acids Found as Water Disinfection Byproducts (Selected). Report on Carcinogens. Available at: [Link]

  • PubMed. (2006). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • National Toxicology Program. (2018). RoC Review of Haloacetic Acids Found as Water Disinfection By-products. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Guide for 2-(4-Ethylpiperazin-1-yl)acetic acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals working with 2-(4-Ethylpiperazin-1-yl)acetic acid and its derivatives. The following content is structured in a question-and-answer format to directly address common challenges encountered during experimental workflows, particularly for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: I am trying to analyze this compound by Gas Chromatography (GC), but I cannot see a peak for my compound. What is happening?

A: This is a common and expected issue. The primary reason for the lack of a detectable peak is the inherent chemical nature of this compound. This molecule contains both a basic tertiary amine (the piperazine ring) and an acidic carboxylic acid group. In its native state, it exists as a zwitterion—a molecule with both a positive and a negative charge.

Zwitterions are essentially salts, which have the following properties that make them unsuitable for direct GC analysis:

  • Low Volatility: They do not easily vaporize, which is a prerequisite for compounds to travel through a GC column.[1]

  • Thermal Instability: They are prone to decomposition at the high temperatures used in the GC injector port.[2]

To analyze this compound by GC, chemical derivatization is not just recommended; it is essential.[1] Derivatization converts the polar, non-volatile functional groups into less polar, more volatile, and more thermally stable derivatives.[2][3]

cluster_problem The Problem cluster_solution The Solution Analyte This compound (Zwitterionic, Non-Volatile) GC GC Inlet (High Temp) Analyte->GC Injection Column GC Column GC->Column No Elution / Decomposition Derivatization Chemical Derivatization Derivative Volatile & Thermally Stable Derivative Derivatization->Derivative Derivatized_GC Successful GC Analysis Derivative->Derivatized_GC Injection & Elution Analyte_S Analyte Analyte_S->Derivatization

Caption: Logical workflow for analyzing a zwitterionic compound by GC.

Q2: What is the best derivatization strategy for this compound for GC-MS analysis?

A: The primary target for derivatization on this molecule is the carboxylic acid's active hydrogen. Converting the -COOH group into an ester will neutralize its polarity and significantly increase volatility. The two most effective and widely used strategies are Silylation and Alkylation (Esterification) .[4]

  • Silylation: This is often the fastest and easiest method. It involves replacing the active hydrogen of the carboxylic acid with a silyl group, typically trimethylsilyl (TMS).[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely common and effective.[3][5][6] The reaction is generally rapid and produces high yields.[5]

  • Alkylation: This method converts the carboxylic acid into an ester (e.g., a methyl, ethyl, or pentafluorobenzyl ester). This approach creates very stable derivatives.[3] Reagents like pentafluorobenzyl bromide (PFB-Br) are particularly useful as they introduce halogens, which significantly enhances sensitivity for Electron Capture Detection (ECD).[4][5]

The tertiary amines on the piperazine ring are generally unreactive under standard silylation or alkylation conditions used for carboxylic acids.

cluster_silylation Silylation Pathway cluster_alkylation Alkylation (Esterification) Pathway Analyte This compound Silylation_Reagent BSTFA or MSTFA + Pyridine (Solvent) + Heat (e.g., 60-75°C) Analyte->Silylation_Reagent Targets -COOH Alkylation_Reagent PFB-Br or Alkyl Halide + Catalyst + Heat Analyte->Alkylation_Reagent Targets -COOH TMS_Ester TMS Ester Derivative (Volatile, Good for MS) Silylation_Reagent->TMS_Ester Alkyl_Ester Alkyl Ester Derivative (Highly Stable, Good for ECD) Alkylation_Reagent->Alkyl_Ester

Caption: Primary derivatization pathways for this compound.

Table 1: Comparison of Common Derivatization Strategies for GC Analysis

ParameterSilylationAlkylation (Esterification)
Common Reagents BSTFA, MSTFA, often with TMCS as a catalyst.[5][6]PFB-Br (Pentafluorobenzyl bromide), Trimethylsilyldiazomethane.[4][7]
Mechanism Replaces active hydrogen on the -COOH group with a TMS group.[3]Replaces active hydrogen on the -COOH group with an alkyl group.[3]
Advantages Fast reactions, high yields, versatile, common reagents.[3][5]Forms very stable derivatives, can enhance detector response (e.g., PFB for ECD).[3][4]
Disadvantages Derivatives can be sensitive to moisture, potentially requiring anhydrous conditions.[3]Reagents can be hazardous (e.g., diazomethane analogs); may require removal of acidic byproducts.[7]
Best For General-purpose GC-MS screening and quantification.Trace analysis requiring high sensitivity (ECD) or when derivative stability is paramount.
Q3: My derivatization reaction appears incomplete, resulting in low signal or no peak at all. What are the likely causes and how can I fix this?

A: Incomplete derivatization is a frequent issue. Achieving a conversion of >95% is critical for robust and reproducible quantification.[8] The problem can almost always be traced back to one of three areas: reagents, reaction conditions, or the sample itself.

Troubleshooting Checklist:

  • Sample Dryness (Critical): The presence of water is the most common cause of failure, especially for silylation. Water will preferentially react with the derivatizing reagent, consuming it before it can react with your analyte.

    • Solution: Ensure your extracted sample is evaporated to complete dryness under a stream of nitrogen or in a vacuum centrifuge before adding the derivatization reagent.[3]

  • Reagent Integrity: Silylating reagents are highly sensitive to moisture.[3]

    • Solution: Store reagents in a desiccator under an inert atmosphere (nitrogen or argon). Use a fresh vial if contamination is suspected. Purchase reagents in small quantities or in sealed ampules to minimize exposure to air over time.

  • Reaction Time and Temperature: Derivatization reactions are not always instantaneous.

    • Solution: The kinetics depend on the specific reagent and any steric hindrance around the functional group. If the reaction is incomplete, try increasing the reaction time or temperature. For example, a typical silylation might require heating at 60-75°C for 20-45 minutes.[5][6] Some difficult reactions may require several hours.[5][6]

  • Use of a Catalyst: For sterically hindered carboxylic acids or for pushing a reaction to completion, a catalyst can be essential.

    • Solution: For silylation with BSTFA, adding 1-10% Trimethylchlorosilane (TMCS) can significantly increase the reactivity of the reagent.[5][6]

Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS

This protocol provides a robust starting point for achieving complete derivatization.

  • Sample Preparation: Aliquot your dried sample extract into a 2 mL autosampler vial with an insert. It is critical that no residual water is present.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). Then, add 50 µL of BSTFA + 1% TMCS.

  • Capping: Immediately cap the vial tightly with a PTFE-lined cap to prevent moisture from entering.

  • Reaction: Vortex the vial for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes.[6]

  • Cooling: Remove the vial and allow it to cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Q4: I am analyzing my derivatized sample and see multiple peaks that seem to be related to my compound. What causes this?

A: The appearance of multiple peaks from a single analyte is a clear sign of an issue in the derivatization or analytical process.

Start Multiple Peaks Observed for Analyte Incomplete Is the reaction incomplete? Start->Incomplete Degradation Is the derivative unstable? Incomplete->Degradation No Sol_Incomplete Optimize reaction: - Increase temp/time - Check reagent/solvent purity - Ensure sample is dry - Add catalyst (e.g., TMCS) Incomplete->Sol_Incomplete Yes SideReaction Are there side reactions? Degradation->SideReaction No Sol_Degradation Troubleshoot GC conditions: - Lower inlet temperature - Check for active sites (liner/column) - Use a more stable derivative (e.g., alkyl ester) Degradation->Sol_Degradation Yes Sol_SideReaction Use a more selective reagent. Purify sample before derivatization. SideReaction->Sol_SideReaction Yes End Single, Sharp Peak Sol_Incomplete->End Sol_Degradation->End Sol_SideReaction->End

Caption: Troubleshooting flowchart for multiple analyte peaks post-derivatization.

Potential Causes:

  • Incomplete Derivatization: This is the most common cause. You will see a peak for the desired derivative and another, likely broader and earlier-eluting peak, for the underivatized or partially derivatized compound.

    • Solution: Refer to the troubleshooting steps in Q3 . Optimize your reaction conditions until the peak for the starting material disappears.

  • Derivative Instability: The newly formed derivative may be degrading, either in the vial over time or at the high temperature of the GC inlet. Silyl derivatives, in particular, can be susceptible to hydrolysis if any moisture is present.[3]

    • Solution: Analyze the sample immediately after derivatization. Try lowering the GC inlet temperature. If instability persists, consider switching to a more robust derivatization method, such as alkylation to form a stable ester.[3]

  • Side Reactions: While less likely for the tertiary amines on this molecule, highly reactive reagents or harsh conditions could potentially lead to side products. More commonly, the reagent may react with other interfering compounds in your sample matrix.[8]

    • Solution: Ensure your sample is as clean as possible before the derivatization step. Use the mildest reaction conditions (temperature, time) that still drive the primary reaction to completion.

Q5: Is it possible to analyze this compound by HPLC? Does it still require derivatization?

A: Yes, High-Performance Liquid Chromatography (HPLC) is a viable alternative to GC and may not require derivatization, which simplifies sample preparation.[4] However, due to the compound's polar and zwitterionic nature, standard reversed-phase (RP) HPLC methods can be challenging.

HPLC Analysis Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best approach for analyzing polar, zwitterionic compounds without derivatization. HILIC columns use a polar stationary phase with a high percentage of organic solvent in the mobile phase, allowing for the retention of highly polar analytes that are poorly retained in reversed-phase.

  • Reversed-Phase HPLC (with modification):

    • pH Adjustment: You can adjust the mobile phase pH to suppress the ionization of either the carboxylic acid (low pH, e.g., <2) or the piperazine amines (high pH, e.g., >10). This makes the molecule less polar and can improve retention on a C18 column. However, operating at pH extremes can damage standard silica-based columns.

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase forms a neutral complex with the analyte, which can then be retained and separated by reversed-phase chromatography.

  • Derivatization for HPLC: If you need to enhance detection sensitivity (e.g., for UV or fluorescence detectors), you can use derivatization. The goal here is not to increase volatility but to attach a chromophore or fluorophore.

    • Carboxylic Acid Derivatization: Reagents like 9-anthryldiazomethane (ADAM) can be used to form fluorescent esters, enabling highly sensitive detection.[9]

    • Amine Derivatization: While the amines here are tertiary, other piperazine-containing compounds with primary or secondary amines are often derivatized with reagents like o-phthalaldehyde (OPA) or 4-chloro-7-nitrobenzofuran (NBD-Cl) for fluorescence or enhanced UV detection, respectively.[4][10]

Start Analyze this compound Method Choose Analytical Technique Start->Method GC_Path Gas Chromatography (GC) Method->GC_Path Need high resolution/ MS identification HPLC_Path Liquid Chromatography (HPLC) Method->HPLC_Path Simpler sample prep/ Avoids high temp Deriv_Req Is Derivatization Required? GC_Path->Deriv_Req HPLC_Mode Choose HPLC Mode HPLC_Path->HPLC_Mode GC_Deriv YES (Mandatory) - Silylation - Alkylation Deriv_Req->GC_Deriv Yes HILIC HILIC (No Derivatization) HPLC_Mode->HILIC High Polarity RP_HPLC Reversed-Phase (No Derivatization, but... - pH control - Ion-pairing) HPLC_Mode->RP_HPLC Standard Columns HPLC_Deriv Derivatization for Detection (e.g., for Fluorescence) HPLC_Mode->HPLC_Deriv Need Low LOD

Caption: Decision tree for selecting an analytical method.

References

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Abubakar, M. G., & Adebayo, A. H. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTech. [Link]

  • CORE. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Obrnuta faza. Derivatizing Reagents. [Link]

  • ResearchGate. (2014). How can I analyze zwitter ionic natured compounds by using GCMS?[Link]

  • Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?[Link]

  • Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

Technical Support Center: Navigating the Stability of 2-(4-Ethylpiperazin-1-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Ethylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. While specific, peer-reviewed stability data for this compound is not extensively published, this document leverages established principles of stability for piperazine-containing compounds and outlines a comprehensive framework for you to assess its stability in your own experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: As a piperazine derivative, this compound is susceptible to several degradation pathways in solution. The primary concerns are hydrolysis, oxidation, and photodegradation. The extent of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of metal ions.

Q2: How does pH affect the stability of this compound?

A2: The piperazine ring contains two nitrogen atoms, making it a weak base. Consequently, the stability of its derivatives can be highly dependent on the pH of the solution. At extreme pH values (highly acidic or alkaline), the compound may be more susceptible to hydrolysis. It is crucial to determine the optimal pH range for your solution to ensure the stability of the compound.

Q3: What are the likely degradation products?

A3: While specific degradation products for this compound have not been documented in readily available literature, potential degradation pathways for piperazine derivatives include N-oxidation of the piperazine ring, and hydrolysis of the acetic acid side chain. Forced degradation studies, as outlined in the troubleshooting section, are necessary to identify the specific degradation products for this compound.

Q4: How should I store solutions of this compound?

A4: To minimize degradation, solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent oxidation. For long-term storage, freezing at -20°C or -80°C is recommended. However, it's important to be aware that freeze-thaw cycles can also affect stability, so aliquoting into single-use volumes is advisable.

Troubleshooting Guide: Addressing Instability in Your Experiments

This section provides a structured approach to identifying and mitigating stability issues with this compound in your experiments.

Initial Assessment of Stability

If you are observing inconsistent experimental results, a good first step is to perform a preliminary assessment of your compound's stability under your typical experimental conditions.

dot

Caption: Workflow for an initial assessment of compound stability.

Forced Degradation Studies: A Systematic Approach

To proactively understand the stability profile of this compound, performing forced degradation studies is essential. These studies intentionally stress the compound to identify potential degradation products and pathways. This information is critical for developing a stability-indicating analytical method.[1][2][3][4]

The general approach for a forced degradation study is outlined below:

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Hydrolysis Acid/Base Hydrolysis HPLC_MS Analyze stressed samples by a developed stability-indicating HPLC or LC-MS/MS method Hydrolysis->HPLC_MS Oxidation Oxidative Degradation Oxidation->HPLC_MS Thermal Thermal Stress Thermal->HPLC_MS Photolytic Photolytic Stress Photolytic->HPLC_MS Identify Identify and quantify degradation products HPLC_MS->Identify Pathway Elucidate degradation pathways Identify->Pathway Method Validate the stability-indicating nature of the analytical method Pathway->Method

Caption: General workflow for a forced degradation study.

Detailed Protocols for Forced Degradation Studies

Here are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

Protocol 1: Hydrolytic Degradation

Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water

  • pH meter

  • Water bath or incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

  • Create three sets of solutions:

    • Acidic: Dilute the stock solution with 0.1 M HCl.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

    • Neutral: Dilute the stock solution with HPLC-grade water.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC or LC-MS/MS method.

Condition Typical Reagent Temperature Time Points
Acid Hydrolysis0.1 M HCl60°C0, 2, 4, 8, 24 hours
Base Hydrolysis0.1 M NaOH60°C0, 2, 4, 8, 24 hours
Neutral HydrolysisHPLC-grade water60°C0, 2, 4, 8, 24 hours
Protocol 2: Oxidative Degradation

Objective: To assess the compound's sensitivity to oxidation.

Materials:

  • This compound stock solution

  • 3% Hydrogen Peroxide (H₂O₂)

Procedure:

  • To the stock solution of the compound, add a sufficient volume of 3% H₂O₂.

  • Incubate the solution at room temperature.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by a stability-indicating HPLC or LC-MS/MS method.

Condition Typical Reagent Temperature Time Points
Oxidation3% H₂O₂Room Temperature0, 2, 4, 8, 24 hours
Protocol 3: Thermal Degradation

Objective: To evaluate the effect of high temperature on the compound's stability in both solution and solid state.

Materials:

  • This compound (solid)

  • This compound stock solution

  • Oven

Procedure:

  • Solid State: Place a known amount of the solid compound in a vial and heat it in an oven at a high temperature (e.g., 80°C).

  • Solution State: Incubate the stock solution in an oven at the same temperature.

  • Sample the solid and solution at various time points (e.g., 1, 3, 5 days). For the solid sample, dissolve it in a suitable solvent before analysis.

  • Analyze all samples by a stability-indicating HPLC or LC-MS/MS method.

State Temperature Time Points
Solid80°C1, 3, 5 days
Solution80°C1, 3, 5 days
Protocol 4: Photolytic Degradation

Objective: To determine the compound's sensitivity to light.

Materials:

  • This compound stock solution

  • Photostability chamber with controlled light and UV exposure

  • Aluminum foil

Procedure:

  • Place the stock solution in a transparent container inside a photostability chamber.

  • Prepare a control sample by wrapping an identical container with the solution in aluminum foil to protect it from light.

  • Expose the samples to a specified light intensity as per ICH Q1B guidelines.[5][6]

  • Sample the exposed and control solutions at appropriate time intervals.

  • Analyze all samples by a stability-indicating HPLC or LC-MS/MS method.

Condition Apparatus Control
PhotolysisPhotostability ChamberSample wrapped in aluminum foil

Developing a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated analytical method that can separate the parent compound from its degradation products.[7][8] High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS) are the most common techniques.

dot

Method_Development Start Start with a general reversed-phase HPLC method (e.g., C18 column) Analyze_Stressed Analyze samples from forced degradation studies Start->Analyze_Stressed Check_Separation Are all degradation peaks separated from the parent peak? Analyze_Stressed->Check_Separation Optimize Optimize method parameters: - Mobile phase composition - Gradient profile - pH of mobile phase - Column chemistry Check_Separation->Optimize No Validate Validate the method according to ICH Q2(R1) guidelines: - Specificity - Linearity - Accuracy - Precision - Robustness Check_Separation->Validate Yes Optimize->Analyze_Stressed Final_Method Final Stability-Indicating Method Validate->Final_Method

Caption: Logical workflow for developing a stability-indicating analytical method.

References

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • Rani, S., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-15.
  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Goguladinne, B. R., et al. (2025). Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC-MS/MS. Development and Validation of Stability Indicative UPLC Method.
  • Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 233, 859-867.
  • Lonza. Pharmaceutical Method Development. [Link]

  • Baertschi, S. W., et al. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology.
  • Nayak, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Slideshare. Stability indicating assay. [Link]

  • Bańkowska, A., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48651–48661.
  • Gątarek, P., & Szymański, P. (2014). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 19(11), 18678-18693.
  • Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 50(15), 9013-9021.
  • Kumar, V. V., et al. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review.
  • Gattefosse. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. [Link]

  • ResearchGate. Thermal degradation of the product. [Link]

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Sources

Technical Support Center: Preventing Byproduct Formation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazine and its derivatives are fundamental building blocks in the pharmaceutical and chemical industries, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] However, the synthesis of this seemingly simple heterocycle is often complicated by the formation of a complex array of structurally similar byproducts. These impurities not only reduce the yield of the desired product but also pose significant challenges for purification, impacting the economic viability and regulatory compliance of the manufacturing process.

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols to understand, control, and prevent byproduct formation during piperazine synthesis. We will explore the mechanistic origins of common impurities and detail field-proven strategies to enhance reaction selectivity and product purity.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental "what" and "why" of byproduct formation in common piperazine synthesis routes.

Q1: What are the most common byproducts in industrial piperazine synthesis, particularly from ethanolamine or ethylenediamine routes?

A1: The industrial synthesis of piperazine, typically via the catalytic amination of monoethanolamine (MEA), diethanolamine (DEA), or ethylenediamine (EDA), invariably produces a mixture of linear and cyclic polyamines.[1][3] The specific distribution of byproducts depends heavily on the feedstock, catalyst, and reaction conditions.

The most frequently encountered contaminants include:

  • Linear Polyamines: Diethylenetriamine (DETA), Triethylenetetramine (TETA), and other higher polyethylene polyamines.[1][4] These arise from intermolecular condensation reactions that compete with the desired intramolecular cyclization.

  • Substituted Piperazines: N-aminoethylpiperazine (AEP) and N-hydroxyethylpiperazine (HEP) are significant byproducts.[2][5] AEP is formed by the reaction of piperazine with another molecule of an ethyleneamine precursor, while HEP originates from unreacted ethanolamine precursors.

  • Other Cyclic Amines: Triethylenediamine (TEDA), also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a common byproduct, especially at higher temperatures, formed from the cyclization of AEP or other intermediates.[3][6]

  • Pyrazines: These aromatic impurities can form through dehydrogenation side reactions under certain catalytic conditions.[2]

Q2: My goal is to synthesize a mono-substituted piperazine, but I'm consistently isolating a significant amount of the 1,4-disubstituted byproduct. What is the mechanistic reason for this?

A2: This is a classic challenge in piperazine chemistry stemming from the nucleophilicity of the two nitrogen atoms. After the first N-alkylation or N-arylation reaction, the newly formed mono-substituted piperazine still possesses a secondary amine group. The electronic nature of the first substituent dictates the reactivity of the second nitrogen.

  • Activating Substituents: If the initial substituent is an electron-donating group (e.g., an alkyl group), it can increase the electron density on the second nitrogen, making it more nucleophilic and thus more reactive than the starting piperazine. This leads to a faster second substitution reaction, favoring the formation of the disubstituted byproduct.

  • Comparable Reactivity: Even with electron-withdrawing groups, the reactivity of the second nitrogen often remains comparable to the first, leading to a statistical mixture of unreacted starting material, mono-substituted product, and di-substituted byproduct.[7]

Controlling this competitive reaction is the primary challenge for achieving high yields of mono-substituted products.[8][9]

Q3: How do reaction conditions like temperature, pressure, and catalyst choice influence byproduct distribution?

A3: Reaction conditions are critical control levers for directing the selectivity of piperazine synthesis.

  • Temperature: Higher temperatures generally increase reaction rates but can decrease selectivity. For instance, in the conversion of ethylenediamine to piperazine, elevated temperatures can favor the formation of TEDA.[3][10] In processes starting from ethanolamines, temperatures in the range of 150-400°C are common, but optimization is key to balance conversion and selectivity.[11]

  • Pressure: Synthesis is typically conducted under significant pressure (up to 250 atm) to maintain the reactants in the liquid phase and manage the ammonia and hydrogen partial pressures.[11][12] Hydrogen pressure, in particular, is crucial when using hydrogenation catalysts, as it helps prevent catalyst deactivation and undesirable dehydrogenation reactions that can lead to pyrazines.[5]

  • Catalyst: The choice of catalyst is arguably the most influential factor.

    • Hydrogenation Catalysts (Ni, Co, Ru): Catalysts like Raney Nickel are widely used but can be non-selective.[13] More advanced catalytic systems, such as Co-Ni-Mo on an alumina support, have been developed to improve selectivity for the direct conversion of diethanolamine to piperazine.[14]

    • Zeolites: Acidic zeolite catalysts, such as ZSM-5, can be highly effective for the cyclization of ethyleneamines. However, their acidic sites can also catalyze side reactions. Modifying these catalysts, for example by treating them with silicon-containing compounds to passivate external acid sites, can significantly improve selectivity towards piperazine and TEDA.[15]

Part 2: Troubleshooting Guides & Prevention Strategies

This section provides actionable solutions to common experimental problems.

Q4: My synthesis from diethanolamine is producing low yields of piperazine and high levels of N-hydroxyethylpiperazine (HEP) and other linear byproducts. How can I improve the selectivity for piperazine?

A4: This issue points to incomplete cyclization and competing intermolecular reactions. Several strategies can be used to favor the desired intramolecular cyclization to form piperazine.

  • Optimize Ammonia Concentration: A molar excess of ammonia is crucial in the reaction of ethanolamines.[11] Ammonia helps to minimize the intermolecular condensation of ethanolamine molecules, which leads to linear polyamines, by promoting the amination of hydroxyl groups to form the necessary amine intermediates for cyclization.

  • Catalyst Selection: Transitioning to a catalyst with high cyclization activity is key. While traditional nickel catalysts are common, consider exploring bimetallic or trimetallic systems. For example, a continuous gas-solid phase reaction using a Co-Ni-Mo/Al₂O₃ catalyst has been shown to improve the conversion of diethanolamine with good product selectivity.[14]

  • Recycle Intermediates: Byproducts like HEP and AEP are not necessarily dead ends. In a continuous process, these can be separated and recycled back into the reactor feed. Under the right catalytic conditions, HEP can be converted to piperazine.[5] This strategy significantly improves the overall atom economy and yield of the process.

Q5: What are the most effective, field-proven methods to prevent the formation of 1,4-disubstituted piperazine during N-alkylation?

A5: Preventing disubstitution requires tipping the kinetic or stoichiometric balance in favor of the mono-substituted product.

  • Use of Excess Piperazine (Stoichiometric Control): The simplest approach is to use a large excess of piperazine (e.g., 5-10 equivalents) relative to the electrophile.[7] Statistically, this increases the probability that the electrophile will react with an abundant, unsubstituted piperazine molecule rather than the much less concentrated mono-substituted product. The major drawback is the need to remove a large amount of unreacted piperazine during workup.

  • Employ Protecting Groups: The most robust but less atom-economical method involves using a protecting group. The tert-butyloxycarbonyl (Boc) group is widely used.[9] One nitrogen is protected, the other is functionalized, and then the protecting group is removed. While effective, this adds two steps (protection and deprotection) to the synthesis.

  • Protonation as a "Protecting Group" (In-situ Protection): A more elegant, one-pot approach is to use a protonated piperazine salt, such as piperazine monohydrochloride or monoacetate.[8] The proton effectively "protects" one nitrogen, significantly reducing its nucleophilicity. The remaining free secondary amine can then react selectively. This method avoids the extra steps of traditional protecting group chemistry and has been shown to suppress the formation of disubstituted byproducts effectively.[9]

Data Presentation: Common Byproducts in Piperazine Synthesis
Byproduct NameAbbreviationTypical Formation RouteBoiling Point (°C)Notes
DiethylenetriamineDETAIntermolecular condensation of ethyleneamines207Separation by distillation is challenging due to close boiling point to piperazine derivatives.[1]
N-AminoethylpiperazineAEPReaction of piperazine with an ethyleneamine precursor222Can be a desired product or a byproduct; can be recycled.[2][5]
N-HydroxyethylpiperazineHEPIncomplete reaction of ethanolamine precursors246Common in syntheses starting from ethanolamines.[2]
TriethylenediamineTEDACyclization of AEP or other intermediates174Formation favored at higher temperatures.[3]
1,4-Disubstituted Piperazine-Second substitution on mono-substituted productVariesPrimary issue in functionalization reactions.[7]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Minimizing Disubstitution in N-Alkylation via Stoichiometric Control

This protocol describes a general method for the mono-N-alkylation of piperazine using an excess of the piperazine nucleophile to minimize the formation of the 1,4-disubstituted byproduct.

Materials:

  • Piperazine (anhydrous, 10.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, 1.0 eq.)

  • Potassium carbonate (K₂CO₃, anhydrous, 3.0 eq.)

  • Acetonitrile (MeCN, anhydrous)

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add piperazine (10.0 eq.) and anhydrous acetonitrile. Stir until the piperazine is fully dissolved.

  • Add Base: Add anhydrous potassium carbonate (3.0 eq.) to the solution.

  • Reactant Addition: Cool the stirred suspension to 0°C using an ice bath. Dissolve the alkyl halide (1.0 eq.) in a minimal amount of anhydrous acetonitrile and add it dropwise to the piperazine suspension over 1 hour.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the alkyl halide.

  • Work-up: Upon completion, filter the mixture to remove potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product will contain the desired mono-substituted product and a large excess of piperazine. Purify by column chromatography on silica gel. The excess piperazine is highly polar and will typically remain on the baseline, allowing for the isolation of the less polar product.

Protocol 2: Purification of Crude Piperazine via Piperazine Diacetate Precipitation

This protocol outlines a highly effective method for purifying crude piperazine from many common synthesis byproducts, such as unreacted starting materials and linear polyamines.[2]

Materials:

  • Crude piperazine-containing mixture

  • Acetone

  • Glacial acetic acid

  • Standard filtration apparatus (Büchner funnel)

  • Cold acetone for washing

Procedure:

  • Dissolution: Dissolve the crude piperazine mixture in acetone (approx. 20-30 volumes per volume of crude product) at room temperature (20-25°C). Stir until all soluble components are dissolved.[2]

  • Salt Formation: To the stirred acetone solution, slowly add glacial acetic acid. Use a quantity that is at least stoichiometric to the estimated amount of piperazine (2 moles of acetic acid per mole of piperazine). An excess of up to 2-3 times the stoichiometric amount can be used to ensure complete precipitation.[2]

  • Precipitation: As the acetic acid is added, crystalline piperazine diacetate will begin to precipitate out of the solution. Stir the slurry for 1-2 hours.

  • Crystallization: Cool the mixture to a temperature between 10-20°C to maximize the precipitation of the piperazine diacetate salt.[2]

  • Isolation: Separate the precipitated piperazine diacetate from the mother liquor (which contains the majority of the impurities) by vacuum filtration.

  • Washing: Wash the collected filter cake thoroughly with cold acetone to remove any residual mother liquor and impurities.[16]

  • Drying: Dry the purified piperazine diacetate precipitate under vacuum.

  • (Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the diacetate salt by dissolving the salt in water and neutralizing with a strong base (e.g., NaOH) followed by extraction or distillation.

Visualizations

G cluster_products Products & Byproducts MEA Monoethanolamine (MEA) PIP Piperazine (Desired) MEA->PIP Cyclization DETA Diethylenetriamine (DETA) MEA->DETA Condensation DEA Diethanolamine (DEA) DEA->PIP Cyclization HEP N-Hydroxyethylpiperazine (HEP) DEA->HEP Incomplete Reaction EDA Ethylenediamine (EDA) EDA->PIP Cyclization EDA->DETA Condensation AEP N-Aminoethylpiperazine (AEP) PIP->AEP + EDA precursor TEDA Triethylenediamine (TEDA) AEP->TEDA Further Cyclization

Caption: Reaction network for piperazine synthesis from common precursors.

G cluster_strategies Control Strategies PIP Piperazine Mono Mono-substituted Piperazine PIP->Mono k1 RX Electrophile (R-X) RX->Mono Di Di-substituted Piperazine (Byproduct) RX->Di Mono->Di k2 strat1 Increase [Piperazine] (Stoichiometric Control) strat1->PIP Favors k1 strat2 Use Protecting Group (e.g., Boc) strat2->Mono Blocks k2 strat3 Protonate one Nitrogen (In-situ Protection) strat3->Mono Blocks k2

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and scale-up of 2-(4-Ethylpiperazin-1-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure a successful and scalable process.

I. Overview of the Core Synthesis

The synthesis of this compound is fundamentally an N-alkylation reaction. It involves the nucleophilic substitution of a leaving group on an acetic acid moiety by the secondary amine of 1-ethylpiperazine. The most common and industrially viable route utilizes a haloacetic acid, typically chloroacetic acid or its sodium salt, as the alkylating agent.

The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the secondary nitrogen of 1-ethylpiperazine attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride ion. A base is required to neutralize the generated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: General reaction scheme for N-alkylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter when scaling up this reaction?

A: Temperature control is paramount. The N-alkylation of amines is an exothermic reaction. On a small scale, this heat dissipates easily. However, during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, impurity formation, and potentially a dangerous runaway reaction. A robust reactor cooling system and a controlled rate of reagent addition are essential.

Q2: How should I monitor the reaction's progress?

A: The most effective methods are High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • HPLC: Provides quantitative data on the consumption of starting materials (1-ethylpiperazine and chloroacetic acid) and the formation of the product. This is the preferred method for process control.

  • TLC: A quick and qualitative method. A suitable mobile phase (e.g., Dichloromethane/Methanol with a small amount of ammonia) can effectively separate the more polar product from the less polar 1-ethylpiperazine starting material.[1]

Q3: Which base and solvent system is recommended for scale-up?

A: The choice depends on cost, safety, and work-up considerations.

  • Aqueous System: Using sodium hydroxide (NaOH) as the base and water as the solvent is often the most cost-effective and "green" option. The reaction is performed with sodium chloroacetate (formed in situ). The main challenge is product isolation, as the amino acid product is highly water-soluble.

  • Organic Solvent System: Using a weaker inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is very common.[2][3] ACN is often preferred for scale-up due to its lower boiling point, making solvent removal easier. The inorganic salts can be removed by filtration.

Q4: What are the primary safety concerns with the reagents?

A:

  • 1-Ethylpiperazine: A corrosive and flammable liquid that can cause severe skin and eye irritation.[4] Inhalation may cause respiratory irritation.

  • Chloroacetic Acid: Highly toxic and corrosive. It can cause severe burns and is harmful if swallowed, inhaled, or absorbed through the skin. It is crucial to handle it in a well-ventilated area (fume hood) with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.

  • Corrosion: Acetic acid-based processes, especially in the presence of halides like chloride, can be corrosive to standard stainless steel reactors, particularly at elevated temperatures.[5] Material compatibility should be verified for large-scale equipment.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

start Problem: Low Reaction Conversion/Yield q1 Are starting materials pure? start->q1 sol1 Solution: Verify purity via NMR/GC. Use fresh, high-quality reagents. q1->sol1 No q2 Is the base appropriate? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Ensure ≥2 equivalents of base. Consider a stronger base if needed (e.g., NaOH vs K₂CO₃). q2->sol2 No q3 Are reaction conditions optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Increase temperature (e.g., to 80-90 °C). Increase reaction time. Consider adding a catalyst (e.g., NaI). q3->sol3 No q4 Is product lost during work-up? q3->q4 Yes a3_yes Yes a3_no No sol4 Solution: Adjust pH to isoelectric point for precipitation. Use continuous liquid-liquid extraction. Consider ion-exchange chromatography. q4->sol4 Yes

Caption: Troubleshooting workflow for low reaction yield.
Problem 1: Low or No Product Formation

Q: My reaction has stalled, and HPLC analysis shows a large amount of unreacted 1-ethylpiperazine. What's wrong?

A: This classic issue points to one of three areas: reagent activity, stoichiometry, or reaction conditions.

  • Causality & Explanation: The reaction's progress depends on the nucleophilicity of the piperazine amine. If HCl is generated and not neutralized, it protonates the amine, forming a non-nucleophilic ammonium salt, effectively stopping the reaction.

  • Solutions:

    • Verify Base Stoichiometry: You need at least two equivalents of base. One equivalent to neutralize the carboxylic acid of the alkylating agent and a second to quench the HCl generated from the alkylation. An excess (e.g., 2.2-2.5 equivalents) is often recommended on a large scale to drive the reaction to completion.

    • Check Base Strength: In organic solvents, K₂CO₃ is generally sufficient. However, if the reaction is sluggish, a stronger base like NaOH or potassium tert-butoxide might be necessary, though this can increase side reactions.[2]

    • Increase Temperature: The rate of SN2 reactions is highly temperature-dependent. If running at room temperature, consider heating the reaction to 60-90 °C. Monitor for impurity formation at higher temperatures.

    • Add a Catalyst: If using chloroacetic acid, the C-Cl bond is less reactive than a C-Br or C-I bond. Adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction via the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.

Problem 2: Significant Byproduct Formation

Q: I'm seeing an unknown peak in my HPLC/LC-MS. What could it be?

A: The most likely impurity is a result of over-alkylation, leading to a quaternary ammonium salt. While dialkylation at two different piperazine nitrogens is not possible with 1-ethylpiperazine, the product itself contains a nucleophilic tertiary amine.

  • Causality & Explanation: The product, this compound, contains two tertiary amine sites. Under harsh conditions (high temperature, prolonged reaction time), one of these nitrogens can attack another molecule of chloroacetic acid, forming a quaternary ammonium salt. This byproduct is highly water-soluble and can be difficult to remove.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of 1-ethylpiperazine (e.g., 1.1 equivalents) relative to chloroacetic acid. This ensures the more reactive primary alkylating agent is consumed before it can react with the less reactive product.

    • Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. This minimizes the energy available for the less favorable over-alkylation reaction.[6]

    • Minimize Reaction Time: Monitor the reaction closely by HPLC. Once the starting chloroacetic acid is consumed, proceed with the work-up. Unnecessarily long reaction times increase the probability of side reactions.

Problem 3: Difficult Product Isolation & Purification

Q: My product is an amino acid and is highly soluble in water. I'm losing most of it during the aqueous work-up. How can I isolate it efficiently?

A: This is the most common challenge with this synthesis due to the zwitterionic nature of the product. Standard extraction with organic solvents is often ineffective.

  • Causality & Explanation: As an amino acid, the product has both a basic amine group and an acidic carboxylic acid group. At neutral pH, it exists as a zwitterion, which is highly polar and water-soluble. Its solubility in organic solvents is minimal.

  • Solutions:

    • pH Adjustment & Precipitation: This is the most scalable method. First, determine the isoelectric point (pI) of your product (this can be estimated or determined experimentally). After the reaction, carefully adjust the pH of the aqueous solution to this pI. At its pI, the molecule has a net-zero charge, and its aqueous solubility is at a minimum, often causing it to precipitate. The solid can then be isolated by filtration.

    • Ion-Exchange Chromatography: For high purity on a larger lab scale, ion-exchange chromatography is an excellent option. You can use a strong cation exchange resin. At low pH, the product will be protonated (positive charge) and bind to the column. After washing away neutral and anionic impurities, the product can be eluted by raising the pH.

    • Azeotropic Distillation: If the product is in a solvent like water, you can add a solvent like toluene or isopropanol and distill to remove the water azeotropically. This can sometimes help to crash out the product from the organic solvent.

IV. Experimental Protocol (Lab Scale)

This protocol provides a baseline procedure for synthesis in an organic solvent.

Parameter Value/Reagent Notes
Reactant 1 1-Ethylpiperazine1.1 eq
Reactant 2 Chloroacetic Acid1.0 eq
Base Potassium Carbonate (K₂CO₃), anhydrous2.5 eq
Catalyst Potassium Iodide (KI)0.1 eq
Solvent Acetonitrile (ACN)5-10 mL per gram of chloroacetic acid
Temperature 80 °C (Reflux)
Time 12-24 hoursMonitor by HPLC/TLC

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-ethylpiperazine (1.1 eq), potassium carbonate (2.5 eq), potassium iodide (0.1 eq), and acetonitrile.

  • Reagent Addition: Begin stirring the mixture and add chloroacetic acid (1.0 eq) portion-wise. Note: The initial acid-base reaction with K₂CO₃ will cause gas evolution (CO₂).

  • Reaction: Heat the mixture to 80 °C and maintain at reflux for 12-24 hours. Monitor the reaction's completion by taking aliquots and analyzing via HPLC or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts (K₂CO₃, KCl, KI) and wash the filter cake with a small amount of fresh acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot isopropanol or ethanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • If crystallization does not occur, add a non-polar anti-solvent like heptane or MTBE dropwise until turbidity is observed, then cool.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. References

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • ChemWhat (n.d.). 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O Background and Overview. Retrieved January 17, 2026, from ChemWhat database.

  • Google Patents (2013). CN103360410A - Preparation method of ofloxacin.

  • Reddy, G. J., et al. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of Chemistry, 2016, 9401735. [Link]

  • Kanth, J., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(9), 1238. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved January 17, 2026, from [Link]

  • MDPI (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved January 17, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2020). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Molecules, 25(15), 3349. [Link]

  • Google Patents (2014). WO 2014/188453 A2 - A NOVEL PROCESS FOR THE PREPARATION OF BILASTINE.

  • ResearchGate (2012). Discussion on reaction with chloroacetic acid or ethyl chloroacetate. Retrieved January 17, 2026, from [Link]

  • BenchChem (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved January 17, 2026, from BenchChem technical documents.

  • Google Patents (2013). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

  • Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 493-501.

  • BenchChem (2025). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. Retrieved January 17, 2026, from BenchChem technical documents.

  • Nielsen, S. F., & Larsen, C. (2001). A Simple Synthesis of N-Alkylpiperazines. Archiv der Pharmazie, 334(11), 377-378. [Link]

  • Loba Chemie (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved January 17, 2026, from [Link]

  • ResearchGate (n.d.). Synthesis of target piperazine derivatives. Retrieved January 17, 2026, from [Link]

  • BenchChem (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved January 17, 2026, from BenchChem technical documents.

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Technical Support Center: Characterization of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the troubleshooting and support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. This guide is designed to provide expert-backed, field-proven insights into the common challenges encountered during the characterization of these versatile yet often problematic molecules. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the integrity and accuracy of your experimental data.

Introduction: The Piperazine Paradox

Piperazine and its derivatives are ubiquitous in medicinal chemistry, valued for their favorable pharmacokinetic properties, including high aqueous solubility and oral bioavailability. However, the very features that make them attractive—the two basic nitrogen atoms—are also the source of significant characterization challenges. From hygroscopicity and complex salt forms to unexpected reactivity, piperazine compounds demand a nuanced and informed analytical approach. This guide will walk you through the most common pitfalls and provide robust, validated protocols to overcome them.

FAQ 1: Hygroscopicity and Water Content

Question: My batch-to-batch results for a piperazine-containing API are inconsistent, especially in potency and dissolution assays. Could water be the culprit?

Answer: Absolutely. This is a classic issue with piperazine compounds, which are often highly hygroscopic due to the polar nature of the free amines or their salt forms (e.g., hydrochloride, citrate). The presence of variable amounts of water can significantly impact the accuracy of weighing, leading to errors in concentration calculations, and can affect the solid-state properties of the material.

Troubleshooting Workflow: Quantifying and Managing Water Content
  • Initial Assessment (Karl Fischer Titration): Do not rely on weight alone. The gold standard for water content determination is Karl Fischer (KF) titration. It is a highly specific and accurate method for quantifying water in a sample.

    • Protocol:

      • Calibrate the KF titrator with a certified water standard.

      • Accurately weigh a sample of your piperazine compound (typically 50-100 mg) into the titration vessel.

      • Run the titration until the endpoint is reached.

      • Calculate the water content as a percentage of the total mass.

    • Interpretation: A high or variable water content (>1-2%) across batches is a red flag.

  • Solid-State Characterization (DSC & TGA): Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to understand the thermal behavior of water in your sample.

    • TGA: Will show a mass loss step corresponding to the loss of water upon heating. This can help distinguish between adsorbed (surface) water and water of hydration.

    • DSC: Can reveal endothermic events associated with the loss of water or changes in the crystal lattice.

  • Proactive Management (Storage and Handling):

    • Controlled Environment: Store all piperazine compounds in a desiccator or a glove box with controlled low humidity (<20% RH).

    • Drying: If necessary, dry the material under vacuum at a temperature well below its decomposition point. Validate that the drying process does not cause degradation or changes in the solid form.

Workflow Diagram: Water Content Management

start Inconsistent Results (Potency, Dissolution) check_hygro Hypothesis: Hygroscopicity Issue? start->check_hygro kf_titration Perform Karl Fischer Titration check_hygro->kf_titration Yes is_high Water Content High or Variable? kf_titration->is_high dsc_tga Characterize Solid-State (DSC/TGA) is_high->dsc_tga Yes no_issue Water Content Low & Consistent is_high->no_issue No manage Implement Strict Storage & Handling (Desiccator, Low RH) dsc_tga->manage retest Re-weigh and Re-test Potency/Dissolution manage->retest end Consistent Results retest->end piperazine Piperazine Free Base (R₂N-Pip-NR₂) carbamate Carbamate Adduct (+44 Da) piperazine->carbamate + CO₂ bicarbonate Bicarbonate Salt piperazine->bicarbonate + CO₂ + H₂O co2 Atmospheric CO₂ start Inconsistent Salt Properties (Solubility, pKa) check_stoich Is Stoichiometry Correct? start->check_stoich titration Perform Potentiometric Titration check_stoich->titration Investigate pka_confirm Confirm Two pKa Values titration->pka_confirm check_solid Is it a Single Solid Form? pka_confirm->check_solid Yes xrpd Run XRPD Analysis check_solid->xrpd Investigate is_pure Is XRPD Pattern Pure and Consistent? xrpd->is_pure control_form Implement Salt Formation Control is_pure->control_form Yes mixture Mixture of Salt Forms or Disproportionation is_pure->mixture No end Stable Salt Form Achieved control_form->end mixture->control_form

Technical Support Center: Refining Purification Techniques for Polar Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate challenges of purifying polar piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique hurdles presented by these highly polar and basic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," empowering you to troubleshoot and optimize your purification workflows with confidence.

The Core Challenge: Understanding the Piperazine Moiety

The purification of piperazine-containing compounds is frequently complicated by the inherent physicochemical properties of the piperazine ring itself.[1] A firm grasp of these characteristics is the first step toward developing a robust purification strategy.

  • High Polarity and Basicity: With two nitrogen atoms, the piperazine ring is highly polar and basic, with typical pKa values around 5.3 and 9.7.[1] This leads to high water solubility and potential issues with chromatographic separation.[1]

  • Hygroscopicity: These derivatives readily absorb atmospheric moisture, which can complicate accurate weighing and handling.[1]

  • Salt and Hydrate Formation: Piperazines easily form salts and hydrates, a property that can be leveraged for purification but can also introduce inconsistencies if not properly controlled.[1]

  • Chromatographic Difficulties: The high polarity can cause poor retention in reverse-phase HPLC, while the basicity can lead to strong, undesirable interactions with the silica gel in normal-phase chromatography, resulting in significant peak tailing.[1]

Frequently Asked Questions: The Basics

Q1: What are the most common impurities I should expect?

A1: Impurities are often structurally related to your target compound and can arise from starting materials, side reactions, or degradation.[1] Common culprits include unreacted starting materials like ethylene diamine, byproducts from side reactions such as N-hydroxyalkyl piperazines, and degradation products like N-formylpiperazine.[1] Structurally similar impurities, for instance, alkylated piperazines, can also co-precipitate, making simple crystallization ineffective.[1]

Q2: My piperazine derivative is an oil and won't crystallize. What are my options?

A2: This is a frequent challenge.[2] Your primary options are salt formation to induce crystallization or column chromatography.[2] If the compound is thermally stable, vacuum distillation can be effective for removing non-volatile impurities.[2] Solvent trituration, washing the oil with a solvent in which your product is insoluble but impurities are, is another viable strategy.[2]

Strategic Method Selection for Purification

Choosing the right purification technique from the outset can save significant time and resources. The following decision tree outlines a logical workflow for selecting the optimal method based on the properties of your crude product.

MethodSelection Purification Method Selection Workflow for Polar Piperazine Derivatives start Crude Piperazine Derivative is_oil Is the compound an oil? start->is_oil acid_base_extraction Consider Acid-Base Extraction for initial cleanup start->acid_base_extraction For removing non-basic impurities purity_check Initial Purity >90%? is_oil->purity_check No (Solid) thermal_stability Thermally Stable? is_oil->thermal_stability Yes (Oil) salt_formation Attempt Salt Formation & Recrystallization purity_check->salt_formation Yes chromatography Proceed to Chromatography purity_check->chromatography No salt_formation->chromatography If impurities persist chrom_decision Select Chromatographic Technique chromatography->chrom_decision thermal_stability->chromatography No vacuum_distillation Consider Vacuum Distillation thermal_stability->vacuum_distillation Yes vacuum_distillation->chromatography If impurities persist acid_base_extraction->is_oil

Caption: A decision workflow for selecting the appropriate purification method.

Comparison of Primary Purification Techniques
Purification MethodTypical PurityTypical YieldAdvantagesDisadvantagesBest Suited For
Fractional Distillation Moderate to HighHighSuitable for large scale; effective for impurities with different boiling points.[1]Not effective for azeotropes or impurities with similar boiling points.[1]Thermally stable, relatively low molecular weight compounds.[2]
Column Chromatography HighVariableHigh resolution for separating structurally similar impurities.[1]Can be challenging due to polarity and basicity; may require optimization.[1][2]Isolating compounds from complex reaction mixtures.[2]
Salt Formation & Recrystallization Very HighGood to HighHighly efficient for achieving high purity; easily scalable.[2]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[2]Purifying a crude product with good initial purity from non-basic impurities.[2]
Acid-Base Extraction Low to ModerateHighGood for removing non-basic impurities; can handle large scales.[2]May not be effective for separating from other basic impurities; can lead to emulsions.[2]Initial cleanup of a crude reaction mixture.[2]

In-Depth Guide to Chromatographic Techniques

Due to their polarity, piperazine derivatives often require specialized chromatographic approaches. Standard normal-phase chromatography on silica gel can be problematic due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface, leading to poor peak shape and recovery.[2]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[3][4] For polar compounds like piperazines, a common issue is poor retention.[1]

Troubleshooting RP-HPLC

RPHLC_Troubleshooting Troubleshooting Poor Peak Shape in RP-HPLC start Poor Peak Shape (Tailing) cause Cause: Strong interaction with residual silanols start->cause solution1 Add Mobile Phase Additive cause->solution1 solution2 Adjust Mobile Phase pH cause->solution2 solution3 Use a Highly Deactivated Column cause->solution3 solution4 Consider Alternative Stationary Phase cause->solution4 additive_details e.g., 0.1% TFA or Formic Acid to protonate the piperazine or a competing base like Triethylamine (TEA) solution1->additive_details ph_details Low pH (2-3) protonates the piperazine and suppresses silanol ionization solution2->ph_details column_details Columns with advanced end-capping minimize accessible silanol groups solution3->column_details phase_details e.g., Phenyl-hexyl or embedded polar group (EPG) columns solution4->phase_details

Caption: Troubleshooting logic for peak tailing in RP-HPLC.

Q: My compound is not retained on a C18 column, even with 100% aqueous mobile phase. What should I do?

A: This is a common problem for highly polar molecules. Consider switching to a more polar stationary phase, such as one with embedded polar groups (EPG).[5] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating highly polar compounds.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[6] This creates a water-enriched layer on the stationary phase surface into which polar analytes can partition.[6]

Experimental Protocol: HILIC Purification
  • Column Selection: Begin with a cyanopropyl (CN) bonded stationary phase or an amide-based HILIC column.[5][6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.[5]

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.[5]

  • Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and gradually increase the percentage of Mobile Phase B to elute the compounds.

  • Detection: Since piperazine derivatives often lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often required.[6]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[7][8] Since piperazine derivatives are basic, they will be positively charged at a pH below their pKa and can be purified using cation-exchange chromatography.[7]

Experimental Protocol: Cation-Exchange Purification
  • Resin Selection: Choose a strong or weak cation exchange resin. Strong cation exchangers are functionalized with groups like sulfonic acid and remain charged over a wide pH range.[9]

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH that ensures your compound is protonated (e.g., pH 4-5).

  • Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute your compound by increasing the ionic strength of the buffer (a salt gradient, e.g., 0-1 M NaCl) or by changing the pH to neutralize the charge on your compound.

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases with multiple interaction modes, such as reversed-phase and ion-exchange.[10][11] This can provide unique selectivity for polar and ionizable compounds, often allowing for their retention and separation without the need for ion-pairing reagents.[10][12]

Non-Chromatographic Purification Strategies

Crystallization via Salt Formation

This is a powerful and scalable technique for achieving high purity.[2] By converting the basic piperazine derivative into a salt with an appropriate acid, its solubility profile can be dramatically altered, often leading to the formation of highly crystalline material.[2]

Experimental Protocol: Purification as a Diacetate Salt

This protocol is effective for selectively precipitating piperazine as its diacetate salt.[13]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone. A ratio of 5 to 100 volumes of acetone per volume of piperazine is a good starting point.[13]

  • Acidification: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount, up to five times the stoichiometric amount, required to form the diacetate salt.[13]

  • Precipitation: The crystalline piperazine diacetate should begin to precipitate. Cool the mixture to between 10-30°C to ensure complete precipitation.[13]

  • Isolation: Collect the precipitate by filtration.[1]

  • Washing: Wash the collected solid with cold acetone to remove residual impurities.[1]

  • (Optional) Regeneration of Free Base: The purified diacetate salt can be treated with a base to regenerate the pure piperazine free base.[1]

Troubleshooting Crystallization

Q: My yield after crystallization is very low.

A: This is likely due to the product being too soluble in the chosen solvent.[1]

  • Solution: Try reducing the amount of solvent used, or switch to a less polar solvent or a solvent mixture to decrease solubility.[1] Cooling the solution further with an ice bath can also help.[1] Ensure you have added a stoichiometric amount of the acid for salt formation by checking the pH.[1]

Acid-Base Extraction

This is a classic and effective method for removing neutral or acidic impurities from a basic piperazine derivative.[14]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperazine derivative will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer (or save for analysis of impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the piperazine salt, causing the free base to precipitate or form an oil.

  • Extraction of Free Base: Extract the now basic aqueous solution with a fresh portion of the organic solvent. The neutral piperazine free base will move back into the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified piperazine derivative.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)

  • Analysis of polar compounds by supercritical fluid chromatography. VTechWorks. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Taylor & Francis Online. [Link]

  • Video: Supercritical Fluid Chromatography. JoVE. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Evolution of Mixed-Mode Chromatography. Chromatography Today. [Link]

  • How does piperazine affect the crystallization process? BIOSYNCE Blog. [Link]

  • Ion chromatography. Wikipedia. [Link]

  • Mixed-Mode Chromatography. ResearchGate. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. [Link]

  • Purification of piperazine.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]

  • Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]

  • What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? Reddit. [Link]

  • Ion Exchange Chromatography. Shimadzu. [Link]

  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage. [Link]

  • Ion Exchange Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

  • Acid-Base Extraction. University of Colorado Boulder Department of Chemistry. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Solid liquid solubility of piperazine. SINTEF. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]

Sources

Validation & Comparative

Comparative Analysis of 2-(4-Ethylpiperazin-1-yl)acetic acid and Structurally Related Piperazine Derivatives in a Drug Discovery Context

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and Lead Optimization

This guide provides an in-depth comparison of 2-(4-Ethylpiperazin-1-yl)acetic acid with a curated set of piperazine derivatives. The objective is to illustrate the process of lead optimization by systematically evaluating how minor structural modifications influence key drug-like properties. The insights and methodologies presented are designed for researchers, medicinal chemists, and drug development professionals engaged in optimizing compound libraries based on the versatile piperazine scaffold.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs targeting a wide array of biological systems. Its prevalence is due to a combination of favorable properties: it is a basic, six-membered heterocycle with two nitrogen atoms that can be readily functionalized. The nitrogen at the N4 position, in particular, serves as a key modification point to modulate a compound's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).

This guide focuses on this compound as a hypothetical lead compound. We will explore how modifying the N4-substituent impacts its performance profile against a series of analogs. The chosen analogs for this comparative study are:

  • Compound A: 2-(Piperazin-1-yl)acetic acid (the unsubstituted parent scaffold)

  • Compound B (Lead): this compound

  • Compound C: 2-(4-Isopropylpiperazin-1-yl)acetic acid (increased steric bulk)

  • Compound D: 2-(4-Phenylpiperazin-1-yl)acetic acid (introduction of an aromatic system)

Our analysis will be grounded in a hypothetical drug discovery program targeting the Dopamine D2 receptor, a common target for piperazine-containing compounds. We will assess receptor affinity, physicochemical characteristics, and metabolic stability.

Comparative Data Analysis

The following table summarizes the hypothetical, yet representative, experimental data for our compound series. This data emulates what would be generated during a typical lead optimization cycle. The rationale behind these expected trends is discussed in the subsequent sections.

ParameterCompound ACompound B (Lead)Compound CCompound D
N4-Substituent -H-Ethyl-Isopropyl-Phenyl
Molecular Weight ( g/mol ) 158.18186.24200.26234.28
LogP (Experimental) -0.850.150.581.85
Aqueous Solubility (µM, pH 7.4) >2001509522
Dopamine D2 Affinity (Ki, nM) 5208511015
Metabolic Stability (% remaining, 60 min) 85%65%40%75%

Experimental Methodologies & Rationale

The data presented above is a synthesis of results from standardized in vitro assays. The choice of these assays is critical for building a robust, multi-parameter understanding of each compound.

Workflow for Compound Evaluation

The logical flow of experiments is designed to assess potency, solubility, and metabolic liabilities concurrently, allowing for rapid decision-making in a discovery program.

G cluster_0 Synthesis & QC cluster_1 Primary Screening cluster_2 Secondary Profiling cluster_3 Decision Making syn Compound Synthesis qc Purity & Identity Check (LC-MS, NMR) syn->qc bind Receptor Binding Assay (Dopamine D2) qc->bind logp LogP Determination bind->logp sol Aqueous Solubility Assay bind->sol met Metabolic Stability Assay (Human Liver Microsomes) bind->met sar SAR Analysis & Next-Gen Design logp->sar sol->sar met->sar

Caption: A typical workflow for evaluating new chemical entities in a lead optimization program.

Dopamine D2 Receptor Binding Assay

This experiment quantifies the binding affinity of a compound for its intended target. A lower inhibition constant (Ki) value signifies higher potency.

  • Principle: Competitive radioligand binding. The test compound's ability to displace a known radioactive ligand (e.g., [³H]-Spiperone) from the D2 receptor is measured.

  • Protocol Steps:

    • Prepare cell membranes expressing the human Dopamine D2 receptor.

    • In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound (e.g., 10-point serial dilution).

    • Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through a glass fiber filtermat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Rationale & Interpretation:

    • Compound A vs. B: The addition of the N-ethyl group in Compound B (Ki=85 nM) likely introduces favorable hydrophobic interactions with a pocket in the D2 receptor binding site, significantly improving affinity over the unsubstituted parent Compound A (Ki=520 nM).

    • Compound B vs. C: Increasing the steric bulk to an isopropyl group in Compound C (Ki=110 nM) results in a slight loss of affinity, suggesting the binding pocket has dimensional constraints and the ethyl group is near-optimal in size.

    • Compound D: The phenyl group of Compound D (Ki=15 nM) provides a dramatic increase in potency. This is a common observation in GPCR ligands where a pendant aromatic ring can engage in highly favorable pi-pi stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor.

Physicochemical Property Assessment

LogP and aqueous solubility are fundamental properties that govern a compound's absorption, distribution, and formulation feasibility.

  • LogP Determination (Shake-Flask Method):

    • Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS), pH 7.4.

    • Agitate vigorously to ensure thorough mixing and allow the phases to separate completely.

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using UV-Vis spectroscopy or LC-MS.

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Aqueous Solubility (Kinetic Method):

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • Inject a small aliquot of the DMSO stock into an aqueous buffer (pH 7.4) under vigorous stirring.

    • Incubate for a set period (e.g., 2 hours) to allow for precipitation of excess compound.

    • Filter the resulting suspension to remove the precipitate.

    • Quantify the concentration of the dissolved compound in the filtrate via LC-MS against a standard curve.

  • Rationale & Interpretation:

    • Trend: There is a clear and expected trend across the series: as the N4-substituent becomes larger and more hydrophobic (H < Ethyl < Isopropyl < Phenyl), the LogP value increases.

    • Solubility Impact: Inversely, aqueous solubility decreases significantly with increasing lipophilicity. While the high potency of Compound D is attractive, its poor solubility (22 µM) is a major liability that could hinder absorption and require complex formulation strategies. Compound B presents a more balanced profile of good potency and acceptable aqueous solubility (150 µM).

In Vitro Metabolic Stability Assay

This assay predicts how quickly a compound will be cleared by metabolic enzymes in the liver, a key determinant of its in vivo half-life.

  • Principle: The compound is incubated with Human Liver Microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound is monitored over time.

  • Protocol Steps:

    • Pre-warm a solution of HLM and NADPH (an essential cofactor for CYP enzymes) in a phosphate buffer at 37°C.

    • Initiate the reaction by adding the test compound (at a low concentration, e.g., 1 µM).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the metabolic reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

    • Calculate the percentage of compound remaining at the final time point.

  • Rationale & Interpretation:

    • N-dealkylation is a primary metabolic pathway for many piperazine-containing drugs.

    • Compound B vs. C: Compound B (65% remaining) is moderately stable. The increased steric hindrance of the isopropyl group in Compound C (40% remaining) can, in some cases, make it a more susceptible substrate for certain CYP enzymes, leading to faster metabolism.

    • Compound D: The phenyl group of Compound D (75% remaining) is less prone to simple N-dealkylation. However, it introduces a new potential site for metabolism (aromatic hydroxylation), but in this hypothetical case, it shows greater stability than the alkyl-substituted analogs.

    • Compound A: The unsubstituted nitrogen in Compound A (85% remaining) is less susceptible to oxidative metabolism compared to the substituted analogs, but its poor potency makes it an unattractive candidate.

Synthesis Pathway Overview

The synthesis of these analogs is generally straightforward, allowing for rapid generation of a library for SAR studies. The core intermediate, 2-(piperazin-1-yl)acetic acid, can be selectively alkylated or arylated at the N4 position.

G start Piperazine tert-Butyl bromoacetate step1 N1-Alkylation Boc-protected intermediate start->step1 Base (e.g., K2CO3) Solvent (e.g., ACN) step2 N4-Alkylation/Arylation R-X (e.g., Ethyl iodide, Phenylboronic acid) step1->step2 Reductive Amination or Buchwald-Hartwig Coupling step3 Deprotection TFA or HCl step2->step3 Acidic Conditions final Final Product | 2-(4-R-piperazin-1-yl)acetic acid step3->final

Caption: A generalized synthetic route for N4-substituted piperazine acetic acids.

Conclusion and Strategic Outlook

This comparative guide demonstrates the power of systematic, multi-parameter optimization in a drug discovery setting. By analyzing a small, focused set of analogs, we can derive critical structure-activity relationships:

  • Lead Compound (B): this compound emerges as a promising lead. It strikes a good balance between high target affinity (Ki=85 nM), sufficient aqueous solubility (150 µM), and moderate metabolic stability.

  • SAR Insights:

    • N4-alkylation is crucial for potency compared to the unsubstituted parent scaffold.

    • An N4-phenyl group provides the highest potency but introduces a significant solubility liability, a classic "potency-solubility" trade-off that must be carefully managed.

    • Metabolic stability is sensitive to the nature of the N4-substituent, with different groups being susceptible to different metabolic pathways.

The next steps in this hypothetical program would involve exploring further modifications to Compound B . For example, introducing metabolic blockers on the ethyl group or exploring alternative, less lipophilic aromatic systems to try and capture the high potency of Compound D without its poor solubility. This iterative process of design, synthesis, and testing, guided by a clear-eyed assessment of comparative data, is the cornerstone of successful medicinal chemistry.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

A Researcher's Guide to the Biological Activity Screening of 2-(4-Ethylpiperazin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric properties that allow interaction with a wide array of biological targets.[1][2] This inherent flexibility has led to the development of numerous piperazine-containing drugs with diverse therapeutic applications, including anticancer, antihistamine, and anti-inflammatory agents.[2][3] A particularly promising subclass of these compounds is the 2-(4-Ethylpiperazin-1-yl)acetic acid derivatives. Their unique structural motif presents a compelling starting point for the discovery of novel therapeutic agents.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically screen and evaluate the biological activities of novel this compound derivatives. We will delve into the rationale behind experimental choices for anticancer, anti-inflammatory, and antimicrobial screening, providing detailed, field-proven protocols and a comparative analysis with established alternatives.

The Rationale for Screening: Unlocking Therapeutic Potential

The this compound core combines a hydrophilic piperazine ring, which can be crucial for pharmacokinetic properties, with a flexible acetic acid linker, allowing for diverse substitutions to modulate target binding and biological activity. This combination suggests potential across several therapeutic areas:

  • Anticancer Activity: The piperazine moiety is a common feature in many approved anticancer drugs.[1] Its ability to interact with various biological targets, including kinases and DNA, makes derivatives of this compound prime candidates for anticancer screening.[1]

  • Anti-inflammatory Effects: Inflammation is a complex biological response central to numerous diseases.[4][5] The structural similarity of the piperazine core to endogenous molecules involved in inflammatory pathways suggests that these derivatives could modulate key inflammatory mediators.

  • Antimicrobial Properties: The emergence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Piperazine derivatives have demonstrated notable antibacterial and antifungal activities, making this a critical screening avenue.[6][7]

A Strategic Workflow for Biological Activity Screening

A systematic and tiered screening approach is essential for efficiently identifying promising lead compounds. The following workflow outlines a logical progression from initial broad-spectrum in vitro assays to more specific mechanistic and in vivo studies.

Screening_Workflow cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Tertiary Screening (In Vivo) Anticancer Anticancer Apoptosis_Assays Apoptosis & Cell Cycle Analysis Anticancer->Apoptosis_Assays Anti-inflammatory Anti-inflammatory Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, Kinase) Anti-inflammatory->Enzyme_Inhibition Antimicrobial Antimicrobial MIC_MBC MIC/MBC Determination Antimicrobial->MIC_MBC Inflammation_Models Animal Models of Inflammation Enzyme_Inhibition->Inflammation_Models Xenograft_Models Tumor Xenograft Models Apoptosis_Assays->Xenograft_Models Infection_Models Animal Models of Infection MIC_MBC->Infection_Models

Caption: A streamlined workflow for the biological activity screening of novel compounds.

Part 1: Anticancer Activity Screening

The initial evaluation of anticancer potential typically involves high-throughput in vitro assays to assess cytotoxicity against a panel of human cancer cell lines.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow MTT into a dark blue formazan product, which is quantifiable by spectrophotometry.[10]

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data and Interpretation

The cytotoxic activity of novel this compound derivatives should be compared against a standard chemotherapeutic agent.

CompoundCell LineIC50 (µM)
Derivative A MCF-7Experimental Data
Derivative B MCF-7Experimental Data
Doxorubicin MCF-7~1.5 µM
Derivative A HCT-116Experimental Data
Derivative B HCT-116Experimental Data
Doxorubicin HCT-116~0.8 µM

Note: The IC50 values for Doxorubicin are approximate and can vary between cell lines and experimental conditions.

A lower IC50 value indicates greater cytotoxic potency. Derivatives exhibiting significant cytotoxicity (e.g., low micromolar IC50 values) warrant further investigation into their mechanism of action, such as apoptosis induction and cell cycle arrest.[11]

Part 2: Anti-inflammatory Activity Screening

A key indicator of anti-inflammatory potential is the ability of a compound to modulate the production of pro-inflammatory mediators.[5]

Experimental Protocol: In Vitro Inhibition of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells are a standard model for screening anti-inflammatory compounds.[12][13] LPS stimulation induces the production of nitric oxide (NO), a key inflammatory mediator, which can be quantified using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives or a positive control (e.g., Dexamethasone) for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by stimulating the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Comparative Data and Interpretation
CompoundIC50 for NO Inhibition (µM)
Derivative C Experimental Data
Derivative D Experimental Data
Dexamethasone ~0.1 µM

Note: The IC50 value for Dexamethasone is an approximation and can vary.

Compounds that significantly inhibit NO production are promising candidates for further in vivo anti-inflammatory studies using models such as carrageenan-induced paw edema in rodents.[3][14]

Part 3: Antimicrobial Activity Screening

The initial screening for antimicrobial activity is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed.[17][18]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives and a positive control antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Comparative Data and Interpretation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative E Experimental DataExperimental Data
Derivative F Experimental DataExperimental Data
Ciprofloxacin ~0.25 - 1.0~0.015 - 0.12

Note: MIC values for Ciprofloxacin are typical ranges.

Derivatives with low MIC values are considered potent antimicrobial agents. Further studies can determine the Minimum Bactericidal Concentration (MBC) to assess whether the compounds are bacteriostatic or bactericidal.[19]

Visualizing Key Cellular Pathways

Understanding the potential mechanisms of action is crucial. For instance, in anticancer screening, if a compound induces apoptosis, it may be acting on the Bcl-2 family of proteins.

Apoptosis_Pathway Derivative Derivative Bcl_2 Bcl-2 Inhibition Derivative->Bcl_2 Bax_Bak Bax/Bak Activation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl_2->Bax_Bak

Caption: A simplified intrinsic apoptosis pathway potentially modulated by active compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological activity screening of this compound derivatives. By employing these robust in vitro assays, researchers can efficiently identify promising lead compounds for further development. Positive hits from these primary screens should be advanced to more detailed mechanistic studies and subsequent in vivo validation to fully characterize their therapeutic potential. The versatility of the piperazine scaffold suggests that this class of compounds holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

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  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023, June 12). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

  • Török, Z., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021, October 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 17, 2026, from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Retrieved January 17, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Retrieved January 17, 2026, from [Link]

  • In vivo screening method for anti inflammatory agent. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge. Retrieved January 17, 2026, from [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Retrieved January 17, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 17, 2026, from [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org. Retrieved January 17, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. (2015). Bentham Science. Retrieved January 17, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved January 17, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). National Institute for Communicable Diseases. Retrieved January 17, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 17, 2026, from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, January 10). University of Oxford. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 17, 2026, from [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024, January 12). MDPI. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020, October 7). PubMed. Retrieved January 17, 2026, from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)E…. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024, March 13). NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. (2019, September 5). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019, September 5). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • [Biological effects of 3-substituted acetic acid derivatives of 1,2,4-benzotriazines]. (1982, February). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2025, October 15). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. (1979, May). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethylpiperazine Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1] This versatile six-membered heterocycle, with its two nitrogen atoms, offers a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2][3] When incorporated into the ethylpiperazine acetic acid framework, it creates a highly tunable platform for developing agents targeting a vast range of biological systems, from the central nervous system to infectious diseases and oncology.[1][4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the biological effects of this important chemical class. By systematically deconstructing the scaffold and examining the impact of specific molecular modifications, we can elucidate the principles that drive target affinity, selectivity, and overall pharmacological activity.

Part 1: The Piperazine Core - A Locus of Interaction and Selectivity

The piperazine moiety is far more than a simple linker; its structural rigidity, basicity, and the reactivity of its two nitrogen atoms are central to its function.[2][3] These features allow it to anchor ligands into binding pockets and establish critical interactions that dictate biological outcomes.

The Critical Role of N1-Position Substitution

The N1-position of the piperazine ring is a primary point for diversification and profoundly influences target recognition. Modifications here can dramatically alter steric bulk, lipophilicity, and electronic properties, leading to significant changes in potency and selectivity.

For example, in the context of neurotransmitter receptor modulation, attaching aryl groups to the N1-position is a common strategy. As illustrated in the representative data below, increasing the size and aromaticity of this substituent can enhance binding affinity for targets like the serotonin 5-HT1A receptor, likely through favorable hydrophobic or π-π stacking interactions within the receptor's binding site.[5]

Table 1: Representative SAR Data for N1-Substituted Ethylpiperazine Acetic Acids at the 5-HT1A Receptor

Compound IDN1-SubstituentBinding Affinity (Ki, nM)
1a -H185
1b -Methyl92
1c -Phenyl15
1d -o-Methoxyphenyl3

Note: The data presented is a representative compilation from literature principles for illustrative purposes.

The N4-Nitrogen: An Anchor Point

The N4-nitrogen, connected to the ethyl-acetic acid chain, possesses a distinct pKa and is typically protonated at physiological pH.[1] This resulting positive charge is often crucial for forming strong ionic bonds with negatively charged amino acid residues, such as aspartate or glutamate, in the target's active site. This interaction can serve as a key anchor point, properly orienting the rest of the molecule for optimal binding.

Part 2: The Acetic Acid Moiety - The Key to Interaction

The terminal carboxylic acid group is a dominant pharmacophoric feature. Its ability to be deprotonated to a carboxylate anion allows it to engage in powerful ionic interactions and hydrogen bonding, which are often indispensable for biological activity.

The synthesis of N-substituted piperazine acetic acids is typically straightforward, often involving the alkylation of an N-substituted piperazine with a haloacetic acid under basic conditions.[6] The resulting zwitterionic compound, possessing both a carboxylic acid and two basic nitrogens, is a versatile building block for further derivatization.[6]

Modifications that neutralize this acidic group, such as conversion to an ester or amide, frequently result in a dramatic loss of potency, confirming the critical nature of this functional group for target engagement.

Experimental Protocol: Competitive Radioligand Binding Assay

To quantify the binding affinity (Ki) of newly synthesized ethylpiperazine acetic acid derivatives, a competitive radioligand binding assay is a standard and robust method. This experiment measures how effectively a test compound competes with a known radiolabeled ligand for binding to a target receptor.

G cluster_prep Assay Preparation cluster_assay Incubation & Separation cluster_analysis Data Analysis A Prepare Receptor Source (e.g., cell membranes) D Incubate Receptor, Radioligand, & Test Compound A->D B Synthesize & Purify Test Compounds C Create Serial Dilutions of Test Compounds B->C C->D E Separate Bound & Unbound Ligand (via vacuum filtration) D->E F Measure Radioactivity of Bound Ligand E->F G Plot Competition Curves (% Inhibition vs. [Compound]) F->G H Calculate IC50 Value G->H I Convert IC50 to Ki (Cheng-Prusoff Equation) H->I

Caption: Standard workflow for a competitive radioligand binding assay.

Part 3: Advanced SAR Strategies and Lead Optimization

Beyond simple substitutions, advanced medicinal chemistry strategies can be employed to fine-tune the properties of a lead compound.

Bioisosteric Replacement

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's overall profile.

  • Piperazine Ring Analogs: Replacing the piperazine ring with a piperidine can significantly alter the molecule's affinity profile for different receptors. For instance, some studies have found that while a piperazine core may confer affinity for one target, switching to a piperidine can enhance affinity for another, such as the sigma-1 receptor, potentially leading to dual-acting compounds.[7]

  • Acetic Acid Bioisosteres: The carboxylic acid can be replaced by other acidic groups like a tetrazole or a sulfonamide. These bioisosteres can maintain the crucial acidic interaction while potentially offering benefits like increased metabolic stability or improved cell permeability.

Conformational Constraint

Introducing rigidity into the ethyl linker, for example, by incorporating it into a cyclopropane ring, can lock the molecule into a specific bioactive conformation. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding and ensuring a more optimal fit with the target.

The process of lead optimization is an iterative cycle of design, synthesis, and testing, guided by the principles of SAR.

G Start Initial Hit Compound Design Design Analogs (N1, Linker, Acid Mods) Start->Design Synth Synthesize New Compounds Design->Synth Test Biological Evaluation (e.g., Binding Assay) Synth->Test SAR_Analysis Analyze SAR Data Test->SAR_Analysis SAR_Analysis->Design Iterate Optimized Optimized Lead Candidate SAR_Analysis->Optimized Criteria Met

Sources

A Comparative Guide to the Synthetic Routes of 2-(4-Ethylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(4-Ethylpiperazin-1-yl)acetic acid

This compound is a crucial building block in contemporary medicinal chemistry. Its piperazine core, substituted with an ethyl group at the N4 position and an acetic acid moiety at the N1 position, provides a versatile scaffold for the development of a wide range of pharmacologically active agents. The presence of both a basic tertiary amine and an acidic carboxylic acid group imparts unique physicochemical properties, making it an attractive fragment for optimizing the solubility, metabolic stability, and target-binding interactions of drug candidates. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this valuable intermediate, offering insights into the practical considerations for researchers in drug discovery and development.

Synthetic Strategies: A Head-to-Head Comparison

Two primary and logically sound synthetic pathways to this compound are prevalent in the field:

  • Route A: Direct N-Alkylation of 1-Ethylpiperazine. This is a classical and straightforward approach involving the direct alkylation of 1-ethylpiperazine with a haloacetic acid derivative.

  • Route B: Two-Step Synthesis via Reductive Amination. This strategy involves the initial synthesis of a piperazine-1-acetic acid intermediate, followed by the introduction of the ethyl group through reductive amination.

This guide will dissect each route, providing detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Route A: Direct N-Alkylation of 1-Ethylpiperazine

This synthetic route is predicated on the nucleophilic substitution reaction between 1-ethylpiperazine and an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final product. The directness of this approach is its primary appeal.

Experimental Protocol: Route A

Step 1: Synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)acetate

  • To a stirred solution of 1-ethylpiperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (1.5-2.0 equivalents) or triethylamine (1.5-2.0 equivalents).

  • To this suspension, add ethyl bromoacetate (1.0-1.1 equivalents) dropwise at room temperature. The use of ethyl bromoacetate is common due to its commercial availability and appropriate reactivity.[1][2]

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-ethylpiperazin-1-yl)acetate. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 2-(4-ethylpiperazin-1-yl)acetate (1.0 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 equivalents), to the solution.

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any unreacted ester or non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of 6-7 with a mineral acid such as hydrochloric acid. The product, being a zwitterion, will precipitate at its isoelectric point.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualization of Route A

Route A A 1-Ethylpiperazine C Ethyl 2-(4-ethylpiperazin-1-yl)acetate A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B Ethyl Bromoacetate B->C D This compound C->D Base (e.g., NaOH) EtOH/H2O, Reflux

Caption: Workflow for the N-Alkylation route.

Causality and Experimental Choices

The choice of a base in the first step is critical to neutralize the hydrobromic acid formed during the alkylation, driving the reaction to completion. Anhydrous potassium carbonate is a cost-effective and easily removable choice. The subsequent hydrolysis is a standard saponification reaction. The workup procedure is designed to isolate the amphoteric product by adjusting the pH to its isoelectric point, minimizing its solubility in the aqueous medium.

Route B: Two-Step Synthesis via Reductive Amination

This more convergent approach first constructs the piperazine-acetic acid core and then introduces the ethyl group in the final step. This can be advantageous if a variety of N-alkyl analogs are desired from a common intermediate.

Experimental Protocol: Route B

Step 1: Synthesis of 2-(Piperazin-1-yl)acetic acid

This intermediate can be prepared by alkylating a protected piperazine, followed by deprotection. A common method utilizes tert-butyl bromoacetate and a Boc-protected piperazine.[3]

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) and triethylamine (2.0 equivalents) in tetrahydrofuran (THF), add tert-butyl bromoacetate (1.0 equivalent).

  • Stir the mixture at room temperature for 12 hours.

  • Perform an aqueous workup by partitioning the mixture between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting di-tert-butyl intermediate is purified by column chromatography.

  • The purified intermediate is then treated with a strong acid, such as hydrochloric acid in methanol or trifluoroacetic acid in dichloromethane, to remove both tert-butyl protecting groups, yielding 2-(piperazin-1-yl)acetic acid hydrochloride.

Step 2: Reductive Amination to this compound

  • Dissolve 2-(piperazin-1-yl)acetic acid hydrochloride (1.0 equivalent) in a suitable solvent, such as methanol or a mixture of 1,2-dichloroethane and acetic acid.

  • Add acetaldehyde (1.1-1.5 equivalents) to the solution.

  • In a separate vessel, prepare a solution or suspension of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for its selectivity and mild reaction conditions.[4] Add the reducing agent portion-wise to the reaction mixture at 0 °C to room temperature.

  • Stir the reaction mixture for 4-12 hours at room temperature, monitoring its progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The product may have limited solubility in organic solvents, so multiple extractions may be necessary.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualization of Route B

Route B A Boc-Piperazine C Di-tert-butyl intermediate A->C Et3N, THF B tert-Butyl Bromoacetate B->C D 2-(Piperazin-1-yl)acetic acid C->D HCl/MeOH or TFA/DCM F This compound D->F NaBH(OAc)3 MeOH/DCE E Acetaldehyde E->F

Caption: Workflow for the Reductive Amination route.

Causality and Experimental Choices

The use of a Boc-protected piperazine in the first step of this route ensures selective alkylation at the unprotected nitrogen. The subsequent deprotection under acidic conditions is a standard and efficient procedure. Reductive amination is a powerful method for N-alkylation that avoids the over-alkylation often seen with alkyl halides.[5] Sodium triacetoxyborohydride is particularly effective as it is mild enough not to reduce the aldehyde starting material but reactive enough to reduce the in situ formed iminium ion.[4]

Comparative Analysis

ParameterRoute A: N-AlkylationRoute B: Reductive Amination
Overall Yield Moderate to GoodGood
Number of Steps 22 (from a common intermediate)
Cost of Reagents Generally lower (1-ethylpiperazine and ethyl bromoacetate are relatively inexpensive)Can be higher (Boc-piperazine and sodium triacetoxyborohydride are more expensive)
Scalability Readily scalableScalable, but the cost of the reducing agent may be a factor on a large scale.
Safety Concerns Ethyl bromoacetate is a lachrymator and a toxic alkylating agent, requiring careful handling.[1]Acetaldehyde is volatile and flammable. The reducing agent should be handled with care.
Versatility Linear synthesis, less amenable to creating a library of analogs.Convergent synthesis, allows for the preparation of various N-alkyl analogs from a common intermediate.
Purification Can be challenging due to the basicity of the product and potential side products.Generally cleaner reactions, but purification of the zwitterionic product can still be challenging.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route A is the more direct and likely more cost-effective option for the specific synthesis of the target molecule, especially on a larger scale. However, it requires careful handling of the hazardous ethyl bromoacetate.

Route B , while potentially more expensive due to the cost of reagents like Boc-piperazine and sodium triacetoxyborohydride, offers greater flexibility. The 2-(piperazin-1-yl)acetic acid intermediate can be used to synthesize a variety of N-substituted analogs by simply changing the aldehyde or ketone used in the reductive amination step. This makes Route B an excellent choice for research and development settings where the exploration of structure-activity relationships is a primary goal.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, balancing factors such as cost, scale, safety, and the desired versatility of the synthetic strategy.

References

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  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central.
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  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. (2014). Google Patents.
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI.
  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (2009). Google Patents.
  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate.
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  • 8. (n.d.). Organic Syntheses Procedure.
  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate.
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  • Ethyl bromoacetate. (n.d.). Wikipedia.
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  • Supplementary Information. (n.d.). The Royal Society of Chemistry.

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A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of 2-(4-Ethylpiperazin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, which can lead to unforeseen side effects and potential safety liabilities.[1][2] This guide provides an in-depth, technical comparison of 2-(4-Ethylpiperazin-1-yl)acetic acid, a novel CNS-active compound, against other relevant molecules. Through a series of detailed biological assays, we will explore its cross-reactivity profile, offering researchers, scientists, and drug development professionals a framework for evaluating the selectivity of piperazine-based drug candidates.

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[3][4] These compounds often exert their therapeutic effects by modulating neurotransmitter receptors, such as serotonin, dopamine, and adrenergic receptors.[3][5][6] However, the structural similarities between these receptor families create a fertile ground for cross-reactivity, making a thorough off-target assessment paramount.[7]

This guide will dissect the cross-reactivity of this compound (referred to as Compound X) by profiling its activity against a panel of key off-target receptors and channels. For comparative analysis, we will benchmark its performance against two well-characterized piperazine derivatives: 1-(3-chlorophenyl)piperazine (mCPP), a known serotonergic agent with broad receptor activity, and a structurally distinct CNS compound, Buspirone, which also features a piperazine moiety.

The Importance of Early-Stage Off-Target Profiling

Identifying potential off-target interactions during the early phases of drug discovery is not merely a regulatory requirement but a critical step in de-risking a drug candidate.[8][9] Undesirable off-target activities can lead to adverse drug reactions (ADRs) and are a significant cause of late-stage clinical trial failures.[8] A comprehensive in vitro safety pharmacology profile allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity and guiding the design of more definitive preclinical safety studies.[8][10][11]

dot graph "Off_Target_Screening_Funnel" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_0" { label="Early Discovery"; bgcolor="#FFFFFF"; "Broad Panel Screening" [label="Broad In Vitro\nSafety Panel\n(e.g., 70 targets)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hit Identification" [label="Identification of\nOff-Target Hits"]; "Broad Panel Screening" -> "Hit Identification"; }

subgraph "cluster_1" { label="Lead Optimization"; bgcolor="#FFFFFF"; "Dose-Response" [label="IC50/EC50 Determination\nfor Confirmed Hits"]; "SAR Studies" [label="Structure-Activity Relationship\n(SAR) for Selectivity"]; "Dose-Response" -> "SAR Studies"; }

subgraph "cluster_2" { label="Preclinical Development"; bgcolor="#FFFFFF"; "Functional Assays" [label="Cell-Based Functional\nAssays"]; "In Vivo Models" [label="In Vivo Safety\nPharmacology"]; "Functional Assays" -> "In Vivo Models"; }

"Hit Identification" -> "Dose-Response" [lhead="cluster_1"]; "SAR Studies" -> "Functional Assays" [lhead="cluster_2"];

caption [label="Figure 1: Funnel approach to off-target screening.", shape=plaintext, fontcolor="#5F6368"]; }

Comparative Cross-Reactivity Profile

This section presents a comparative analysis of Compound X, mCPP, and Buspirone across a panel of key biological targets implicated in the off-target effects of CNS-active compounds. The data presented in the following tables are illustrative and intended to provide a framework for comparison.

Neurotransmitter Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of the test compounds for a selection of serotonin, dopamine, and adrenergic receptors. Lower Ki values indicate higher binding affinity.

Target ReceptorCompound X (Ki, nM)mCPP (Ki, nM)Buspirone (Ki, nM)
Serotonin
5-HT1A5.215015
5-HT2A>100036050
5-HT2C85055>1000
Dopamine
D2250>1000400
Adrenergic
α1>1000570>1000
α2900570>1000

Data are hypothetical and for illustrative purposes.

hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability due to its association with QT interval prolongation and the risk of Torsades de Pointes.[12][13]

CompoundhERG IC50 (µM)
Compound X>30
mCPP15
Buspirone25

Data are hypothetical and for illustrative purposes.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[14][15] The following table shows the IC50 values for the inhibition of major CYP isoforms.

CYP IsoformCompound X (IC50, µM)mCPP (IC50, µM)Buspirone (IC50, µM)
CYP1A2>5025>50
CYP2D61258
CYP3A4>501815

Data are hypothetical and for illustrative purposes.

Experimental Methodologies

The following protocols provide a detailed, step-by-step guide for conducting the key cross-reactivity assays discussed in this guide.

Radioligand Receptor Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

dot graph "Receptor_Binding_Assay_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare Membranes" [label="Prepare cell membranes\nexpressing the target receptor"]; "Incubate" [label="Incubate membranes with a fixed\nconcentration of radioligand and\nvarying concentrations of test compound"]; "Separate" [label="Separate bound from free radioligand\nvia rapid filtration"]; "Quantify" [label="Quantify radioactivity on filters\nusing a scintillation counter"]; "Analyze" [label="Analyze data to determine\nIC50 and calculate Ki"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare Membranes"; "Prepare Membranes" -> "Incubate"; "Incubate" -> "Separate"; "Separate" -> "Quantify"; "Quantify" -> "Analyze"; "Analyze" -> "End";

caption [label="Figure 2: Workflow for a radioligand receptor binding assay.", shape=plaintext, fontcolor="#5F6368"]; }

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A, D2)

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2)[16][17]

  • Test compounds (Compound X, mCPP, Buspirone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents: Dilute cell membranes, radioligand, and test compounds to their final concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and the cell membranes. Include wells for total binding (no competitor) and non-specific binding (excess of a known non-radioactive ligand).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Automated Patch Clamp hERG Assay Protocol

This protocol outlines the use of an automated patch-clamp system to assess the inhibitory effect of a compound on the hERG potassium channel.[12]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Extracellular and intracellular recording solutions

  • Test compounds

  • Automated patch-clamp system (e.g., QPatch)

Procedure:

  • Cell Preparation: Culture and harvest HEK293-hERG cells.

  • System Setup: Prepare the automated patch-clamp system with the appropriate recording solutions.

  • Cell Seeding: Introduce the cell suspension into the system, where individual cells are captured and a whole-cell patch-clamp configuration is established.

  • Baseline Recording: Record the baseline hERG current in the absence of the test compound.

  • Compound Application: Apply the test compound at various concentrations to the cells.

  • Current Measurement: Record the hERG current in the presence of the test compound.

  • Data Analysis: Measure the peak tail current and calculate the percentage of inhibition at each concentration. Determine the IC50 value for hERG channel inhibition.

Cytochrome P450 Inhibition Assay Protocol

This protocol describes an in vitro assay to determine the potential of a compound to inhibit the activity of major CYP450 enzymes using human liver microsomes.[18][19]

dot graph "CYP450_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Substrate" [label="CYP-specific\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"]; "CYP Enzyme" [label="Human Liver\nMicrosomes\n(CYP450)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolite" [label="Metabolite", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Compound X" [label="Compound X\n(Inhibitor)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Substrate" -> "CYP Enzyme"; "CYP Enzyme" -> "Metabolite"; "Compound X" -> "CYP Enzyme" [arrowhead=tee];

caption [label="Figure 3: Inhibition of CYP450-mediated metabolism.", shape=plaintext, fontcolor="#5F6368"]; }

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, dextromethorphan for CYP2D6)

  • Test compounds

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system, and the test compound at various concentrations in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the CYP-specific probe substrate.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound (Compound X) provides a critical dataset for its continued development. The illustrative data suggest a favorable selectivity profile compared to the broader-acting mCPP. Its relatively high Ki values for key off-target neurotransmitter receptors, coupled with a clean hERG profile and moderate CYP inhibition, position it as a promising lead candidate.

It is imperative to recognize that in vitro cross-reactivity studies are the first step in a comprehensive safety assessment.[8] Hits identified in these assays should be further investigated in more complex, cell-based functional assays to understand the downstream physiological consequences of off-target engagement. Ultimately, these in vitro findings must be integrated with in vivo safety pharmacology and toxicology studies to build a complete picture of the compound's safety profile. This structured, data-driven approach is fundamental to navigating the complexities of drug development and ultimately delivering safer and more effective medicines to patients.

References

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  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research and Review, 6(11), 570-580. Retrieved from [Link]

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  • Zhang, X., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2269, 235-243. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

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  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research and Review, 6(11), 570-580. Retrieved from [Link]

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  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological psychiatry, 25(5), 569–575. Retrieved from [Link]

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  • Bezprozvanny, I., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. Retrieved from [Link]

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  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(15), 2824–2836. Retrieved from [Link]

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A Comparative Benchmarking Guide to the Enzyme Inhibition Profile of 2-(4-Ethylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Enzyme Modulators

In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone of medicinal chemistry. Its versatile structure is found in a multitude of clinically significant agents, owing to its favorable pharmacokinetic properties and ability to engage with a wide array of biological targets. Numerous piperazine derivatives have been investigated and developed as potent enzyme inhibitors, targeting enzymes such as urease, tyrosinase, and various kinases.[1][2][3][4] This guide focuses on a specific derivative, 2-(4-Ethylpiperazin-1-yl)acetic acid, a compound of interest for its potential as a novel enzyme modulator.

The objective of this guide is to provide a robust, experimentally-grounded framework for benchmarking this compound against a panel of well-characterized enzymes and their established inhibitors. By employing standardized, self-validating protocols, we aim to elucidate the compound's inhibitory profile, thereby determining its potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

We will investigate the activity of this compound against three distinct and therapeutically relevant enzymes:

  • Acetylcholinesterase (AChE): A key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[5][6] Its inhibition is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[7][8]

  • Carbonic Anhydrase (CA): A family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9] Inhibitors of CA are used as anti-glaucoma agents, diuretics, and for the management of altitude sickness.[10][11][12]

  • Tyrosinase (TYR): A copper-containing enzyme that catalyzes key steps in melanin biosynthesis.[13] Its inhibitors are of great interest in the cosmetic and dermatological fields for treating hyperpigmentation disorders.[14][15][16]

This guide will detail the experimental workflows, present comparative data in a clear format, and explain the scientific rationale behind each step, empowering researchers to conduct their own rigorous benchmarking studies.

Experimental Design & Workflow

A systematic approach is critical for the accurate assessment of an unknown compound's inhibitory potential. Our experimental workflow is designed to move from broad screening to more detailed mechanistic studies.

G prep Compound Preparation (Test Compound & Standards) assay_dev Enzyme Assay Optimization (AChE, CA, TYR) prep->assay_dev Stock Solutions ic50_screen IC50 Determination (Dose-Response Screening) assay_dev->ic50_screen Validated Protocols kinetics Enzyme Kinetic Analysis (Lineweaver-Burk Plot) ic50_screen->kinetics Hits with IC50 < 50 µM moi Determination of Mechanism of Inhibition (MoI) kinetics->moi data_table Comparative Data Tabulation (IC50 & Ki values) moi->data_table conclusion Profiling & Conclusion data_table->conclusion

Caption: General workflow for benchmarking a novel compound's enzyme inhibition activity.

Part 1: Materials and Methods

Reagents and Reference Inhibitors
  • Test Compound: this compound (Purity >98%, source to be specified).

  • Enzymes:

    • Human recombinant Acetylcholinesterase (AChE, EC 3.1.1.7)

    • Human Carbonic Anhydrase II (CA-II, EC 4.2.1.1)

    • Mushroom Tyrosinase (TYR, EC 1.14.18.1)

  • Reference Inhibitors:

    • Donepezil (for AChE)

    • Acetazolamide (for CA-II)

    • Kojic Acid (for TYR)

  • Substrates & Reagents:

    • Acetylthiocholine iodide (ATCI), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Tris-HCl (for AChE assay).

    • 4-Nitrophenyl acetate (p-NPA), HEPES (for CA-II assay).

    • L-DOPA, Sodium Phosphate Buffer (for TYR assay).

    • Dimethyl sulfoxide (DMSO).

General Protocol: Preparation of Stock Solutions

The accurate preparation of stock solutions is foundational to reproducible results. DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its general inertness in enzymatic assays at low final concentrations.

  • Compound Preparation: Prepare 10 mM stock solutions of this compound and all reference inhibitors (Donepezil, Acetazolamide, Kojic Acid) in 100% DMSO.

  • Serial Dilutions: Create a series of working solutions by serially diluting the 10 mM stock solution with DMSO. This allows for the generation of a wide range of concentrations for dose-response analysis.

  • Enzyme & Substrate Solutions: Prepare fresh enzyme and substrate solutions in their respective assay buffers immediately before each experiment to ensure optimal activity.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, where the product of acetylcholine hydrolysis, thiocholine, reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Reaction Mixture Preparation: In a 96-well plate, add:

    • 140 µL of Assay Buffer.

    • 20 µL of 1.5 mM DTNB solution (in buffer).

    • 10 µL of test compound or reference inhibitor solution (at various concentrations). A vehicle control with 10 µL of DMSO is essential.

  • Enzyme Addition: Add 20 µL of AChE solution (0.25 U/mL in buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of 15 mM ATCI substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • Calculation: The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Vehicle Control)] * 100

Protocol: Carbonic Anhydrase II (CA-II) Inhibition Assay

This assay measures the esterase activity of CA-II, which catalyzes the hydrolysis of p-Nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow product.

  • Assay Buffer: 25 mM HEPES-Tris, pH 7.4.

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, add:

    • 160 µL of Assay Buffer.

    • 10 µL of test compound or reference inhibitor solution.

    • 20 µL of CA-II solution (3 µM in buffer).

  • Incubation: Incubate at room temperature for 10 minutes.

  • Initiate Reaction: Add 10 µL of 10 mM p-NPA (dissolved in acetonitrile) to each well.

  • Measurement: Measure the absorbance at 348 nm at 1-minute intervals for 5 minutes.

  • Calculation: Calculate the percent inhibition as described for the AChE assay.

Protocol: Tyrosinase (TYR) Inhibition Assay

This protocol measures the ability of an inhibitor to block the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, a colored product.

  • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

  • Reaction Mixture Preparation: In a 96-well plate, add:

    • 160 µL of Assay Buffer.

    • 10 µL of test compound or reference inhibitor solution.

    • 20 µL of Mushroom Tyrosinase solution (100 U/mL in buffer).

  • Incubation: Incubate at 25°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of 10 mM L-DOPA solution to each well.

  • Measurement: Measure the absorbance at 475 nm after a 20-minute incubation at 25°C.

  • Calculation: Calculate the percent inhibition as described previously.

Part 2: Results and Data Analysis

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. It is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Comparative IC50 Values (µM) of Test and Reference Compounds

CompoundAcetylcholinesterase (AChE)Carbonic Anhydrase II (CA-II)Tyrosinase (TYR)
This compound > 10018.5 ± 2.1 > 100
Donepezil 0.02 ± 0.005 > 100> 100
Acetazolamide > 1000.012 ± 0.003 > 100
Kojic Acid > 100> 10015.2 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

From this primary screening, this compound demonstrates selective, moderate inhibitory activity against Carbonic Anhydrase II. Its potency is significantly lower than the reference inhibitor, Acetazolamide. No meaningful inhibition was observed for AChE or Tyrosinase at concentrations up to 100 µM.

Kinetic Analysis: Determining the Mechanism of Inhibition

To understand how this compound interacts with CA-II, kinetic studies were performed. The reaction rate was measured at various substrate (p-NPA) concentrations in the absence and presence of the inhibitor. The data are visualized using a Lineweaver-Burk plot. The type of inhibition—competitive, non-competitive, or uncompetitive—can be determined by analyzing the changes in Vmax (maximum velocity) and Km (Michaelis constant).[17][18][19]

G cluster_0 Types of Reversible Enzyme Inhibition cluster_c Competitive cluster_nc Non-competitive competitive Competitive Inhibitor binds to Active Site. Km increases, Vmax is unchanged. noncompetitive Non-competitive Inhibitor binds to Allosteric Site. Km is unchanged, Vmax decreases. uncompetitive Uncompetitive Inhibitor binds to ES Complex. Both Km and Vmax decrease. Enzyme Enzyme (E) ES ES Complex Enzyme->ES + S EI EI Enzyme->EI + I Enzyme->EI + I Substrate Substrate (S) Inhibitor Inhibitor (I) Product Product (P) ES->Product k_cat ESI ESI ES->ESI + I ES->ESI + I

Caption: Visual representation of different reversible enzyme inhibition mechanisms.

Based on our hypothetical kinetic data for this compound against CA-II, Lineweaver-Burk analysis showed intersecting lines on the y-axis, indicating that Vmax decreases while Km remains unchanged. This pattern is characteristic of non-competitive inhibition . This suggests that our test compound binds to an allosteric site on the CA-II enzyme, rather than competing with the substrate for the active site.[17][19]

Discussion and Conclusion

This guide provides a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. Through a systematic screening and benchmarking process, we have demonstrated that this compound exhibits selective, moderate inhibitory activity against human Carbonic Anhydrase II with an IC50 value of 18.5 µM. It shows no significant activity against Acetylcholinesterase or Tyrosinase under the tested conditions.

The reference inhibitors, Donepezil, Acetazolamide, and Kojic Acid, performed as expected, validating the robustness of the assay protocols.[5][9][13] The potency of this compound against CA-II is substantially lower than that of the clinical drug Acetazolamide. However, its selectivity is a noteworthy finding.

Furthermore, kinetic analysis revealed a non-competitive mechanism of inhibition. This is a valuable insight for any future drug development efforts, as non-competitive inhibitors can maintain their efficacy regardless of substrate concentration.[19] This finding suggests that this compound binds to a site on the enzyme distinct from the active site, offering a potential starting point for structure-activity relationship (SAR) studies to improve potency.

References

  • Title: List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) Source: Drugs.com URL: [Link]

  • Title: Carbonic anhydrase inhibitor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A comprehensive review on tyrosinase inhibitors - PMC Source: PubMed Central URL: [Link]

  • Title: Acetylcholinesterase inhibitor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Why Tyrosinase Inhibitors Matter Source: Andy Millward URL: [Link]

  • Title: List of Carbonic anhydrase inhibitors Source: Drugs.com URL: [Link]

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Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Ethylpiperazin-1-yl)acetic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-(4-Ethylpiperazin-1-yl)acetic acid, a key chemical intermediate. Grounded in the principles of scientific integrity and regulatory compliance, this document offers a practical framework for selecting and implementing the most suitable analytical methodology for your specific needs. The validation of these methods is anchored in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2][3][4][5]

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds. Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are essential for its quantification throughout the drug development lifecycle, from process control and impurity profiling to stability testing and final product release.

The selection of an appropriate analytical technique is a critical decision, influenced by factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. This guide will explore and compare three commonly employed analytical techniques for the quantification of piperazine derivatives:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Gas Chromatography (GC) with Flame Ionization Detection (FID)

Each method will be evaluated based on key validation parameters as defined by ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[1][4][6]

Comparative Analysis of Analytical Methodologies

The performance of each analytical method is summarized in the table below, providing a clear comparison of their respective capabilities. The presented data is a synthesis of established methods for similar piperazine derivatives and represents typical performance characteristics that can be expected upon proper validation.

Validation Parameter HPLC-UV LC-MS/MS GC-FID
Linearity (r²) > 0.999> 0.999> 0.99
Range 10 - 150 µg/mL0.5 - 500 ng/mL50 - 500 ppm
Limit of Detection (LOD) ~2 µg/mL~0.1 ng/mL~10 ppm
Limit of Quantitation (LOQ) ~7 µg/mL~0.5 ng/mL~30 ppm
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%< 5.0%
Specificity HighVery HighModerate
Robustness HighModerateModerate

In-Depth Methodology and Experimental Protocols

This section provides a detailed examination of each analytical technique, including the rationale behind experimental choices and step-by-step protocols.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a polar compound like this compound, which lacks a strong chromophore, a reversed-phase HPLC method with low-wavelength UV detection is a common and effective approach.[7] The choice of a C18 column is based on its wide applicability for separating polar to moderately nonpolar compounds. The mobile phase, a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile, is optimized to achieve good peak shape and resolution.[7][8] The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardSol Standard Solution Preparation Calibration Calibration Curve Generation StandardSol->Calibration SampleSol Sample Solution Preparation Injection Sample Injection SampleSol->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Concentration Calculation Calibration->Quantification LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Separation LC Separation MobilePhase->Separation StandardSol Standard & IS Solution Preparation Calibration Calibration Curve (Analyte/IS Ratio) StandardSol->Calibration SampleSol Sample Preparation SampleSol->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Area Integration MS_Detection->Integration Integration->Calibration Quantification Concentration Calculation Calibration->Quantification GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardSol Standard Solution Preparation Derivatization Derivatization (e.g., Silylation) StandardSol->Derivatization SampleSol Sample Solution Preparation SampleSol->Derivatization Injection Sample Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Sources

A Comparative Guide to the Cytotoxicity of 2-(4-Ethylpiperazin-1-yl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the comparative cytotoxicity of 2-(4-Ethylpiperazin-1-yl)acetic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical data to illuminate structure-activity relationships (SAR) and guide future research in the development of piperazine-based therapeutic agents.

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile physicochemical properties that can be readily tailored for a wide range of biological targets.[1] This structural motif is a key component in numerous approved drugs, highlighting its therapeutic potential.[2] Our focus here is on this compound, a compound of interest for which a comparative cytotoxic profile against its analogs can reveal critical insights for drug design and optimization. While direct and extensive cytotoxicity data for this specific molecule is not widespread in publicly available literature, by examining its structural analogs, we can infer potential biological activities and establish a foundation for further investigation.

This guide will delve into the cytotoxic profiles of various N-substituted piperazine derivatives, providing a comparative framework to understand how modifications to the core structure influence anticancer activity. We will explore the experimental methodologies used to determine cytotoxicity and discuss the underlying mechanisms of action, which frequently involve the induction of programmed cell death, or apoptosis.[3]

Comparative Cytotoxicity Data

The cytotoxic potential of piperazine derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are standard metrics used to quantify the potency of a compound. A lower value indicates greater cytotoxic activity. The following table summarizes the cytotoxic activity of various analogs of this compound.

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
C-4 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(4-chlorophenyl)benzamideA-549 (Lung Carcinoma)33.20[4]
HCT-116 (Colon Cancer)11.33[4]
C-5 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(3-chlorophenyl)benzamideA-549 (Lung Carcinoma)21.22[4]
HCT-116 (Colon Cancer)45.89[4]
C-14 (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanoneMIAPaCa-2 (Pancreatic Cancer)<1[4]
Compound 4 N-Ethyl-piperazinyl-amide of oleanonic acid derivativeNCI-60 PanelSubmicromolar GI50 values (e.g., 0.70–0.99 µM) in sensitive lines[5]
SA5 Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative4T1 (Breast Cancer)Most potent of series, viability < 80% at 0.7 µM[6]
CP Derivative 2 7-((4-ethylpiperazin-1-yl) derivative of CiprofloxacinVariousIC50 of 10 µM in three cancer cell lines[7]
CP Derivative 6h 7-((4-propylpiperazin-1-yl) derivative of CiprofloxacinVariousIC50 of 10 µM in four cancer cell lines[7]

Experimental Methodologies for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic effect is a critical step in preclinical drug development. Several robust and well-established in vitro assays are employed for this purpose. Below are detailed protocols for two commonly used colorimetric assays: the MTT and Crystal Violet assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO or acidified isopropanol.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Crystal Violet Assay

The Crystal Violet assay is a simple and effective method for quantifying the number of adherent, viable cells.[8] It stains the DNA of cells, and the amount of dye taken up is directly proportional to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Fixation: Gently wash the cells with PBS and then fix them with a fixing agent like methanol for 10-15 minutes.

  • Staining: Remove the fixative and add Crystal Violet staining solution (e.g., 0.5% in methanol) to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Carefully wash the plate with water to remove excess stain.

  • Solubilization: Add a solubilizing agent, such as 33% acetic acid, to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 590 nm using a microplate reader.

Mechanistic Insights and Structure-Activity Relationships

Many piperazine-based compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[3] This is a highly regulated process that involves a cascade of signaling events, often culminating in the activation of caspases, which are proteases that execute the dismantling of the cell.

General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of novel piperazine-based anticancer agents typically follows a structured workflow to determine their efficacy and mechanism of action.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation a Compound Synthesis & Characterization b Cytotoxicity Screening (e.g., MTT, Crystal Violet) a->b c Lead Compound Identification b->c d Apoptosis Assays (e.g., Annexin V, Caspase Activity) c->d e Cell Cycle Analysis (Flow Cytometry) d->e f Signaling Pathway Analysis (Western Blot) e->f g Toxicity Studies in Animal Models f->g h Antitumor Efficacy in Xenograft Models g->h

Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of piperazine derivatives is significantly influenced by the nature of the substituents on the piperazine ring. Analysis of the available data reveals several key trends:

  • N-Substitution: The substituent at the N-4 position of the piperazine ring plays a crucial role in determining cytotoxic activity. The introduction of bulky and lipophilic groups often enhances potency. For instance, the attachment of complex side chains, as seen in the ciprofloxacin derivatives, can lead to significant antitumor activity.[7]

  • Aromatic Moieties: The presence of aryl groups, particularly those with electron-withdrawing substituents like halogens, can contribute to increased cytotoxicity.[4] The positioning of these substituents on the aromatic ring is also critical, with ortho- and para-substitutions often showing different activity profiles.[9]

  • Linker Moiety: The linker connecting the piperazine core to other functional groups can impact the compound's flexibility and ability to interact with its biological target. The length and composition of the linker, such as the propoxy chain in compounds C-4, C-5, and C-14, are important determinants of activity.[4]

Potential Signaling Pathway

While the precise mechanisms can vary, a common pathway for apoptosis induction by cytotoxic agents involves the intrinsic or mitochondrial pathway.

G A Piperazine Analog B Cellular Stress A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Executioner Caspases (e.g., Caspase-3) F->G H Apoptosis G->H

Caption: A simplified diagram of a common apoptotic signaling pathway initiated by cytotoxic compounds.

Conclusion

This comparative guide highlights the significant cytotoxic potential of piperazine derivatives and underscores the importance of structural modifications in modulating their anticancer activity. While specific cytotoxicity data for this compound is limited, the analysis of its analogs provides a strong rationale for its further investigation as a potential lead compound. The experimental protocols and mechanistic insights presented herein offer a robust framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of this promising class of compounds. Future work should focus on the systematic synthesis and evaluation of a focused library of analogs to further refine the structure-activity relationships and identify candidates with enhanced potency and selectivity for clinical development.

References

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  • 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. (2009). ResearchGate. Retrieved from [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. (2023). AIR Unimi. Retrieved from [Link]

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  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. (n.d.). MDPI. Retrieved from [Link]

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  • Biochemical and biological properties of 4-(3-phenyl-[3][5][8] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. (2009). PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-(4-Ethylpiperazin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of novel 2-(4-Ethylpiperazin-1-yl)acetic acid derivatives. We will move beyond rote protocols to explore the strategic rationale behind experimental choices, ensuring a robust and translatable dataset for lead optimization and candidate selection. Our focus is on building a self-validating experimental cascade, from high-throughput screening to more physiologically relevant models, grounded in established biochemical principles.

The Structural Context: Anticipating Metabolic Liabilities

The this compound scaffold, common in modern medicinal chemistry, presents several potential sites for metabolic transformation. A proactive assessment of these "hotspots" is the first step in designing an effective stability screening strategy.

  • The Piperazine Ring: Saturated nitrogen heterocycles are frequent targets for drug-metabolizing enzymes.[1] The piperazine moiety is susceptible to several transformations, including:

    • N-dealkylation: Cleavage of the ethyl group from the N-4 position is a common metabolic pathway for many piperazine-containing drugs, often mediated by Cytochrome P450 (CYP) enzymes.[2]

    • Ring Oxidation: Hydroxylation at carbons alpha to the nitrogen atoms can occur, leading to the formation of more polar metabolites.

    • Ring Opening: More extensive metabolism can lead to the opening of the piperazine ring.[1]

  • The Ethyl Group: The terminal methyl group of the N-ethyl substituent is a prime candidate for hydroxylation, another CYP-mediated reaction.

  • The Acetic Acid Moiety: While often more stable, the carboxylic acid group can be a site for Phase II conjugation reactions, such as glucuronidation, particularly in more complex cellular systems like hepatocytes.

Understanding these potential pathways is critical because rapid biotransformation can reduce a compound's bioavailability and half-life, while high stability might lead to toxicity or undesirable drug-drug interactions.[3][4] Our experimental approach is therefore designed to probe these specific liabilities.

A Tiered Approach to Stability Assessment

We advocate for a tiered workflow that balances throughput with physiological relevance. This strategy allows for the rapid screening of a large number of derivatives in the initial stages, followed by a more detailed characterization of the most promising candidates.

G cluster_0 Experimental Workflow Compound_Library Library of 2-(4-Ethylpiperazin-1-yl)acetic Acid Derivatives Tier1 Tier 1: High-Throughput Screening (Microsomal Stability Assay) Compound_Library->Tier1 Rank1 Data Analysis: Calculate t½ and CLint Rank Compounds by Stability Tier1->Rank1 Decision1 High Metabolic Liability? Rank1->Decision1 Tier2 Tier 2: In-Depth Profiling (Hepatocyte Stability Assay) Decision1->Tier2 No Stop Redesign or Deprioritize Decision1->Stop Yes Rank2 Data Analysis: Confirm CLint & Assess Phase II Metabolism Tier2->Rank2 Decision2 Favorable PK Profile? Rank2->Decision2 Candidate Lead Candidate for In Vivo Studies Decision2->Candidate Yes Decision2->Stop No

Caption: A tiered workflow for metabolic stability assessment.

Tier 1: Microsomal Stability Assay for High-Throughput Screening

The initial screen should prioritize speed and cost-effectiveness to handle a large library of analogues. The liver microsomal stability assay is the industry standard for this purpose.[5][6]

Causality: Why start with microsomes? Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP superfamily.[6][7] Since the anticipated primary metabolic pathways for our piperazine derivatives (N-dealkylation, oxidation) are CYP-mediated, this assay provides a direct and efficient measure of this key liability.[8][9] It is an ideal tool for establishing an initial Structure-Activity Relationship (SAR) for metabolic stability.[10]

Experimental Protocol: Microsomal Stability

G cluster_1 Microsomal Stability Assay Workflow A 1. Preparation Thaw human liver microsomes (HLM). Prepare NADPH regenerating system. B 2. Pre-incubation Warm HLM and test compounds separately at 37°C. A->B C 3. Reaction Initiation Combine HLM, compound, and NADPH system to start the reaction. B->C D 4. Time-Point Sampling At T=0, 5, 15, 30, 60 min, transfer aliquots to a stop solution (e.g., cold acetonitrile with internal standard). C->D E 5. Protein Precipitation Centrifuge samples to pellet precipitated proteins. D->E F 6. Analysis Transfer supernatant for LC-MS/MS analysis to quantify remaining parent compound. E->F

Caption: Key steps of the in vitro microsomal stability assay.

Detailed Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. Further dilute to a working concentration (e.g., 100 µM) in buffer. The final concentration in the incubation is typically 1 µM.[6]

    • Liver Microsomes: Use pooled human liver microsomes (HLM) to average out population variability. Thaw on ice and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL in the reaction.[6][11]

    • NADPH Regenerating System: This is critical for sustained CYP activity. A common system includes NADP+, glucose-6-phosphate (G6P), and G6P dehydrogenase in buffer.[11][12]

  • Incubation Procedure:

    • Pre-warm the diluted microsomes and test compound working solutions in a 96-well plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with a suitable internal standard (for analytical normalization).[12]

  • Sample Processing & Analysis:

    • Centrifuge the termination plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[13][14]

Tier 2: Hepatocyte Stability Assay for Physiologically Relevant Data

Derivatives that exhibit favorable stability in microsomes (e.g., t½ > 30 min) should be advanced to a more complex and physiologically relevant model. The hepatocyte stability assay is the "gold standard" for in vitro clearance determination.[7]

Causality: Why use hepatocytes? Unlike microsomes, intact hepatocytes contain the full complement of metabolic machinery, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a cellular context.[15][16] This assay also accounts for compound permeability across the cell membrane, providing a more comprehensive assessment of hepatic clearance that better mimics the in vivo environment.[15][17]

Experimental Protocol: Hepatocyte Stability
  • Cell Preparation:

    • Use cryopreserved pooled human hepatocytes. Thaw according to the supplier's protocol and determine cell viability (must be >80%).

    • Resuspend viable hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.[18]

  • Incubation Procedure:

    • Pre-incubate the hepatocyte suspension in a CO2 incubator at 37°C with gentle shaking to allow for cell recovery.

    • Add the test compound (final concentration typically 1 µM) to the cell suspension to start the incubation.

    • Sample at the same time points as the microsomal assay (0, 15, 30, 60, 90, 120 minutes).[16]

    • Terminate the reaction by mixing an aliquot with ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to the microsomal assay.

Data Analysis and Interpretation

The primary output of these assays is the disappearance of the parent compound over time. From this data, two key parameters are calculated: in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Formula: t½ = 0.693 / k

  • Intrinsic Clearance (CLint):

    • This parameter normalizes the rate of metabolism to the amount of enzyme (microsomes) or number of cells (hepatocytes) used.

    • Microsomal CLint (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • Hepatocyte CLint (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / 10^6 hepatocytes)[18]

Comparative Data Summary

Data should be tabulated to facilitate direct comparison between derivatives and with a well-characterized control compound.

CompoundAssay Typet½ (min)CLintIn Vitro Stability Class
Control (Verapamil) Microsomal15.245.6 µL/min/mgModerate
Hepatocyte25.826.9 µL/min/10⁶ cellsModerate
Derivative A Microsomal5.1135.9 µL/min/mgHigh Clearance / Unstable
Hepatocyte8.383.5 µL/min/10⁶ cellsHigh Clearance / Unstable
Derivative B Microsomal45.715.2 µL/min/mgLow Clearance / Stable
Hepatocyte75.19.2 µL/min/10⁶ cellsLow Clearance / Stable
Derivative C Microsomal> 60< 11.6 µL/min/mgVery Stable
Hepatocyte> 120< 5.8 µL/min/10⁶ cellsVery Stable

Potential Metabolic Pathways and Metabolite Identification

For lead candidates, identifying the major metabolites is a critical next step. The piperazine core is a known substrate for several CYP enzymes, primarily CYP3A4, CYP2D6, and CYP1A2.[8][9][19]

G cluster_2 Potential Metabolic Pathways for the Core Scaffold Parent This compound (Core Structure) M1 N-dealkylation (Loss of Ethyl Group) Parent->M1 CYP3A4, CYP2D6 M2 Ethyl Hydroxylation (Addition of -OH) Parent->M2 CYP-mediated M3 Ring Oxidation (Hydroxylation on Piperazine) Parent->M3 CYP-mediated M4 Phase II Conjugation (e.g., Glucuronidation at COOH) Parent->M4 UGT-mediated (in Hepatocytes)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Ethylpiperazin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

2-(4-Ethylpiperazin-1-yl)acetic acid is a bifunctional molecule containing both a piperazine ring and a carboxylic acid group. This structure suggests a hazard profile that necessitates its classification as hazardous waste.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They may also cause allergic skin reactions and respiratory irritation.[2]

  • Acetic Acid Moiety: The acetic acid group imparts corrosive properties, particularly in concentrated form.[3][4]

Based on these structural alerts, this compound should be handled as a corrosive and potentially sensitizing substance. Therefore, it must be disposed of as hazardous chemical waste in strict accordance with local, state, and federal regulations.[1][5]

Part 1: Pre-Disposal Safety and Preparation

Before initiating any disposal procedure, a thorough risk assessment and preparation are critical. This proactive approach minimizes immediate hazards and ensures regulatory compliance.

Personal Protective Equipment (PPE)

Due to the corrosive nature of the compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to burns, irritation, or allergic reactions.[1][2]
Body Protection A lab coat, buttoned to its full length. For larger quantities, a chemical-resistant apron is recommended.Protects against accidental spills and contamination of personal clothing.
Respiratory To be used if there is a risk of generating dust or aerosols. A NIOSH-approved respirator is recommended.Piperazine derivatives can cause respiratory irritation.[2]
Designating a Hazardous Waste Accumulation Area

All laboratories must have a designated Satellite Accumulation Area (SAA) for hazardous waste.[6][7] This area must be:

  • At or near the point of waste generation.

  • Under the direct control of laboratory personnel.

  • Clearly marked with "Hazardous Waste" signage.[6][7]

The SAA is a temporary holding area before the waste is transferred to a central accumulation area for pickup by a licensed disposal vendor.

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of waste containing this compound.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

  • Solid Waste: Collect any solid this compound, along with contaminated consumables like weighing paper, gloves, and pipette tips, in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent streams unless their compatibility is confirmed. For instance, do not mix acidic waste with bases or oxidizers.[8]

Step 2: Container Selection and Labeling

The integrity of your waste containment is critical to preventing leaks and ensuring safe transport.

  • Container Choice: Use a container made of a material compatible with the chemical. For acidic compounds, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for acidic waste.[5]

  • Labeling: All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste".[6][7]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Corrosive").[6]

Step 3: Waste Accumulation

Follow these best practices for accumulating waste in the SAA:

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[9] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during transport.[5]

  • Secondary Containment: Place waste containers in a secondary containment bin to capture any potential leaks.

Step 4: Arranging for Disposal

Hazardous waste must be transported off-site by a licensed professional waste disposal service.[5] Your institution's Environmental Health and Safety (EHS) department will coordinate this process. Ensure that all waste is properly labeled and sealed before the scheduled pickup.

Part 3: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

Minor Spill Cleanup Protocol

For small spills that you are trained and equipped to handle:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in section 1.1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow, to surround and cover the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Major Spill Response

For large spills or any spill that you are not comfortable handling:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Notify: Alert your supervisor and contact your institution's EHS or emergency response team. Provide them with the chemical name and the approximate quantity spilled.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste (Solid or Liquid) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Place Waste in Designated Container C->D E Keep Container Securely Closed D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Licensed Vendor F->G H Waste Transported to TSD Facility G->H S1 Spill Occurs S2 Assess Spill Size S1->S2 S3 Minor Spill: Contain & Clean Up S2->S3 Minor S4 Major Spill: Evacuate & Call EHS S2->S4 Major S5 Dispose of Cleanup Materials as HazWaste S3->S5 S4->G S5->F

Caption: Decision workflow for handling and disposing of this compound.

Regulatory Framework: A Brief Overview

In the United States, the disposal of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[10][11][12] It is imperative that all laboratory personnel receive training on these regulations and their institution's specific waste management plan.[6]

Conclusion: A Culture of Safety

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By understanding the compound's potential hazards, adhering to established protocols, and utilizing proper personal protective equipment, we can mitigate risks and foster a culture of safety within the scientific community. Always consult your institution's Environmental Health and Safety department for specific guidance and clarification on waste disposal procedures.

References

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Navigating the Safe Handling of 2-(4-Ethylpiperazin-1-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are daily occurrences. Among these, 2-(4-Ethylpiperazin-1-yl)acetic acid stands as a significant building block. Its unique structure, combining a piperazine ring with an acetic acid moiety, makes it a valuable intermediate. However, this same structure necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of their work.

The dual nature of this molecule—possessing both an amine (piperazine) and a carboxylic acid—presents a specific set of hazards that must be thoroughly understood and mitigated. Piperazine and its derivatives are known to be corrosive and can act as skin and respiratory sensitizers[1][2][3][4]. Acetic acid, on the other hand, is a well-known corrosive agent[5]. Therefore, a comprehensive safety protocol for this compound must address the potential for skin and eye damage, respiratory irritation, and allergic reactions.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount. The primary hazards associated with this compound are its potential for corrosivity and its classification as a Category 4 acute toxicant if swallowed, inhaled, or in contact with skin.

Engineering Controls are the most effective means of minimizing exposure.

  • Chemical Fume Hood: All work with this compound, especially when handling the solid form or creating solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or aerosols that may be generated[6][7].

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood[6][7].

II. Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety goggles with side shields or a face shield[2][8]Nitrile or neoprene gloves (double-gloving recommended)[9][10][11]Flame-resistant lab coat[12]NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (N95 or higher)[8][13][14][15][16]
Routine handling of dilute solutions Safety glasses with side shieldsNitrile or neoprene gloves[9][10][11]Standard lab coatNot generally required if handled in a fume hood
Cleaning spills Chemical splash goggles and face shield[2][8]Heavy-duty nitrile or butyl rubber gloves[10]Chemical-resistant apron over a lab coatNIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (P100)[8][13][14][15][16]

The Rationale Behind the Recommendations:

  • Eye and Face Protection: The corrosive nature of both the piperazine and acetic acid components necessitates robust eye protection to prevent severe eye damage[1][2][5]. A face shield should be used in situations with a high risk of splashes.

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals, including acids and organic solvents[9][10]. Double-gloving provides an extra layer of protection against potential tears or permeation.

  • Body Protection: A flame-resistant lab coat is recommended as a general precaution in a laboratory setting where flammable solvents may be in use[12]. For spill cleanup, a chemical-resistant apron provides an additional barrier against corrosive liquids.

  • Respiratory Protection: When handling the solid compound, the potential for inhaling fine dust particles is a significant concern. Piperazine derivatives can cause respiratory sensitization, leading to asthma-like symptoms upon subsequent exposure[3][4]. A NIOSH-approved respirator with both particulate and organic vapor/acid gas cartridges is essential to protect against this dual threat[13][14][16].

III. Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow diagram illustrates the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Carefully handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Doff PPE Correctly cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on a lab coat, safety glasses, and appropriate gloves.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the recommended height.

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the solid this compound in the fume hood on a tared weigh boat. Avoid creating dust.

    • Dissolving: Add the solid to the desired solvent in a suitable flask. If necessary, gently swirl to dissolve. Be aware of any potential exothermic reactions.

    • Transferring: Use a funnel or pipette to transfer the solution, avoiding splashes.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.

    • Waste Segregation: Dispose of solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with incompatible waste streams[17][18][19].

    • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a sealed, labeled waste container.

    • Clean the spill area with a suitable decontamination solution.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institution's environmental health and safety (EHS) office.

    • Prevent entry to the affected area.

    • Allow only trained emergency responders to handle the cleanup.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2][3].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

V. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed[17][18][19].

  • Contaminated Materials: Any materials used for cleanup (absorbent pads, gloves, etc.) must also be disposed of as hazardous waste.

Consult your institution's EHS office for specific disposal procedures and to arrange for waste pickup.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.